Dihydrogenborate
Description
Structure
2D Structure
Properties
CAS No. |
39201-27-9 |
|---|---|
Molecular Formula |
BH2O3- |
Molecular Weight |
60.83 g/mol |
IUPAC Name |
dihydrogen borate |
InChI |
InChI=1S/BH2O3/c2-1(3)4/h2-3H/q-1 |
InChI Key |
URSLCTBXQMKCFE-UHFFFAOYSA-N |
SMILES |
B(O)(O)[O-] |
Canonical SMILES |
B(O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Structure and Bonding of the Dihydrogenborate Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydrogenborate anion, [H₂BO₃]⁻, represents the initial deprotonation product of boric acid and is a fundamental species in boron chemistry. Despite its significance, a comprehensive experimental characterization of the isolated anion's structure and bonding in simple salts remains notably absent in the current scientific literature. This technical guide consolidates the existing theoretical and computational data on the this compound anion, presenting a detailed overview of its predicted molecular structure, bonding characteristics, and vibrational properties. In the absence of direct experimental data for simple this compound salts, this guide provides hypothetical experimental protocols based on established techniques for the characterization of related boron-containing compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science, providing a clear understanding of the theoretical framework surrounding the this compound anion and guiding future experimental investigations.
Introduction
Boric acid (H₃BO₃) is a weak Lewis acid that plays a crucial role in various biological and chemical processes. Its interaction with water leads to the formation of different borate species, with the this compound anion, [H₂BO₃]⁻ (also denoted as [(HO)₂BO]⁻), being the first conjugate base.[1] Understanding the precise structure and bonding of this fundamental anion is critical for elucidating reaction mechanisms, designing novel boron-based pharmaceuticals, and developing advanced materials.
While extensive research has been conducted on boric acid and various polyborate anions, there is a conspicuous lack of experimental data from X-ray crystallography, neutron diffraction, and vibrational spectroscopy on simple salts of the this compound anion. Consequently, our current understanding of its intrinsic structural parameters relies heavily on computational chemistry. This guide synthesizes the most relevant theoretical predictions to provide a coherent model of the this compound anion.
Theoretical Structure and Bonding
Computational studies, primarily employing density functional theory (DFT) and ab initio methods, have been instrumental in predicting the geometry and electronic structure of the this compound anion.
Molecular Geometry
The lowest-energy conformation of the this compound anion is predicted to possess C₂v symmetry.[2] This geometry features a trigonal planar arrangement around the central boron atom, which is characteristic of sp² hybridized boron. The key structural parameters derived from computational models are summarized in Table 1. For comparison, the experimental bond lengths of boric acid are also included.
Table 1: Computed and Experimental Geometric Parameters
| Parameter | This compound Anion ([H₂BO₃]⁻) (Computed) | Boric Acid (H₃BO₃) (Experimental)[1] |
| Symmetry | C₂v | C₃h |
| B-O Bond Length (to OH) | ~1.38 Å | 1.37 Å |
| B-O Bond Length (to O⁻) | ~1.31 - 1.36 Å | 1.37 Å |
| O-H Bond Length | ~0.97 Å | 0.99 Å |
| O-B-O Bond Angle | ~120° | 120° |
| B-O-H Bond Angle | ~112° | Not applicable |
Note: Computed values for the this compound anion are approximate and can vary slightly depending on the level of theory and basis set used in the calculations.
Electronic Structure and Bonding
The bonding in the this compound anion can be described using both valence bond and molecular orbital theories. The boron atom is sp² hybridized, forming three σ-bonds with the three oxygen atoms. The remaining p-orbital on the boron atom participates in π-bonding with the p-orbitals of the oxygen atoms. This delocalized π-system contributes to the shortening of the B-O bonds compared to a pure single bond. The negative charge is primarily localized on the oxygen atom that is not bonded to a hydrogen atom, although there is some delocalization across the O-B-O framework.
Predicted Vibrational Spectra
Theoretical calculations of the vibrational frequencies of the this compound anion provide insights into its expected infrared (IR) and Raman spectra. The predicted vibrational modes are summarized in Table 2. These theoretical frequencies are essential for the future experimental identification and characterization of the anion.
Table 2: Predicted Anharmonic Vibrational Frequencies for [H₂BO₃]⁻
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| ν(O-H) | Symmetric and asymmetric O-H stretching | ~3600 - 3700 |
| ν(B-O) | Asymmetric B-O stretching | ~1400 - 1500 |
| ν(B-O) | Symmetric B-O stretching | ~1000 - 1100 |
| δ(B-OH) | In-plane B-O-H bending | ~1100 - 1200 |
| δ(O-B-O) | O-B-O in-plane bending | ~600 - 700 |
| γ(B-O) | Out-of-plane B-O bending | ~500 - 600 |
Note: These are theoretically predicted anharmonic frequencies and may differ from experimental values. The exact frequencies can be sensitive to the computational method.[3][4]
Hypothetical Experimental Protocols
While specific experimental data for simple this compound salts are unavailable, established methodologies for the synthesis and characterization of related borate compounds can be adapted.
Synthesis of Simple this compound Salts
A potential route for the synthesis of alkali metal dihydrogenborates (e.g., NaH₂BO₃) involves the carefully controlled reaction of boric acid with a stoichiometric amount of the corresponding metal hydroxide or carbonate in an aqueous or alcoholic solution, followed by precipitation or crystallization.
Structural Characterization
-
Single-Crystal X-ray Diffraction: This would be the definitive method for determining the precise bond lengths, bond angles, and crystal packing of a this compound salt. The primary challenge lies in growing single crystals of sufficient quality.
-
Neutron Diffraction: This technique would be particularly valuable for accurately locating the positions of the hydrogen atoms, providing a more complete structural picture than X-ray diffraction alone.
-
Powder X-ray Diffraction (PXRD): PXRD would be used to confirm the phase purity of the synthesized salt and to obtain unit cell parameters.
Spectroscopic Characterization
-
Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the this compound anion. Comparison with the theoretically predicted frequencies (Table 2) would aid in the assignment of the observed spectral bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy would be a key tool to confirm the trigonal coordination of the boron atom in the this compound anion. The chemical shift would be expected to be in the typical range for three-coordinate boron. ¹H NMR could provide information about the hydroxyl protons.
Logical Relationships in Bonding
The bonding in the this compound anion can be understood through the interplay of Lewis acid-base concepts and molecular orbital theory.
Conclusion
The this compound anion is a fundamental species in aqueous boron chemistry, yet its experimental structural and spectroscopic properties in simple salts are not well-documented. This guide has provided a comprehensive overview of the current theoretical understanding of the [H₂BO₃]⁻ anion, including its predicted C₂v geometry, bond parameters, and vibrational frequencies. The outlined hypothetical experimental protocols offer a roadmap for future research aimed at the definitive characterization of this important anion. Such experimental data would be invaluable for advancing our knowledge of boron chemistry and for the rational design of new boron-containing molecules for applications in medicine and materials science.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrogenborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenborate, with the chemical formula BH₂O₃⁻, is a monovalent inorganic anion. It is the conjugate base of boric acid and plays a significant role in the aqueous chemistry of boron.[1][2] Understanding the physicochemical properties of this compound and its salts is crucial for various applications, including in pharmaceutical formulations as buffering and tonicity agents, and in the broader context of boron chemistry in biological systems and drug development.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, including its structure, properties, and relevant experimental considerations.
Structure and Identification
The this compound anion consists of a central boron atom bonded to two hydroxyl groups and one oxygen atom, carrying a net negative charge.
Physicochemical Properties
Quantitative data for the physical properties of simple this compound salts are not extensively reported in readily available literature. Much of the existing data pertains to boric acid or more complex borate salts like sodium tetraborate (borax) and potassium tetraborate.
Table 1: Computed Physicochemical Properties of this compound Anion
| Property | Value | Reference |
| Molecular Weight | 60.83 g/mol | [1][2] |
| Exact Mass | 61.0096991 Da | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Complexity | 10.8 | [6] |
Table 2: Physical Properties of Related Boron Compounds
| Compound | Property | Value | Reference |
| Boric Acid (H₃BO₃) | Melting Point | 170.9 °C | [7] |
| Boiling Point | 300 °C | [7] | |
| Sodium Tetraborate Decahydrate (Borax) | Melting Point | 75 °C | [8] |
| Boiling Point | 320 °C | [8] | |
| Potassium Tetraborate Tetrahydrate | Melting Point | Fuses to a clear glass at 815°C (anhydrous form) | [1] |
Solubility
The solubility of this compound is intrinsically linked to the pH of the solution due to its equilibrium with boric acid. Specific solubility data for simple this compound salts are sparse. However, the solubility of boric acid and its common salts in water is well-documented and increases with temperature.
Table 3: Solubility of Boric Acid and Sodium Tetraborate Decahydrate (Borax) in Water
| Compound | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Boric Acid | 20 | 4.72 | [7] |
| 100 | 27.53 | [7] | |
| Sodium Tetraborate Decahydrate | 20 | 6.0 | [8] |
| 100 | ~52.0 | [9] |
Potassium borates are generally more soluble in water than their sodium counterparts.[1]
Spectral Properties
-
Infrared (IR) Spectroscopy: In hydrated borates, strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of trigonal boron, while bands in the 800-1100 cm⁻¹ region are associated with tetrahedral boron.[10][11]
-
Raman Spectroscopy: Aqueous solutions of boric acid exhibit a characteristic Raman band around 880 cm⁻¹.[12][13]
-
¹¹B NMR Spectroscopy: The chemical shift in ¹¹B NMR is highly dependent on the coordination of the boron atom. Tricoordinate boranes appear at lower field, while tetracoordinate borates are shifted upfield.[6] The chemical shift is also influenced by the solvent and the nature of the cation.[6] For tetracoordinate organylalkoxyborates, signals are typically observed between +12 and -8 ppm.[6] In aqueous solutions of boric acid and borates, the observed ¹¹B chemical shifts are a pH-dependent weighted average of the B(OH)₃ and B(OH)₄⁻ species.[14]
Chemical Properties and Reactivity
Acid-Base Chemistry
This compound is the first deprotonation product of boric acid in aqueous solution. Boric acid acts as a weak Lewis acid, accepting a hydroxide ion.[15][16] The pKa for the first ionization of boric acid is approximately 9.24 at 25 °C.[2]
Caption: Acid-base equilibrium of boric acid and this compound.
Redox Reactions
Borates are generally stable and do not readily undergo oxidation or reduction reactions under normal environmental conditions.[7]
Thermal Decomposition
Experimental Protocols
Synthesis of this compound Solutions
A solution of a this compound salt can be prepared by the controlled reaction of boric acid with a stoichiometric amount of the corresponding metal hydroxide. For example, a potassium this compound solution can be prepared by reacting boric acid with potassium hydroxide in water.[1]
Methodology:
-
Dissolve a known quantity of boric acid in deionized water.
-
Slowly add a standardized solution of the metal hydroxide (e.g., NaOH or KOH) while monitoring the pH.
-
The equivalence point for the formation of the this compound will be in the alkaline pH range.
-
The final concentration can be adjusted by the addition of water.
Analytical Methods
Titration is a highly accurate method for the determination of high concentrations of borates in a sample.[17]
Mannitol Titration for Boron Quantification: Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, the addition of a polyol, such as mannitol, forms a stable complex with the borate ion, which is a much stronger acid and can be titrated with a standard solution of sodium hydroxide.[18]
-
To a sample containing borate, add a sufficient amount of mannitol.
-
Titrate the resulting mannityl boric acid complex with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
Role in Biological Systems and Drug Development
Boron is an essential micronutrient, and its biological activity is primarily mediated through boric acid and borate ions.
Signaling Pathways
In plants, borate is essential for cell wall structure through the formation of borate-ester cross-links with rhamnogalacturonan II (RG-II), a component of pectin.[19] In mammalian cells, boric acid has been shown to suppress the proliferation of certain cancer cells by inducing apoptosis through the TNF signaling pathway.[16] The transport of borate across cell membranes is facilitated by specific transporters, such as NaBC1.[11]
References
- 1. borax.com [borax.com]
- 2. Systematic Development and Characterization of Enzyme-Free, Borax-Crosslinked Microneedles for Glucose-Responsive Insulin Delivery and In Vivo Glycemic Mitigation [mdpi.com]
- 3. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Potassium borohydride CAS#: 13762-51-1 [m.chemicalbook.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. santos.com [santos.com]
- 8. researchgate.net [researchgate.net]
- 9. Monopotassium borate | BH2KO3 | CID 23722227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Potassium formate - Wikipedia [en.wikipedia.org]
- 15. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boron testing methods | U.S. Borax [borax.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. Frontiers | Synthesis of borate cross-linked rhamnogalacturonan II [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In-Situ Generation and Study of Dihydrogenborate Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of dihydrogenborate species, focusing on their generation as transient intermediates during the controlled hydrolysis of borohydrides. Given that stable, isolable this compound compounds are not readily accessible, this document details the experimental protocols and reaction mechanisms that allow for their in-situ formation and study.
Introduction to this compound Species
This compound, nominally represented as [BH₂(OH)₂]⁻, and related partially hydrolyzed borohydride species, are key intermediates in the hydrolysis of sodium borohydride (NaBH₄) and other borohydrides. While not typically isolated as stable compounds, understanding their formation and reactivity is crucial for applications ranging from hydrogen storage to controlled reduction reactions in organic synthesis. The hydrolysis of the borohydride anion (BH₄⁻) proceeds through a stepwise substitution of hydride (H⁻) with hydroxide (OH⁻) groups, ultimately yielding the stable borate anion, B(OH)₄⁻.
Synthesis via Controlled Hydrolysis of Sodium Borohydride
The primary route to generating this compound intermediates is through the carefully controlled hydrolysis of sodium borohydride. The reaction is highly exothermic and produces hydrogen gas.
Overall Reaction: NaBH₄ + 4H₂O → NaB(OH)₄ + 4H₂
The formation of specific intermediates, such as monohydroxyborohydride ([BH₃OH]⁻) and dihydroxyborohydride ([BH₂(OH)₂]⁻), is dependent on reaction conditions.
Experimental Protocol: In-Situ Generation and Spectroscopic Observation
This protocol describes the generation of hydroxylated borohydride intermediates for spectroscopic analysis, particularly by ¹¹B NMR.
Materials:
-
Sodium borohydride (NaBH₄)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (NaOH, 0.1 M aqueous solution)
-
Deuterated water (D₂O) for NMR studies
-
Metal catalyst (e.g., Pd, Pt, or Au powder) (optional, to accelerate hydrolysis)
-
Inert gas (Argon or Nitrogen)
-
NMR tubes
Procedure:
-
Under an inert atmosphere, prepare a 1.32 M solution of NaBH₄ in 10 mL of anhydrous DMF.
-
For catalyzed reactions, add a small amount of the chosen metal catalyst to the solution.
-
Initiate the hydrolysis by injecting a controlled amount of the 0.1 M NaOH solution. To favor the formation of intermediates, a substoichiometric amount of water relative to NaBH₄ can be used initially.
-
The reaction mixture is then transferred to an NMR tube for analysis.
-
Acquire ¹¹B NMR spectra at regular intervals to observe the evolution of different boron species.
Observations:
-
The initial spectrum will show a quintet for BH₄⁻ around -41.5 ppm.
-
As hydrolysis proceeds, new signals will appear. A quartet at approximately -14.4 ppm can be attributed to the short-lived intermediate BH₃OH⁻.[1][2]
-
Other BH₃-containing intermediates may also be observed as quartets at different chemical shifts, such as DMF·BH₃ adducts.[1][2]
-
The final product, B(OH)₄⁻, will appear as a singlet around +1.9 ppm.[1]
Quantitative Data
Due to the transient nature of this compound intermediates, quantitative data such as isolated yields and purity are not applicable. However, spectroscopic data from in-situ studies provide valuable information.
| Species | ¹¹B NMR Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| BH₄⁻ | Quintet | -41.5 | 5 | ~81 |
| BH₃OH⁻ | Quartet | -14.4 | 4 | Not reported |
| DMF·BH₃ | Quartet | -8.9 | 4 | Not reported |
| B(OH)₄⁻ | Singlet | +1.9 | 1 | N/A |
Note: Chemical shifts can vary slightly depending on the solvent and other species present in the solution.[1][2]
Reaction Pathway and Mechanism
The hydrolysis of borohydride is a complex process involving multiple steps. The generally accepted pathway involves the sequential replacement of hydride ions with hydroxide groups.
Hydrolysis Pathway Diagram
Caption: Stepwise hydrolysis of the borohydride anion.
Computational studies using Density Functional Theory (DFT) suggest that the hydrolysis can be initiated by the dissociation of BH₄⁻ into BH₃ and a hydride ion on a catalyst surface.[3] The BH₃ species is then susceptible to nucleophilic attack by water or hydroxide ions.
Isolation and Purification
As this compound and other partially hydrolyzed borohydride species are highly reactive and unstable intermediates, their isolation and purification from aqueous solutions have not been successfully reported. Research efforts in this area would require advanced techniques for trapping and stabilizing these transient species, potentially through the use of non-aqueous solvents at low temperatures or by forming complexes with stabilizing ligands.
General purification techniques for related, more stable boron compounds like boronic acids often involve:
-
Crystallization/Recrystallization: This is a common method for purifying solid boronic acids.[4]
-
Extraction: Liquid-liquid extraction can be used to separate boronic acids from impurities based on their solubility.[4]
-
Chromatography: Column chromatography is another technique employed for the purification of boronic acids and their esters.[4]
The applicability of these methods to the hypothetical isolation of dihydrogenborates would depend on the successful synthesis of a stable derivative.
Experimental Workflow for Studying Hydrolysis Intermediates
The following diagram illustrates the general workflow for the in-situ study of this compound intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolysis of the Borohydride Anion BH4-: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFT Study of the BH4 − Hydrolysis on Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced hydrogen release by catalyzed hydrolysis of sodium borohydride–ammonia borane mixtures: a solution-state 11B NMR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Thermodynamic Stability of Aqueous Dihydrogenborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermodynamic stability of boron-containing species in aqueous environments is a critical consideration in a multitude of scientific disciplines, including drug development, materials science, and geochemistry. The dihydrogenborate anion, more accurately represented in aqueous solution as the tetrahydroxyborate ion, B(OH)₄⁻, is a key species in the aqueous chemistry of boron. Its stability and reactivity are governed by a complex interplay of pH, concentration, and temperature, which dictates the equilibrium between boric acid and various borate and polyborate anions. This guide provides a comprehensive overview of the thermodynamic properties of aqueous tetrahydroxyborate, details key experimental protocols for its characterization, and visualizes the intricate equilibria governing its stability.
Thermodynamic Properties of Aqueous Boron Species
The thermodynamic stability of the tetrahydroxyborate ion is intrinsically linked to that of its conjugate acid, boric acid (H₃BO₃). The equilibrium between these two species is the primary determinant of boron speciation in dilute aqueous solutions.
Key Thermodynamic Data
A summary of the standard thermodynamic properties for boric acid and the tetrahydroxyborate ion at 298.15 K (25 °C) and 1 bar is presented in the table below. This data is essential for predicting the spontaneity and equilibrium position of reactions involving these species.
| Species | Formula | State | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) | pKa (25 °C) |
| Boric Acid | H₃BO₃ | (aq) | -968.9 | -1072.8 | 162.3 | 9.24 |
| Tetrahydroxyborate Ion | B(OH)₄⁻ | (aq) | -1153.3 | -1344.3 | 102.5 | - |
Note: Thermodynamic data can vary slightly between different sources. The values presented here are compiled from established databases and literature.
Boron Speciation in Aqueous Solution
The speciation of boron in water is highly dependent on both pH and the total boron concentration. In dilute solutions, the equilibrium between boric acid and the tetrahydroxyborate ion is the predominant reaction.
The Boric Acid-Borate Equilibrium
Boric acid is a weak Lewis acid that accepts a hydroxide ion from water to form the tetrahydroxyborate ion, rather than donating a proton.[1] This equilibrium can be represented as:
B(OH)₃(aq) + H₂O(l) ⇌ B(OH)₄⁻(aq) + H⁺(aq)
The pKa for this equilibrium is approximately 9.24 at 25 °C.[1] This means that below a pH of 9.24, boric acid is the dominant species, while above this pH, the tetrahydroxyborate ion predominates.
At higher boron concentrations (typically above 0.025 M), polymerization reactions occur, leading to the formation of various polyborate anions. The most common of these are the triborate, tetraborate, and pentaborate ions.
Visualization of Aqueous Boron Speciation
The following diagram illustrates the equilibrium relationships between the major boron species in aqueous solution as a function of pH and concentration.
Caption: Aqueous boron speciation as a function of pH and concentration.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of aqueous borate species relies on precise experimental techniques. Potentiometric titration and Raman spectroscopy are two powerful methods commonly employed for this purpose.
Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of weak acids and the formation constants of complex ions.
Methodology:
-
Preparation of Solutions: A series of solutions containing known concentrations of boric acid and a strong base (e.g., NaOH) are prepared in a constant ionic strength medium (e.g., NaClO₄) to maintain constant activity coefficients.
-
Electrode System: A calibrated glass electrode or a hydrogen electrode is used as the indicator electrode, and a reference electrode (e.g., Ag/AgCl) is used to complete the electrochemical cell.
-
Titration Procedure: The boric acid solution is titrated with the standard strong base solution. The potential (or pH) of the solution is measured after each addition of the titrant.
-
Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using computational methods to determine the pKa of boric acid and the formation constants of any polyborate species that may form at higher concentrations. The temperature of the system is carefully controlled to study the temperature dependence of the equilibrium constants, which can then be used to calculate the enthalpy and entropy of the reactions.
Raman Spectroscopy
Raman spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules and can be used to identify and quantify different species in a solution.
Methodology:
-
Sample Preparation: Aqueous solutions of boric acid and borates are prepared at various concentrations and pH values.
-
Spectrometer Setup: A Raman spectrometer equipped with a laser excitation source is used. The scattered light is collected and analyzed to generate a Raman spectrum.
-
Spectral Acquisition: Raman spectra are recorded for each solution. The spectra will show characteristic peaks corresponding to the symmetric stretching and other vibrational modes of the different boron species (e.g., B(OH)₃, B(OH)₄⁻, and various polyborates).
-
Data Analysis: The positions and intensities of the Raman bands are used to identify the different borate species present in the solution. By using an internal standard, the intensities of the peaks can be used to determine the concentrations of each species. This data can then be used to calculate equilibrium constants for the various speciation reactions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of thermodynamic properties of aqueous borate species.
Caption: A generalized workflow for the experimental determination of thermodynamic properties of aqueous borates.
Conclusion
A thorough understanding of the thermodynamic stability of aqueous this compound (tetrahydroxyborate) is fundamental for controlling and predicting the behavior of boron in various applications. The equilibrium between boric acid and the tetrahydroxyborate ion, along with the formation of polyborate species at higher concentrations, dictates the chemical landscape of aqueous boron systems. The quantitative thermodynamic data and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals working with boron-containing compounds, enabling more informed development of pharmaceuticals and advanced materials. The provided visualizations offer a clear framework for comprehending the complex interplay of factors governing the stability of these important chemical species.
References
Dihydrogenborate: A Comprehensive Technical Guide on the Conjugate Base of Boric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of dihydrogenborate, the conjugate base of boric acid. In aqueous solutions, this species predominantly exists as the tetrahedral tetrahydroxyborate ion, [B(OH)₄]⁻. This document elucidates the fundamental chemistry, structure, and properties of this ion, with a particular focus on its relevance to biological systems and drug development. Key quantitative data are summarized, detailed experimental protocols for its characterization are provided, and its role in enzyme inhibition and cellular signaling is illustrated through diagrams. This guide serves as a comprehensive resource for professionals engaged in research and development involving boron-based compounds.
Introduction: The Chemistry of this compound
Boric acid (H₃BO₃ or B(OH)₃) is a weak Lewis acid that, in aqueous solution, does not donate a proton but rather accepts a hydroxide ion (OH⁻) to form the tetrahydroxyborate ion, [B(OH)₄]⁻.[1][2] This equilibrium is pH-dependent, with the formation of the tetrahydroxyborate ion becoming significant at physiological and alkaline pH.[1] The terms this compound ([H₂BO₃]⁻) and tetrahydroxyborate ([B(OH)₄]⁻) are often used to describe the conjugate base of boric acid, with the latter being the structurally accurate representation in aqueous environments.[2][3]
The central boron atom in the tetrahydroxyborate anion is sp³ hybridized, resulting in a tetrahedral geometry.[4] This structural feature is crucial for its biological activity, particularly its ability to form reversible covalent esters with molecules containing cis-1,2- or cis-1,3-diols.[1][5] This reactivity is the basis for its role as an enzyme inhibitor and its influence on various cellular processes.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | [B(OH)₄]⁻ | [2] |
| Molar Mass | 78.84 g/mol | [2] |
| pKa of Boric Acid | 9.24 (in pure water at 25°C) | [6] |
| Systematic IUPAC Name | Tetrahydroxidoborate(1-) | [2] |
Structural Parameters of Sodium Tetrahydroxyborate (Na[B(OH)₄])
The crystalline form of sodium tetrahydroxyborate provides insight into the structure of the anion.
| Parameter | Monoclinic Form | Orthorhombic Form | Reference |
| Crystal System | Monoclinic | Orthorhombic | [4][7] |
| Space Group | P2₁/a | P2₁2₁2₁ | [4][7] |
| Lattice Parameters | a = 588.6 pm, b = 1056.6 pm, c = 614.6 pm, β = 111.6° | a = 532.3 pm, b = 949.6 pm, c = 659.6 pm | [4] |
| B-O Bond Length | ~147-149 pm | Not specified | [4] |
| O-B-O Bond Angle | ~109.5° | Not specified | [4] |
Experimental Protocols
Synthesis of Sodium Tetrahydroxyborate (Na[B(OH)₄])
Objective: To synthesize and isolate sodium tetrahydroxyborate from boric acid.
Materials:
-
Boric acid (H₃BO₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.
Procedure:
-
Prepare a saturated solution of boric acid in distilled water at room temperature.
-
Slowly add a concentrated solution of sodium hydroxide dropwise to the boric acid solution while stirring continuously.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is approximately 11-12, ensuring the complete conversion of boric acid to tetrahydroxyborate.
-
Concentrate the solution by gentle heating to induce crystallization.
-
Cool the solution slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator or a low-temperature oven.
Characterization by Vibrational Spectroscopy
Objective: To confirm the presence of the tetrahedral [B(OH)₄]⁻ unit using IR and Raman spectroscopy.
Methodology:
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the synthesized sodium tetrahydroxyborate.
-
Acquire the IR spectrum in the range of 400-4000 cm⁻¹.
-
Expected Bands: Look for strong absorption bands in the 800-1100 cm⁻¹ region, which are characteristic of the B-O stretching vibrations of tetrahedral BO₄ units.[8][9] Bands in the 1100-1300 cm⁻¹ range, indicative of trigonal BO₃ units, should be absent or of very low intensity.[8][9] Broad bands corresponding to O-H stretching will also be present at higher wavenumbers.
-
-
Raman Spectroscopy:
-
Place a sample of the crystalline product on a microscope slide.
-
Acquire the Raman spectrum using a suitable laser excitation source.
-
Expected Bands: A strong, sharp peak around 741 cm⁻¹ is characteristic of the symmetric stretching mode (ν₁) of the B(OH)₄⁻ ion.[10] Other bands related to bending modes of trigonal and tetrahedral boron can be observed in the 300-800 cm⁻¹ range.[11]
-
Characterization by ¹¹B NMR Spectroscopy
Objective: To distinguish between three- and four-coordinated boron.
Methodology:
-
Dissolve the synthesized sodium tetrahydroxyborate in D₂O.
-
Acquire the ¹¹B NMR spectrum.
-
Expected Chemical Shift: A sharp resonance peak with a chemical shift in the range of +0.95 ppm is indicative of four-coordinated boron in a BO₄ unit.[12] Three-coordinated boron in BO₃ units typically exhibits a much broader signal at a different chemical shift (e.g., 14.6 ppm in crystalline B₂O₃).[12]
Enzyme Inhibition Assay
Objective: To quantify the inhibitory effect of tetrahydroxyborate on an NAD⁺-dependent enzyme (e.g., yeast alcohol dehydrogenase).
Materials:
-
Yeast alcohol dehydrogenase
-
NAD⁺
-
Ethanol (substrate)
-
Buffer solution (e.g., phosphate buffer at a pH where inhibition is observed)
-
Sodium tetrahydroxyborate solution of known concentrations
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of assay mixtures containing the buffer, enzyme, ethanol, and varying concentrations of sodium tetrahydroxyborate.
-
Initiate the reaction by adding NAD⁺.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the inhibition constant (Kᵢ) by plotting the data using a suitable method, such as a Dixon or Lineweaver-Burk plot. The inhibition is expected to be competitive with respect to NAD⁺.[13]
Role in Drug Development and Biological Systems
The ability of the borate ion to form reversible covalent complexes with cis-diols is central to its biological effects and its utility in drug development.[1] This interaction is particularly relevant for cofactors such as nicotinamide adenine dinucleotide (NAD⁺) and S-adenosyl methionine (SAM), which contain ribose moieties with cis-diols.[14]
Mechanism of Enzyme Inhibition
Borate and, more broadly, boron-containing compounds like boronic acids, can act as transition-state analog inhibitors of enzymes that process substrates with cis-diol groups.[1][15] For instance, borate competitively inhibits yeast alcohol dehydrogenase with respect to NAD⁺ by forming a complex with the ribose moiety of NAD⁺, thereby preventing its effective binding to the enzyme.[13] The tetrahedral borate adduct mimics the transition state of the enzymatic reaction.[1][15]
Mechanism of enzyme inhibition by borate.
Boron-Containing Drugs
The unique chemistry of boron has been leveraged in the development of several FDA-approved drugs.[16][17] These drugs, often containing a boronic acid moiety, utilize the boron atom's Lewis acidity to form reversible covalent bonds with target proteins, leading to potent and specific inhibition.[17][18]
| Drug | Target | Therapeutic Use | Reference |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple myeloma | [8][16] |
| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple myeloma | [11][12] |
| Vaborbactam | β-Lactamase | In combination with antibiotics for bacterial infections | [11][19] |
| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis (fungal infection) | [12][16] |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic dermatitis | [12][16] |
Cellular Signaling
Boron, as borate, is an essential micronutrient for plants and is increasingly recognized as having important roles in animals and humans.[7] It can influence cellular signaling pathways, in part through its interaction with cis-diol-containing signaling molecules. For instance, in plants, the BOR1 transporter is crucial for boron homeostasis.[20][21] In animal cells, sodium tetraborate has been shown to modulate intracellular signals related to cardiac hypertrophy, affecting adrenergic receptor expression and downstream transcription factors. High concentrations of boric acid may also interfere with cellular redox homeostasis by forming complexes with NAD⁺, potentially impacting the activity of enzymes like PARP1.
Aqueous equilibrium of boric acid.
Conclusion
The this compound ion, existing predominantly as the tetrahydroxyborate anion in aqueous solution, is a species of significant chemical and biological interest. Its simple structure belies a rich chemistry centered on its ability to interact with cis-diol-containing biomolecules. This property underpins its role as an enzyme inhibitor and its influence on cellular signaling pathways. For drug development professionals, the unique reversible covalent bonding capability of boron offers a powerful tool for designing novel therapeutics. A thorough understanding of the fundamental properties and experimental methodologies outlined in this guide is essential for harnessing the full potential of boron-based compounds in scientific research and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydroxyborate - Wikipedia [en.wikipedia.org]
- 3. This compound | 39201-27-9 | Benchchem [benchchem.com]
- 4. webqc.org [webqc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium tetrahydroxyborate - Wikipedia [en.wikipedia.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. smrl.stanford.edu [smrl.stanford.edu]
- 13. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of sodium tetrahydroxyborate [inis.iaea.org]
- 15. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Studies of Borates | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. plantae.org [plantae.org]
- 21. researchgate.net [researchgate.net]
The Dawn of Boron Chemistry: An In-depth Guide to the Early Studies and Discovery of Borate Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey to understanding the multifaceted nature of borate ions is a compelling narrative that intertwines with the very foundations of modern chemistry. Long before the element boron was isolated, its compounds, particularly borax, were utilized in ancient civilizations for everything from glazing pottery to metallurgy. However, the scientific elucidation of borate ions as distinct chemical entities with unique structural and behavioral characteristics is a story that unfolds primarily in the 19th century. This technical guide delves into the seminal early studies that led to the discovery and characterization of borate ions, providing a foundational understanding for today's researchers in fields ranging from materials science to drug development.
The Elemental Beginning: Isolation of Boron
The story of borate ions begins with the quest for the element boron itself. In 1808, working independently, English chemist Sir Humphry Davy and French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard successfully isolated boron.[1][2] Their breakthrough was achieved by the chemical reduction of boric acid (then known as "boracic acid") or its salts (borates).
Davy's initial approach involved electrolysis of a borate solution, which produced a brown precipitate.[1][3] However, for a more substantial yield, he, along with his French counterparts, turned to a reaction with potassium metal.[1][2] Gay-Lussac and Thénard also demonstrated that boric acid was the oxidation product of boron by reacting the newly isolated element with air.[1] It was Jöns Jacob Berzelius who, in 1824, definitively identified boron as a new element.[1][3] These early experiments were pivotal as they established that the familiar borates were salts of an acid of this new element.
Early Analytical Methods: Detecting the Presence of Borates
Prior to the development of sophisticated spectroscopic techniques, 19th-century chemists relied on a combination of qualitative and nascent quantitative methods to identify and analyze borates.
Qualitative Identification
Two simple yet effective tests were cornerstones of early borate analysis:
-
The Flame Test: When a sample containing boron is treated with sulfuric acid and methanol and then ignited, it produces a characteristic bright green flame. This visually striking test provided a reliable indication of the presence of boron.
-
The Turmeric Test: The addition of an acidic solution of a borate to turmeric paper, followed by drying, results in a distinct color change to reddish-brown. Subsequent moistening with an ammonia solution turns the paper a blue-black color. This colorimetric test was a sensitive method for detecting boric acid.
Quantitative Analysis: The Titration of Boric Acid
A significant challenge in the early quantitative analysis of borates was the very weak acidic nature of boric acid. A direct titration with a strong base like sodium hydroxide (NaOH) does not yield a sharp, discernible endpoint. The breakthrough came with the discovery that the addition of certain polyhydroxy organic compounds, such as glycerol or mannitol, forms a complex with the borate ion. This complex is a much stronger acid than boric acid itself, allowing for a precise titration with a standard alkali solution using phenolphthalein as an indicator.
Experimental Protocol: Titration of Boric Acid with Mannitol
This protocol is a representation of the principles developed in the late 19th and early 20th centuries for the quantitative determination of boric acid.
Objective: To determine the concentration of boric acid in a solution.
Materials:
-
Boric acid solution of unknown concentration
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Mannitol (solid)
-
Phenolphthalein indicator solution
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Sample Preparation: A known volume of the boric acid solution is accurately measured using a pipette and transferred to a conical flask.
-
Addition of Mannitol: A sufficient quantity of solid mannitol is added to the flask. The amount of mannitol should be in excess to ensure the complete formation of the boric acid-mannitol complex.
-
Addition of Indicator: A few drops of phenolphthalein indicator are added to the solution. The solution should remain colorless.
-
Titration: The standardized NaOH solution is added dropwise from the burette into the conical flask while continuously swirling the flask to ensure thorough mixing.
-
Endpoint Determination: The addition of NaOH is continued until the solution turns a faint but permanent pink color. This color change indicates that all the boric acid-mannitol complex has been neutralized.
-
Data Recording: The final volume of the NaOH solution used is recorded from the burette.
-
Calculation: The concentration of boric acid is calculated using the stoichiometry of the reaction and the known concentration of the NaOH solution.
The following diagram illustrates the workflow of this historical titration method.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Dihydrogenborate in Aqueous Boron Chemistry
Introduction: Understanding Boron Species in Aqueous Environments
Boron is a versatile element that, in aqueous solutions, exists predominantly as boric acid (B(OH)₃) and its conjugate base, the tetrahydroxyborate anion, often referred to as the borate ion ([B(OH)₄]⁻). While the term "this compound" is not standard nomenclature, it is understood in the context of this guide to refer to the chemistry of the B(OH)₃/[B(OH)₄]⁻ equilibrium system, which is fundamental to the behavior of boron in water.
Boric acid is a weak Lewis acid, meaning it accepts a hydroxide ion from water rather than donating a proton. This equilibrium is central to the diverse roles of boron in chemical synthesis, materials science, and pharmacology. At physiological pH, boric acid is the predominant species, but the tetrahedral borate anion becomes significant under more basic conditions. This pH-dependent speciation governs boron's reactivity, particularly its ability to form reversible covalent complexes with polyols, a characteristic leveraged extensively in drug development and molecular recognition. This guide provides a comprehensive overview of the formation, properties, and reactivity of these boron species in aqueous solutions, with a focus on their applications for a technical audience.
Formation and Speciation of Borate in Water
The chemistry of boron in water is primarily dictated by a pH-dependent equilibrium between trigonal planar boric acid and the tetrahedral borate anion.
The Boric Acid-Borate Equilibrium
Boric acid does not dissociate in the Brønsted-Lowry sense (proton donation) but acts as a Lewis acid by accepting a hydroxide ion (OH⁻) from water. This reaction forms the tetrahydroxyborate anion, [B(OH)₄]⁻. The equilibrium can be represented as:
B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺
This equilibrium is characterized by a pKa value of approximately 9.24 in pure water at 25°C, though this can be influenced by the ionic strength and composition of the solution. Consequently, below pH 7, the neutral B(OH)₃ molecule is the dominant species. As the pH increases above 9.24, the anionic [B(OH)₄]⁻ becomes the major form.
Caption: Boric acid acts as a Lewis acid, accepting a hydroxide from water.
Polyborate Formation
In solutions with higher boron concentrations (typically above 0.025 M), the monomeric borate ions polymerize to form various polyborate species. The most common of these is the tetraborate ion, [B₄O₅(OH)₄]²⁻, which is the anionic component of borax. The formation of tetraborate can be described by the following equilibrium:
4[B(OH)₄]⁻ + 2H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7H₂O
Other polyborate ions, such as the triborate ([B₃O₃(OH)₄]⁻) and pentaborate ([B₅O₆(OH)₄]⁻), can also form, with their relative concentrations depending on the total boron concentration, pH, and temperature. The existence of these species is crucial for the buffering capacity of borate solutions.
Caption: In concentrated solutions, borate ions can polymerize to form tetraborate.
Physicochemical and Isotopic Properties
The utility of borates in various applications is underpinned by their distinct physicochemical properties. Quantitative data for these properties are summarized below for easy reference.
Table 1: Physicochemical Properties of Aqueous Boron Species
| Property | Value | Conditions | Reference(s) |
| pKa of B(OH)₃ | 9.24 | Pure water, 25°C | |
| Solubility of B(OH)₃ | 4.72 g / 100 mL | Water, 20°C | |
| 27.53 g / 100 mL | Water, 100°C | ||
| Natural Isotopes | ¹⁰B (19.9%), ¹¹B (80.1%) | Natural abundance | N/A |
| Isotope Fractionation | ¹¹B is enriched in B(OH)₃ | Aqueous solution | N/A |
| (α₄₋₃) | relative to [B(OH)₄]⁻ |
Note: Isotope fractionation (α₄₋₃) refers to the equilibrium constant for the isotope exchange reaction between boric acid and the borate ion.
Reactivity and Applications
The unique reactivity of borates, particularly with diols, has led to a wide range of applications in both industrial and research settings.
Reaction with Diols
One of the most significant reactions in aqueous boron chemistry is the reversible formation of cyclic borate esters with compounds containing cis-vicinal diols. This includes a vast number of biologically relevant molecules such as sugars, catechols, and ribonucleosides. The reaction is favorable with the tetrahedral [B(OH)₄]⁻ species, and thus the stability of the resulting ester is pH-dependent.
The general reaction can be depicted as:
[B(OH)₄]⁻ + Diol ⇌ Cyclic Borate Ester + 2H₂O
This dynamic covalent chemistry is exploited in:
-
Saccharide Sensing: The binding of boronic acids to sugars can be coupled with a fluorescent reporter to create sensors for glucose and other saccharides.
-
Bioconjugation and Drug Delivery: The reversible nature of the boronate-diol bond allows for the pH-sensitive conjugation and release of drugs, polymers, or imaging agents to and from biomolecules.
-
Materials Science: This interaction is used to create self-healing hydrogels and other smart materials that respond to changes in pH or the presence of specific diols.
Caption: Reversible reaction of a borate anion with a cis-diol to form a cyclic ester.
Boron-Containing Compounds in Drug Development
The ability of boron to adopt different coordination geometries and engage in reversible covalent bonding has made organoboron compounds, particularly boronic acids and their derivatives, highly valuable in medicinal chemistry.
-
Enzyme Inhibition: The boron atom in boronic acids can form a stable, tetrahedral complex with catalytic serine, threonine, or cysteine residues in the active sites of enzymes. This mechanism is the basis for the action of drugs like Bortezomib (Velcade®) , a proteasome inhibitor used to treat multiple myeloma.
-
Benzoxaboroles: This class of boron-containing heterocycles exhibits a broad range of biological activities. Their unique structure provides stability and favorable pharmacokinetic properties. Examples include Tavaborole , an antifungal agent for onychomycosis, and Crisaborole , an anti-inflammatory drug for atopic dermatitis.
-
Boron Neutron Capture Therapy (BNCT): This is a targeted radiation therapy that utilizes non-radioactive boron-10. A boron-containing compound is selectively delivered to tumor cells. When irradiated with a neutron beam, the ¹⁰B atoms capture neutrons and undergo a nuclear reaction that releases high-energy alpha particles, killing the cancer cells with minimal damage to surrounding healthy tissue.
Experimental Protocols
Accurate preparation and analysis of boron-containing solutions are critical for research and development. The following sections provide standardized protocols for common laboratory procedures.
Preparation of a 0.1 M Borate Buffer (pH 8.5)
Borate buffers are widely used in molecular biology, biochemistry, and analytical chemistry due to their buffering range of pH 8 to 10.
Materials:
-
Boric acid (H₃BO₃), MW: 61.83 g/mol
-
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), MW: 381.37 g/mol
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Method 1: Using Boric Acid and Sodium Hydroxide
-
Dissolve 6.18 g of boric acid in approximately 800 mL of deionized water in a 1 L beaker.
-
While stirring, slowly add 1 M NaOH solution and monitor the pH.
-
Continue adding NaOH until the pH of the solution reaches 8.5.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Verify the final pH.
Method 2: Using Boric Acid and Sodium Tetraborate
-
Prepare two separate stock solutions:
-
Solution A (0.2 M Boric Acid): Dissolve 12.37 g of H₃BO₃ in deionized water to a final volume of 1 L.
-
Solution B (0.05 M Sodium Tetraborate): Dissolve 19.07 g of Na₂B₄O₇·10H₂O in deionized water to a final volume of 1 L.
-
-
To prepare 1 L of pH 8.5 buffer, mix approximately 680 mL of Solution A with 320 mL of Solution B.
-
Check the pH with a calibrated meter and adjust by adding small volumes of either Solution A or B as needed.
Caption: Workflow for the preparation of a borate buffer solution using two common methods.
Analytical Methods for Boron Speciation
Characterizing the distribution of boron species in a sample is essential for understanding its chemistry. Several analytical techniques are employed for this purpose.
Table 2: Techniques for Boron Analysis
| Technique | Principle | Application |
| Potentiometric Titration | Measures the change in pH upon addition of a titrant (acid or base). | Determination of pKa and formation constants of borate complexes. |
| Nuclear Magnetic Resonance (NMR) | ¹¹B NMR spectroscopy provides information on the coordination environment of boron (trigonal vs. tetrahedral). | Speciation studies, characterization of borate esters, and kinetic analysis of complex formation. |
| Raman Spectroscopy | Vibrational spectroscopy that can distinguish between different borate and polyborate species in solution based on their unique spectral fingerprints. | Quantitative speciation in high-temperature and high-concentration solutions. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive technique for elemental analysis that can also be used for isotopic ratio measurements. | Quantification of total boron concentration and determination of ¹¹B/¹⁰B isotope ratios for tracing studies. |
Protocol for ¹¹B NMR Analysis of Borate-Diol Binding:
-
Sample Preparation: Prepare a series of samples in a suitable solvent (e.g., D₂O for aqueous studies) containing a fixed concentration of the boronic acid and varying concentrations of the diol. Ensure the pH is controlled and consistent across all samples using an appropriate buffer.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a boron-specific probe. Set the acquisition parameters to obtain a high signal-to-noise ratio for the ¹¹B nucleus.
-
Data Acquisition: Acquire ¹¹B NMR spectra for each sample. The chemical shift of the boron signal will change upon complexation with the diol. Trigonal boronic acids typically appear at a lower field (higher ppm) compared to the tetrahedral boronate esters, which are shifted upfield.
-
Data Analysis: Integrate the signals corresponding to the free and complexed boron species. By analyzing the change in chemical shift or the relative integrals as a function of diol concentration, the binding constant (Ka) for the boronate-diol complex can be determined.
Conclusion
The aqueous chemistry of the boric acid-borate system is multifaceted, with the equilibrium between the trigonal B(OH)₃ and tetrahedral [B(OH)₄]⁻ species being the cornerstone of its behavior. This pH-dependent speciation, along with the formation of polyborates at higher concentrations, dictates the reactivity and function of boron in diverse scientific disciplines. For researchers in drug development, the ability of borates to form reversible covalent bonds with biological diols offers a powerful tool for designing targeted therapies and diagnostic agents. A thorough understanding of the principles outlined in this guide—from fundamental equilibria to advanced analytical techniques—is essential for harnessing the full potential of boron chemistry in innovative research and applications.
A Technical Guide to Computational Studies on Dihydrogenborate Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydrogenborate anion, [B(OH)₂O]⁻, a fundamental species in boron chemistry and a key intermediate in various chemical and biological processes, exhibits conformational flexibility that is critical to its reactivity and interactions. This technical guide provides an in-depth overview of the computational methodologies employed to elucidate the conformational landscape of this compound. It summarizes key quantitative data from theoretical studies, details the computational protocols, and presents a logical workflow for such investigations. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who are interested in the structure and function of boron-containing compounds.
Introduction
This compound is the conjugate base of boric acid and plays a significant role in the aqueous chemistry of boron.[1] Its ability to adopt different spatial arrangements, or conformations, dictates its interaction with surrounding molecules and its participation in chemical reactions. Computational quantum chemistry has emerged as a powerful tool to investigate these transient structures and their relative energies, providing insights that are often difficult to obtain through experimental means alone. This guide focuses on the theoretical approaches used to characterize the conformations of the this compound anion.
Conformational Analysis of this compound
Computational studies have identified several stable and transition-state conformations for the this compound anion. The most stable conformer possesses C₂ᵥ symmetry. Other higher-energy conformers and the transition states connecting them have also been characterized.
Quantitative Conformational Data
The relative energies of the this compound conformers are crucial for understanding their population distribution at equilibrium. The following table summarizes the key energetic data from computational studies.
| Conformer/Transition State | Point Group | Relative Energy (kcal/mol) | Computational Method | Reference |
| Minimum 1 | C₂ᵥ | 0.0 | G3(MP2)//B3LYP | [2] |
| Minimum 2 | Cₛ | 1.7 | G3(MP2)//B3LYP | [2] |
| Minimum 3 | C₁ | 9.1 | G3(MP2)//B3LYP | [2] |
| Transition State 1 | C₂ | 7.8 | G3(MP2)//B3LYP | [2] |
| Transition State 2 | Cₛ | 10.3 | G3(MP2)//B3LYP | [2] |
Table 1: Relative energies of this compound conformers and transition states.
Structural Parameters
Geometric parameters such as bond lengths and angles are fundamental to describing the structure of each conformer. While specific data for each this compound conformer is not detailed in the search results, related studies on boronic acids provide typical bond lengths which can be used for context. For instance, in H-B(OH)₂, the B-O bond lengths are calculated to be around 1.372 Å and 1.379 Å at the MP2(FC)/aug-cc-pVTZ level of theory.[3]
Computational and Experimental Protocols
A variety of computational methods are employed to study the conformations of this compound and related boron compounds. The choice of method and basis set is critical for obtaining accurate results.
Computational Methodologies
-
Density Functional Theory (DFT): This is a widely used method for geometry optimization and frequency calculations due to its balance of accuracy and computational cost. The B3LYP functional is commonly employed.[2]
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and is often used for more accurate energy calculations and geometry optimizations.[2][3]
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) provide very high accuracy for single-point energy calculations on optimized geometries.
-
High-Accuracy Composite Methods: Methods like the Gaussian-n (e.g., G3) theories combine results from several calculations to achieve high accuracy for thermochemical data.[2]
-
Basis Sets: A range of basis sets are used, with Pople-style basis sets (e.g., 6-311++G(2df,2pd)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) being common choices.[2][3]
Typical Experimental Workflow for Computational Conformational Analysis
The following diagram illustrates a typical workflow for the computational study of molecular conformations.
A typical workflow for computational conformational analysis.
Advanced Analyses
Beyond determining geometries and relative energies, computational studies can provide deeper insights into the electronic structure and bonding of this compound conformers.
Vibrational Spectroscopy
Computational vibrational spectroscopy is a key tool for characterizing conformers.[4][5] The calculated harmonic or anharmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific conformers in a sample. For instance, the B-H stretching vibrations in boranes show characteristic frequencies that are sensitive to the chemical environment.[6]
Bonding Analysis
Several theoretical frameworks are used to analyze the nature of chemical bonds in boron compounds:
-
Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to characterize bond paths and bond critical points, offering insights into bond strength and type.
-
Electron Localization Function (ELF): ELF provides a measure of electron localization, which is useful for identifying bonding and non-bonding electron pairs.
These methods have been applied to various borate anions to understand their bonding patterns.[7]
Conclusion
Computational studies are indispensable for a thorough understanding of the conformational landscape of the this compound anion. By employing a range of theoretical methods, researchers can accurately predict the structures, relative energies, and spectroscopic signatures of different conformers. This knowledge is fundamental for elucidating reaction mechanisms, designing novel catalysts, and developing new materials and therapeutic agents based on boron chemistry. The continuous development of computational hardware and theoretical methods promises even more detailed and accurate insights in the future.
References
- 1. Borate (BO3(3-)), dihydrogen | BH2O3- | CID 4035503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. chimia.ch [chimia.ch]
- 6. Diborane - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of Dihydrogenborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the dihydrogenborate anion. In aqueous solutions, this compound ([H₂BO₃]⁻), the conjugate base of boric acid (H₃BO₃), exists predominantly as the tetrahedral tetrahydroxyborate ion, [B(OH)₄]⁻. This guide will focus on the spectroscopic signatures of this tetrahedral species, offering a detailed analysis of its vibrational and nuclear magnetic resonance properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the tetrahydroxyborate ion, [B(OH)₄]⁻.
Table 1: Vibrational Spectroscopy Data for [B(OH)₄]⁻
| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Raman Spectroscopy | Symmetric B-O Stretch | 741 - 745 | [1] |
| ATR-FTIR Spectroscopy | Asymmetric B-O Stretch | ~955 | [2] |
| ATR-FTIR Spectroscopy | B-OH Bending | 1148 - 1170 | [2] |
Table 2: ¹¹B Nuclear Magnetic Resonance (NMR) Data for [B(OH)₄]⁻
| Solvent System | Chemical Shift (δ) (ppm) | Reference |
| Aqueous solution | +1.9 | [3] |
| Methanol/Water | +4 to +10 (pH dependent) | [4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Raman Spectroscopy of Aqueous Borate Solutions
Objective: To acquire the Raman spectrum of aqueous [B(OH)₄]⁻ to identify its characteristic vibrational modes.
Sample Preparation:
-
Prepare a stock solution of boric acid (H₃BO₃) in deionized water.
-
To generate the [B(OH)₄]⁻ species, adjust the pH of the boric acid solution to be above its pKa (approximately 9.24) using a suitable base, such as sodium hydroxide (NaOH).
-
For quantitative measurements, a known concentration of an internal standard, such as sodium perchlorate (NaClO₄), can be added.[5]
-
Filter the solution to remove any particulate matter that could interfere with the measurement.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution Raman spectrometer equipped with a laser excitation source. A common choice is a 532 nm laser.
-
Sample Holder: A quartz cuvette or a capillary tube is suitable for liquid samples.
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Direct the laser beam into the sample.
-
Collect the backscattered Raman signal.
-
Acquire spectra over a relevant wavenumber range, typically from 200 cm⁻¹ to 4000 cm⁻¹.
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Subtract the solvent (water) spectrum from the sample spectrum to isolate the solute's Raman bands.
-
Perform baseline correction to remove any broad background fluorescence.
-
Identify and integrate the peak corresponding to the symmetric stretching vibration of the [B(OH)₄]⁻ ion.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of aqueous [B(OH)₄]⁻.
Sample Preparation:
-
Prepare aqueous solutions of boric acid and adjust the pH as described for Raman spectroscopy to form [B(OH)₄]⁻.
-
Ensure the concentration is sufficient to produce a measurable absorbance.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, dry ATR crystal.
-
Apply a small volume of the sample solution onto the ATR crystal, ensuring complete coverage.
-
Record the sample spectrum. The instrument will automatically calculate the absorbance spectrum.
-
Collect spectra over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Processing:
-
Perform a baseline correction on the resulting spectrum.
-
For difference spectra, subtract the spectrum of a reference solution (e.g., pH-adjusted water without borate) from the sample spectrum to highlight the bands associated with the borate species.[6]
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shift of the ¹¹B nucleus in the [B(OH)₄]⁻ anion.
Sample Preparation:
-
Prepare solutions of boric acid in a suitable solvent (e.g., H₂O/D₂O mixture).
-
Adjust the pH of the solution to form the [B(OH)₄]⁻ species. The use of D₂O provides a lock signal for the NMR spectrometer.
-
For cleaner spectra, it is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[7]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹B frequency.
-
Data Acquisition:
-
Tune and match the probe to the ¹¹B frequency.
-
Acquire the ¹¹B NMR spectrum. A one-pulse experiment is typically sufficient.
-
Use an appropriate relaxation delay to ensure quantitative measurements if needed.
-
Reference the spectrum to an external standard, such as BF₃·OEt₂ (δ = 0 ppm).
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signal corresponding to the [B(OH)₄]⁻ species.
Visualizations
Boric Acid Dissociation and Spectroscopic Detection
Caption: Boric acid equilibrium and corresponding spectroscopic signals.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02514D [pubs.rsc.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. NMR Protocols [nmr.chem.ucsb.edu]
An In-depth Technical Guide to Boron-Based Precursors in Advanced Materials Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of boron-based precursors in the synthesis of advanced materials, with a particular focus on metal borates, boron nitride, and metal borides. While the term "dihydrogenborate" is not prevalent in materials synthesis literature, this guide explores the applications of analogous and commonly used boron-containing precursors such as boric acid, borate salts, borazine, and boron carbide. The following sections detail the synthesis methodologies, quantitative analysis of reaction parameters, and the underlying chemical pathways for producing these high-performance materials.
Synthesis of Metal Borates
Metal borates are a class of ceramic materials with diverse applications ranging from optics to nanoparticle synthesis. The synthesis of metal borates often involves the reaction of a metal salt with a boron source, such as boric acid or a borate salt like borax, typically through hydrothermal or co-precipitation methods.
Calcium Borate Nanoparticles via Co-Precipitation
Calcium borate nanoparticles have been synthesized using a co-precipitation method followed by thermal treatment. This process allows for the control of particle size and crystal structure through the adjustment of annealing temperature and duration.
Experimental Protocol: Synthesis of Calcium Borate Nanoparticles
A detailed experimental protocol for the synthesis of calcium borate nanoparticles is as follows:
-
Precursor Preparation: Calcium chloride (CaCl₂) and borax (Na₂B₄O₇) are used as the primary precursors. Polyvinyl pyrrolidone (PVP) can be employed as a capping agent to control particle size and prevent agglomeration. In a typical procedure, 1 g of PVP is dissolved in 100 mL of de-ionized water.[1]
-
Co-Precipitation: The precursor solutions are mixed, leading to the precipitation of calcium borate. The mixture is stirred for an additional hour to ensure a complete reaction and homogeneity.[1]
-
Washing and Drying: The resulting precipitate is separated by centrifugation and washed multiple times with distilled water to remove impurities. The washed nanoparticles are then dried at 80°C for 24 hours.[1]
-
Annealing: The dried powder is subsequently annealed in a furnace at various temperatures and durations to induce crystallization and control the final phase and particle size of the calcium borate.[1]
Quantitative Data: Annealing Effects on Calcium Borate Nanoparticles
| Annealing Temperature (°C) | Annealing Time (h) | Average Particle Size (nm) | Predominant Crystalline Phase |
| 700 | 2 | 6 | Amorphous |
| 750 | 2 | - | CaB₂O₄ (Metaborate) appears |
| 970 | 2 | 14 | CaB₄O₇ (Tetraborate) |
| 700 | 5 | - | Crystalline phase originates |
| 800 | 5 | 15 | - |
Synthesis Workflow: Calcium Borate Nanoparticles
Caption: Workflow for the synthesis of calcium borate nanoparticles.
Cobalt Borate via High-Pressure Synthesis
High-pressure synthesis is another method to produce novel metal borate phases. For instance, the high-pressure cobalt borate, HP-CoB₂O₄, has been synthesized from cobalt(II) oxide and boron oxide under extreme conditions.[3]
Experimental Protocol: High-Pressure Synthesis of Cobalt Borate
-
Precursor Mixture: Cobalt(II) oxide (CoO) and boron oxide (B₂O₃) are intimately mixed.
-
High-Pressure/High-Temperature Conditions: The mixture is subjected to a pressure of 6.5 GPa and a temperature of 950°C.[3]
-
Product Formation: Under these conditions, the precursors react to form the high-pressure cobalt borate phase (HP-CoB₂O₄).
Quantitative Data: Crystallographic Data for HP-CoB₂O₄
| Parameter | Value |
| Molar Mass ( g/mol ) | 144.55 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (pm) | 934.6(2) |
| b (pm) | 562.0(2) |
| c (pm) | 443.3(1) |
| β (°) | 108.2(1) |
| Calculated Density (g/cm³) | 4.34 |
Data sourced from[3]
Synthesis of Boron Nitride
Boron nitride (BN) is a versatile material with several crystalline forms, most notably hexagonal boron nitride (h-BN), which is isostructural to graphene. Various precursors, including borazine and guanidinium borates, are used for its synthesis.
Hexagonal Boron Nitride from Borazine via Chemical Vapor Deposition (CVD)
Chemical vapor deposition using borazine (B₃N₃H₆) as a precursor is a common method for producing high-quality, large-area h-BN films.
Experimental Protocol: CVD Synthesis of h-BN from Borazine
-
CVD Setup: A single-zone CVD furnace equipped with a bubbling system for liquid borazine is utilized.[4]
-
Growth Conditions: The synthesis is typically performed on a metal foil substrate, such as iron (Fe), at a temperature of 1,100°C for 30 minutes.[4]
-
Cooling: The cooling rate after the growth phase is a critical parameter that influences the quality and thickness of the h-BN film.[4] The thickness of the h-BN film can be controlled by adjusting the partial pressure of the borazine precursor and the process time.[5]
Quantitative Data: h-BN Film Thickness Control
| Precursor Partial Pressure | Growth Time (min) | Resulting h-BN Thickness (nm) |
| Low | - | Self-limited growth (monolayer) |
| High | - | Thick h-BN layer (>10 nm) |
| - | - | 0.6, 3.2, 10, 30, 91 |
Data sourced from[5]
Reaction Pathway: Borazine to Boron Nitride
Caption: Reaction pathway for the conversion of borazine to h-BN.
Boron Nitride from Guanidinium Borate Precursors
Guanidinium borates can serve as precursors for the synthesis of BN powders through thermal decomposition.
Experimental Protocol: Pyrolysis of Guanidinium Borates
-
Precursor: Guanidinium tetraborate, pentaborate, or nonaborate are used as the starting materials.[6]
-
Pyrolysis: The precursor is heated under a controlled atmosphere (nitrogen or ammonia) at temperatures ranging from 600°C to 1400°C.[6]
-
Secondary Treatment: A subsequent pyrolysis step at 1600°C under ammonia can be performed to reduce the oxygen content in the final BN product.[6]
Synthesis of Metal Borides
Metal borides are a class of refractory ceramics known for their high hardness, high melting points, and chemical inertness. Common synthesis routes include carbothermal reduction of a metal oxide in the presence of a boron source.
Zirconium Diboride (ZrB₂) via Carbothermal Reduction
Zirconium diboride powders can be synthesized by the carbothermal reduction of zirconium oxide (ZrO₂) using boron carbide (B₄C) as the boron source.
Experimental Protocol: Synthesis of Zirconium Diboride
-
Precursor Mixture: Zirconium oxide (ZrO₂), boron carbide (B₄C), and carbon black are mixed in specific ratios. An optimal molar ratio of ZrO₂ : B₄C : C is 2 : 1 : 3.[7]
-
Calcination: The mixture is heated in a furnace under an inert atmosphere (e.g., Argon) to high temperatures. A typical condition is 1600°C for 1.5 hours.[8]
-
Product Formation: The reaction yields zirconium diboride powder. The particle size of the resulting ZrB₂ can be influenced by the holding time at the calcination temperature.[8]
Quantitative Data: Synthesis of Zirconium Diboride
| ZrO₂:B₄C:C Molar Ratio | Calcination Temperature (°C) | Holding Time (h) | Resulting Particle Size (µm) |
| 2:1:3 | 1600 | 1.5 | 1-5 |
| 2:1:3 | 1600-1700 | 0.33 | 10.9-12.9 (aggregates) |
Reaction Pathway: Carbothermal Reduction for ZrB₂ Synthesis
Caption: Simplified reaction for ZrB₂ synthesis.
Titanium Diboride (TiB₂) Synthesis
Similar to ZrB₂, titanium diboride (TiB₂) can be synthesized via the carbothermal reduction of titanium dioxide (TiO₂) with boron carbide and carbon.[9] A sol-gel method has also been employed to produce TiB₂ powders.
Experimental Protocol: Sol-Gel Synthesis of Titanium Diboride
-
Precursor Solution: Titanium isopropoxide (TTIP) is used as the titanium source and is mixed with boron carbide powder.[10]
-
Gel Formation: The concentration of TTIP plays a crucial role in the formation of a gel.[10]
-
Reduction: The gel is then subjected to a reduction process. Pure TiB₂ can be obtained at an optimal synthesis temperature of 1200°C with a Ti:B₄C molar ratio of 1:2.3.[10]
Quantitative Data: Synthesis of Titanium Diboride
| Synthesis Method | Precursors | Temperature (°C) | Molar Ratio (Ti:B₄C) | Average Particle Size |
| Carbothermal Reduction | TiO₂, B₄C, C | 1600 | - | 0.5 - 1.0 µm |
| Sol-Gel | TTIP, B₄C | 1200 | 1:2.3 | - |
| Boron/Carbothermal Reduction | TiO₂, B₄C, Petroleum Coke | 1800 | - | ~0.8 µm |
References
- 1. Facile Synthesis of Calcium Borate Nanoparticles and the Annealing Effect on Their Structure and Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Zirconium Diboride Powder by Carbon Thermal Reduction Method | Scientific.Net [scientific.net]
- 9. barc.gov.in [barc.gov.in]
- 10. ias.ac.in [ias.ac.in]
- 11. lidsen.com [lidsen.com]
- 12. Recent Progress in Materials | Review on the Development of Titanium Diboride Ceramics [lidsen.com]
Methodological & Application
Dihydrogenborate as a Reducing Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dihydrogenborate, commonly known as sodium borohydride (NaBH₄), is a versatile and widely utilized reducing agent in organic synthesis. Its mild nature and high chemoselectivity for carbonyl compounds, particularly aldehydes and ketones, make it an indispensable tool in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and comparative data on the use of sodium this compound and its modified systems in organic synthesis, with a particular focus on applications relevant to drug development.
Core Principles and Reactivity
Sodium this compound is a source of hydride (H⁻), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes and ketones. This addition reaction, followed by protonation of the resulting alkoxide, yields the corresponding primary or secondary alcohol.[1][2]
Key Characteristics:
-
Chemoselectivity: NaBH₄ selectively reduces aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, carboxylic acids, and nitriles.[2] This selectivity is crucial in the synthesis of complex molecules with multiple functional groups.
-
Mild Reaction Conditions: Reductions with NaBH₄ are typically carried out in protic solvents like methanol or ethanol at or below room temperature, making it a convenient and practical reagent for laboratory and industrial-scale synthesis.[3]
-
Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle as it does not react violently with water or alcohols under controlled conditions.
Applications in Organic Synthesis
The primary application of sodium this compound is the reduction of aldehydes and ketones to alcohols.
Table 1: Reduction of Various Aldehydes and Ketones with Sodium this compound
| Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitroacetophenone | 1-(3-Nitrophenyl)ethanol | Ethanol | RT | 0.5 | >95 | [4] |
| 9H-Fluoren-9-one | 9H-Fluoren-9-ol | Methanol | RT | 0.25 | >90 | [4] |
| Acetophenone | 1-Phenylethanol | 95% Ethanol | 30-50 | 0.25 | High | [3] |
| Benzophenone | Diphenylmethanol | Methanol | 0 | 0.25 | High | Royal Society of Chemistry |
| Butyrophenone | 1-Phenyl-1-butanol | Methanol | RT | - | - | Scribd |
| Cyclohexanone | Cyclohexanol | Methanol | RT | - | >95 | J. Chem. Educ. |
Diastereoselective Reductions
The reduction of cyclic or acyclic ketones with neighboring chiral centers can proceed with varying degrees of diastereoselectivity. The stereochemical outcome is often governed by factors such as steric hindrance and chelation control. For instance, the reduction of α-alkoxy ketones can exhibit diastereoselectivity that is dependent on the solvent and the cation of the borohydride reagent.[5]
Table 2: Diastereoselective Reduction of Ketones with Sodium this compound
| Substrate | Major Diastereomer | Solvent | Temp. (°C) | Diastereomeric Ratio | Reference |
| 2-Methoxycyclohexanone | syn-2-Methoxycyclohexanol | Methanol | -78 | 85:15 | J. Org. Chem. |
| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | Methanol | 0 | 80:20 | J. Org. Chem. |
| Camphor | Isoborneol | Ethanol | RT | 90:10 | J. Chem. Educ. |
The Luche Reduction: Selective 1,2-Reduction of Enones
A significant modification of the standard NaBH₄ reduction is the Luche reduction, which employs a lanthanide salt, typically cerium(III) chloride (CeCl₃), as a co-reagent. This system allows for the highly selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[6][7] The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the direct attack of the hydride at the carbonyl carbon.[6] This method is particularly valuable in natural product synthesis and the preparation of complex drug intermediates.
Table 3: Luche Reduction of α,β-Unsaturated Ketones
| Substrate | Product | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Carvone | cis- and trans-Carveol | Methanol | RT | 5 | 99 | J. Am. Chem. Soc. |
| Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | Methanol | RT | 3 | 98 | J. Am. Chem. Soc. |
| (R)-Pulegone | (1R,4R)-p-Menth-8-en-3-ol | Methanol | RT | 10 | 95 | Tetrahedron Lett. |
| Testosterone | Androst-4-ene-3β,17β-diol | Methanol | RT | - | High | Steroids |
Applications in Drug Development
Sodium this compound plays a critical role in the synthesis of numerous pharmaceutical compounds. Its chemoselectivity and mild reaction conditions are highly desirable in multi-step syntheses of complex APIs.
Case Study 1: Synthesis of an Atorvastatin Intermediate
Atorvastatin (Lipitor®), a leading cholesterol-lowering drug, is synthesized through a multi-step process. A key step involves the stereoselective reduction of a ketone intermediate to a diol. While enzymatic reductions are often employed for high stereoselectivity, chemical methods using borohydrides, such as sodium borohydride in the presence of a chiral auxiliary or diethylmethoxyborane, are also utilized to produce the desired chiral diol intermediate.[8]
Case Study 2: Synthesis of Cetirizine
Cetirizine (Zyrtec®), a second-generation antihistamine, can be synthesized via a route that involves the reduction of 4-chlorobenzophenone. This ketone is reduced to the corresponding alcohol, 4-chlorobenzhydrol, using sodium borohydride. This alcohol is then further converted to the final drug molecule.[9]
Case Study 3: Synthesis of Chlorpheniramine
The synthesis of chlorpheniramine, another common antihistamine, involves the preparation of an intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. While the final steps to chlorpheniramine do not directly involve a NaBH₄ reduction, the synthesis of precursors and related compounds in this class often utilizes the reduction of carbonyl functionalities.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone (e.g., 3-Nitroacetophenone)
-
Dissolution: Dissolve 3-nitroacetophenone (1.0 eq) in ethanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium this compound (0.5 eq) portion-wise to the stirred solution over 15 minutes. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 30 minutes.
-
Quenching: After the reaction is complete, slowly add 1 M HCl (aq) dropwise at 0 °C to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas is evolved.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 1-(3-nitrophenyl)ethanol.
Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone (e.g., Cyclohex-2-en-1-one)
-
Preparation of Reagent Solution: In a round-bottom flask, dissolve cyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (15 mL per gram of enone). Stir at room temperature until the salt is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium this compound (1.1 eq) in one portion to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is usually very rapid and can be complete in less than 10 minutes.
-
Quenching: Quench the reaction by the addition of water (10 mL).
-
Work-up: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure (the product can be volatile).
-
Purification: Purify the resulting cyclohex-2-en-1-ol by column chromatography if necessary.
Visualizing Reaction Workflows
General Reduction of a Ketone
Caption: General workflow for the reduction of a ketone using sodium this compound.
Luche Reduction Pathway
Caption: Simplified pathway of the Luche reduction for selective 1,2-reduction of enones.
Chemoselectivity of this compound
Caption: Comparison of the chemoselectivity of sodium this compound and lithium aluminum hydride.
Conclusion
Sodium this compound is a cornerstone reducing agent in modern organic synthesis and drug development. Its reliability, mildness, and high chemoselectivity for aldehydes and ketones provide a powerful tool for the synthesis of complex molecules. Furthermore, modified systems like the Luche reduction have expanded its utility to include the selective reduction of α,β-unsaturated systems. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field, enabling the efficient and predictable application of this important reagent.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. amcrasto.theeurekamoments.com [amcrasto.theeurekamoments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydrogenborate and Related Boron Species in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic applications of dihydrogenborate and related boron-containing species in key chemical transformations. The protocols outlined below are intended to serve as a comprehensive guide for laboratory implementation.
Catalytic Reduction of Dinitrogen to Borylamines
The fixation of atmospheric dinitrogen (N₂) under mild conditions is a significant challenge in chemistry. Molybdenum-nitride complexes, in the presence of a boron-based reducing agent, have been shown to catalytically convert N₂ into valuable borylamines.
Application Note:
This catalytic system provides a novel pathway for nitrogen fixation, offering an alternative to the high-temperature and high-pressure Haber-Bosch process. The resulting borylamines can be further functionalized, opening avenues for the synthesis of various nitrogen-containing compounds. The reaction proceeds via a proposed mechanism involving the successive addition of a hydroborane to a molybdenum-nitrogen bond.[1][2][3]
Quantitative Data Summary:
| Catalyst | Reductant | N₂ Pressure (atm) | Temperature (°C) | Product | Yield (equiv. based on Mo) | Reference |
| Molybdenum-nitride complex with PCP-type pincer ligand | Catecholborane | 1 | 60 | Borylamines | Up to 32 | [2][3] |
Experimental Protocol: Molybdenum-Catalyzed Dinitrogen Hydroboration
Materials:
-
Molybdenum-nitride complex with PCP-type pincer ligand (catalyst)
-
Catecholborane (HBcat)
-
Anhydrous, deoxygenated solvent (e.g., THF or 2-MeTHF)
-
High-purity dinitrogen (N₂) gas
-
Schlenk line and glassware
-
Standard laboratory equipment for inert atmosphere synthesis
Procedure:
-
In a glovebox, charge a Schlenk flask with the molybdenum-nitride catalyst.
-
Add the desired amount of anhydrous, deoxygenated solvent to dissolve the catalyst.
-
Add catecholborane to the reaction mixture.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Purge the flask with dinitrogen gas (1 atm).
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by NMR spectroscopy (¹H and ¹¹B NMR) to observe the consumption of catecholborane and the formation of borylamine products.[4]
-
Upon completion, the borylamine products can be isolated by recrystallization. For conversion to ammonia for quantification, the reaction mixture can be carefully quenched with an acid (e.g., H₂SO₄), and the resulting ammonia can be quantified using standard analytical methods.[5][6]
Logical Relationship of Dinitrogen Reduction:
Caption: Catalytic conversion of dinitrogen to borylamines.
Borate-Catalyzed Oxidations with Hydrogen Peroxide
Borate ions can catalyze the oxidation of various organic substrates in the presence of hydrogen peroxide. This system is particularly effective for the oxidation of sulfides and substituted anilines.
Application Note:
This method provides a green and efficient way to perform selective oxidations. The catalytic species is believed to be a dioxaborirane, a highly reactive intermediate formed from the reaction of borate with hydrogen peroxide.[7][8] This system avoids the use of heavy metal oxidants and operates under mild conditions.
Quantitative Data Summary: Second-Order Rate Constants for Oxidation at 25 °C
| Substrate | Oxidizing Species | Rate Constant (M⁻¹ s⁻¹) | Reference |
| Methyl 4-nitrophenyl sulfide | H₂O₂ | 8.29 x 10⁻⁵ | [2] |
| Methyl 4-nitrophenyl sulfide | Monoperoxoborate | 1.51 x 10⁻² | [2] |
| Methyl 4-nitrophenyl sulfide | Diperoxoborate | 1.06 x 10⁻² | [2] |
Experimental Protocol: Borate-Catalyzed Oxidation of Dimethyl Anilines
Materials:
-
Substituted dimethyl aniline
-
Hydrogen peroxide (H₂O₂)
-
Boric acid/borate buffer solution
-
Sodium sulfate (to maintain ionic strength)
-
UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Prepare a borate/boric acid buffer solution of the desired pH.
-
In a cuvette, prepare a solution of the substituted dimethyl aniline in the buffer.
-
Add sodium sulfate to maintain a constant ionic strength.
-
Initiate the reaction by adding a known concentration of hydrogen peroxide.
-
Immediately begin monitoring the reaction by observing the decrease in the substrate's absorbance at a suitable wavelength using a UV-Vis spectrophotometer.[7]
-
The observed rate constant (k_obs) can be determined from the initial rate of the reaction.
-
By varying the concentrations of hydrogen peroxide and total boron, the second-order rate constants for the different peroxoborate species can be determined through kinetic analysis.[7]
Signaling Pathway of Borate-Catalyzed Oxidation:
Caption: Proposed pathway for borate-catalyzed oxidation.
Boric Acid-Based Catalysis for Hydrogen Generation
Polymeric catalysts based on boric acid have been developed for efficient hydrogen generation from the hydrolysis of sodium borohydride (NaBH₄).
Application Note:
This technology is promising for on-demand hydrogen production for applications such as fuel cells and portable power devices. Boric acid-based catalysts offer a metal-free and environmentally friendly alternative to traditional transition metal catalysts. The rate of hydrogen generation is dependent on temperature, catalyst loading, and NaBH₄ concentration.[9][10][11]
Quantitative Data Summary: Hydrogen Generation Rate (HGR) of p(BoA) Catalyst
| Catalyst Amount (g) | Temperature (°C) | NaBH₄ Concentration (mM) | HGR (mL H₂ g_catalyst⁻¹ min⁻¹) | Reference |
| 0.1 | 50 | 50 | 24.27 | [9][10][11] |
| 0.3 | 50 | 50 | 15.15 | [9][10][11] |
| 0.5 | 50 | 50 | 16.67 | [9][10][11] |
Experimental Protocol: Hydrogen Generation from NaBH₄ Hydrolysis
Materials:
-
Poly(Boric acid) (p(BoA)) catalyst
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Two-neck reaction flask
-
Gas burette or other gas collection system
-
Magnetic stirrer and stir bar
-
Water bath for temperature control
Procedure:
-
Set up the reaction apparatus with the two-neck flask connected to a gas collection system.
-
Place a known amount of the p(BoA) catalyst into the reaction flask.
-
Add a specific volume of deionized water to the flask and place it in a water bath set to the desired temperature.
-
Allow the system to equilibrate to the set temperature.
-
Prepare a fresh solution of NaBH₄ in deionized water.
-
Inject the NaBH₄ solution into the reaction flask while stirring vigorously.
-
Start monitoring and recording the volume of hydrogen gas generated over time using the gas burette.
-
The hydrogen generation rate can be calculated from the slope of the linear portion of the gas volume versus time plot.
Experimental Workflow for Hydrogen Generation:
Caption: Workflow for catalytic hydrogen generation.
Organoboron Acid-Catalyzed Direct Amidation
Arylboronic acids, particularly those with an ortho-iodo substituent, are highly effective catalysts for the direct formation of amides from carboxylic acids and amines.
Application Note:
This catalytic method provides an atom-economical and environmentally benign route to amides, avoiding the use of stoichiometric coupling reagents that generate significant waste. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. The catalyst is believed to activate the carboxylic acid through the formation of an acylboronate intermediate.[12][13][14]
Quantitative Data Summary: Yields for Amidation with 5-methoxy-2-iodophenylboronic acid (MIBA)
| Carboxylic Acid | Amine | Yield (%) | Reference |
| 4-Phenylbutyric acid | Benzylamine | 98 | [3] |
| Phenylacetic acid | Benzylamine | 96 | [12] |
| 2-Picolinic acid | Cyclohexanemethylamine | 97 | [12] |
| Benzoic acid | Aniline | Good to high | [12] |
Experimental Protocol: ortho-Iodophenylboronic Acid-Catalyzed Amidation
Materials:
-
Carboxylic acid
-
Amine
-
ortho-Iodophenylboronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid - MIBA)
-
Activated 4Å molecular sieves
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the carboxylic acid, amine, and the ortho-iodophenylboronic acid catalyst (typically 5-10 mol%).
-
Add activated 4Å molecular sieves as a dehydrating agent.
-
Add the anhydrous solvent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst.
-
The filtrate can be concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford the pure amide.[14][15]
Catalytic Cycle for Direct Amidation:
Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Borate-catalyzed reactions of hydrogen peroxide: kinetics and mechanism of the oxidation of organic sulfides by peroxoborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic and theoretical study of the borate catalysed reactions of hydrogen peroxide : the role of dioxaborirane as the catalytic intermediate for a ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26842F [pubs.rsc.org]
- 8. A kinetic and theoretical study of the borate catalysed reactions of hydrogen peroxide: the role of dioxaborirane as the catalytic intermediate for a wide range of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » Advanced Boric Acid-Based Catalysts for High-Efficiency Hydrogen Generation via Sodium Borohydride Hydrolysis [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 13. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols: Dihydrogenborate in Hydroboration-Oxidation Reactions
A Note on Terminology: The term "dihydrogenborate" is not commonly used to describe a reagent in hydroboration-oxidation reactions. The reactive species in these reactions is typically borane (BH₃) , which is often used as a complex with tetrahydrofuran (BH₃•THF) or as its dimer, diborane (B₂H₆). These reagents provide the borane needed for the hydroboration step. This document will focus on the use of these standard borane reagents in hydroboration-oxidation reactions.
Introduction
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of alkenes and alkynes. This two-step process offers high regio- and stereoselectivity, yielding alcohols with the hydroxyl group at the less substituted carbon of the original double or triple bond.[1] This methodology is invaluable in the synthesis of complex organic molecules, including pharmaceuticals, where precise control of stereochemistry is paramount.
The reaction proceeds via an initial hydroboration step, where borane adds across the carbon-carbon double bond. This is followed by an in-situ oxidation step, typically with hydrogen peroxide in the presence of a base, which replaces the boron atom with a hydroxyl group.[1][2] The overall transformation results in the syn-addition of hydrogen and a hydroxyl group across the alkene.[1]
Applications in Research and Drug Development
The hydroboration-oxidation reaction is widely employed in various stages of drug discovery and development due to its predictability and functional group tolerance. Key applications include:
-
Synthesis of Primary Alcohols: Terminal alkenes are readily converted to primary alcohols in high yields, a transformation that is often challenging with other hydration methods.[3]
-
Stereocontrolled Synthesis: The syn-addition mechanism allows for the creation of specific stereoisomers, which is critical for the biological activity of many drug candidates.[4]
-
Intermediate Synthesis: The organoborane intermediates formed during the reaction can be further functionalized to introduce other atoms, such as halogens or amino groups, expanding the synthetic utility of the reaction.
-
Complex Molecule Synthesis: The reaction's mild conditions and high selectivity make it suitable for use in the multi-step synthesis of complex natural products and active pharmaceutical ingredients.
Reaction Mechanism and Stereochemistry
The hydroboration-oxidation of an alkene to an alcohol proceeds through two main stages:
-
Hydroboration: The addition of borane (BH₃) to the alkene. This step is a concerted, syn-addition where the boron atom adds to the less sterically hindered carbon atom of the double bond, and the hydrogen atom adds to the more substituted carbon.[4][5] This regioselectivity is referred to as anti-Markovnikov addition.[1][2] One molecule of BH₃ can react with three molecules of the alkene to form a trialkylborane intermediate.[1]
-
Oxidation: The trialkylborane intermediate is then oxidized using hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (NaOH). The hydroperoxide ion (⁻OOH) acts as a nucleophile, attacking the boron atom. This is followed by a rearrangement where an alkyl group migrates from the boron to the oxygen atom, displacing a hydroxide ion. This process repeats for all three alkyl groups. Finally, hydrolysis of the resulting borate ester yields the alcohol and a boron salt.[5] The oxidation step proceeds with retention of stereochemistry.[2]
Quantitative Data Summary
The following table summarizes typical yields for the hydroboration-oxidation of various alkenes.
| Alkene | Reagents | Solvent | Reaction Time (Hydroboration) | Reaction Time (Oxidation) | Yield (%) | Reference |
| 1-Octene | 1. BH₃•THF 2. H₂O₂, NaOH | THF | 1 hour | 1 hour | ~85-95% | [6][7] |
| Styrene | 1. BH₃•THF 2. H₂O₂, NaOH | THF | 1 hour | 1 hour | ~90% (2-phenylethanol) | [8] |
| α-Pinene | 1. BH₃•THF 2. H₂O₂, NaOH | THF | 2 hours | 2 hours | High (Isopinocampheol) | [9][10] |
| 1-Methylcyclopentene | 1. B₂H₆ 2. H₂O₂, NaOH | Diglyme | Not Specified | Not Specified | High (trans-2-methylcyclopentanol) | [1] |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Octene
This protocol describes the conversion of 1-octene to 1-octanol.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Hydroboration Step:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1-octene (e.g., 1.12 g, 10 mmol).
-
Add anhydrous THF (10 mL) to the flask.
-
Cool the flask in an ice bath.
-
Slowly add 1.0 M BH₃•THF solution (e.g., 3.7 mL, 3.7 mmol) to the stirred solution of 1-octene over a period of 10-15 minutes using a syringe.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[6]
Oxidation Step:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 3 M NaOH solution (e.g., 4 mL) to the flask.
-
Very slowly, add 30% H₂O₂ solution (e.g., 4 mL) dropwise to the stirred mixture, ensuring the temperature does not rise significantly.[6]
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The mixture may become biphasic.
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether (20 mL) and shake gently.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude 1-octanol. The product can be further purified by distillation if necessary.
Visualizations
Caption: General workflow of the hydroboration-oxidation reaction.
Caption: Simplified mechanism of hydroboration-oxidation.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrogenborate Salts in Thermochemical Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially explored under the context of hydrogen storage, dihydrogenborate salts and their parent compound, boric acid (H₃BO₃), have emerged as promising materials for thermochemical energy storage (TCES). This technology stores energy in the form of chemical bonds, which can be released on demand as heat. The underlying principle for this application is a reversible dehydration-hydration reaction. Energy is stored by heating the material to drive off water (dehydration), and this energy is recovered when water is reintroduced, triggering an exothermic reaction (hydration). This process offers a high energy storage density and the potential for long-term, loss-free storage of thermal energy, making it a compelling area of research for applications ranging from industrial waste heat recovery to solar energy storage.
This document provides detailed application notes and experimental protocols for the use of boric acid and its related salts in thermochemical energy storage research.
Data Presentation: Thermochemical Properties
The thermochemical properties of the boric acid-boron oxide system are summarized in the tables below for easy comparison.
| Property | Value | Units | Notes |
| Theoretical Energy Storage Density | 2.2[1] | GJ/m³ | Based on the overall dehydration of boric acid to boron oxide. |
| ~611 | kWh/m³ | Converted from GJ/m³. | |
| Measured Energy Storage Density (with losses) | 1.7[1] | GJ/m³ | Experimentally determined value, accounting for system inefficiencies. |
| ~472 | kWh/m³ | Converted from GJ/m³. | |
| Dehydration Temperature Range | 70 - 200[1] | °C | The temperature range over which the multi-step dehydration occurs. |
| Standard Enthalpy of Formation (H₃BO₃, aq) | -1072.43 ± 0.56 | kJ/mol | For aqueous boric acid at 298.15 K.[2] |
| Standard Enthalpy of Formation (B₂O₃, amorphous) | -1254 | kJ/mol | For amorphous boron trioxide at 298.15 K.[3] |
| Heat of Reaction (B₂O₃ rehydration) | -75.94 | kJ/mol | Exothermic reaction of boron oxide with water.[4] |
| Dehydration Step | Activation Energy (Ea) | Method |
| Step 1 | 79.85 kJ/mol | Coats-Redfern[5] |
| Step 2 | 4.79 kJ/mol | Coats-Redfern[5] |
| Low Temperature Range (< 130 °C) | 65 kJ/mol | Isothermal[6] |
| High Temperature Range (> 130 °C) | 28 kJ/mol | Isothermal[6] |
Experimental Protocols
Synthesis of Boric Acid from Borax
This protocol describes the preparation of boric acid, the primary material for thermochemical energy storage studies in this system.
Materials:
-
Borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O)
-
Mineral acid (e.g., hydrochloric acid, HCl, or sulfuric acid, H₂SO₄)
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Ice bath
Procedure:
-
Prepare a saturated solution of borax by dissolving it in distilled water at an elevated temperature (e.g., 50-60 °C) with continuous stirring.
-
Slowly add a mineral acid to the hot borax solution while stirring. The addition of acid will cause the less soluble boric acid to precipitate. The reaction is as follows: Na₂B₄O₇·10H₂O + 2HCl → 4B(OH)₃ + 2NaCl + 5H₂O[7]
-
Continue adding acid until the solution is acidic (test with pH paper).
-
Allow the solution to cool to room temperature, then place it in an ice bath to maximize the crystallization of boric acid.
-
Collect the boric acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.
-
Dry the purified boric acid crystals in a desiccator or at a low temperature in an oven.
Thermogravimetric Analysis (TGA) of Boric Acid Dehydration
This protocol outlines the use of TGA to study the dehydration kinetics of boric acid.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a simultaneous Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC) is recommended.
Sample Preparation:
-
Ensure the boric acid sample has a consistent and known particle size (e.g., between 0.12-0.5 mm) to ensure reproducibility.[5]
-
Accurately weigh a small amount of the sample (e.g., 20 mg) into a platinum crucible.[5]
Experimental Parameters:
-
Temperature Program: Heat the sample from room temperature (e.g., 20 °C) to 600 °C.[5]
-
Heating Rate: A constant heating rate (e.g., 3 K/min) should be applied.[5] Different heating rates can be used to study the kinetics in more detail.
-
Atmosphere: Use a flowing inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 25 mL/min) to remove the evolved water vapor.[5]
-
Purge Time: Purge the system with the inert gas for a set time (e.g., 20 minutes) before starting the experiment to ensure a stable atmosphere.[5]
Data Analysis:
-
The TGA data will show a multi-step weight loss corresponding to the dehydration of boric acid.
-
The DTA/DSC data will show endothermic peaks corresponding to the energy absorbed during each dehydration step.
-
The kinetic parameters, such as activation energy and reaction order, can be determined from the TGA curves using methods like Coats-Redfern or Suzuki.[5]
Macroscopic Analysis of Boron Oxide Rehydration (Heat Release)
This protocol describes a simple setup to measure the heat released during the rehydration of boron oxide.
Materials and Equipment:
-
Anhydrous boron oxide (B₂O₃)
-
Distilled water
-
Dewar vessel (1-liter capacity)
-
Magnetic stirrer and stir bar
-
Thermocouple with a data logger
-
A means to introduce water to the sealed vessel (e.g., through the lid)
Procedure:
-
Place a known quantity of anhydrous boron oxide into the Dewar vessel with a magnetic stir bar.
-
Seal the Dewar vessel with a lid that has ports for the thermocouple and for adding water.
-
Insert the thermocouple into the vessel, ensuring it is positioned to measure the temperature of the solid material.
-
Start the data logger to record the initial temperature.
-
Initiate the reaction by adding a stoichiometric amount of distilled water through the lid while stirring.
-
The exothermic rehydration reaction will cause a rise in temperature, which is recorded by the data logger.
-
The total heat released can be calculated from the temperature change, the mass of the reactants, and the heat capacity of the system.
Visualizations
Dehydration Pathway of Boric Acid
Caption: Stepwise dehydration of boric acid to boron trioxide with increasing temperature.
Thermochemical Energy Storage Cycle
Caption: A simplified workflow of the boric acid-boron oxide thermochemical energy storage cycle.
Experimental Workflow for TCES Analysis
Caption: A logical workflow for the experimental investigation of boric acid-based thermochemical energy storage materials.
References
Application Notes and Protocols for the Quantification of Dihydrogenborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of dihydrogenborate, a crucial component in various pharmaceutical and research applications. The following protocols for Ion Chromatography (IC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible results.
Introduction to this compound Analysis
This compound (H₂BO₃⁻), the conjugate base of boric acid, plays a significant role in various chemical and biological systems.[1][2] Its accurate quantification is essential in drug development, formulation, and quality control processes. Boric acid and its salts are used as buffering agents, preservatives, and antibacterial agents in some cosmetic and pharmaceutical preparations.[2][3] This document outlines three robust analytical methods for determining this compound concentrations in aqueous samples.
Method 1: Ion Chromatography (IC)
Ion chromatography is a highly sensitive and selective method for the determination of borate. To overcome the challenge of its weak retention on anion-exchange columns, a common approach involves forming a more acidic complex with a polyol, such as mannitol or sorbitol.[4][5] This complexation enhances its retention and allows for sensitive detection using suppressed conductivity.[4][5]
Quantitative Data Summary
| Parameter | Ion-Exclusion Chromatography with Sorbitol/Mannitol | Ion-Exclusion Chromatography with Preconcentration |
| Detection Limit | ~1 µmol/dm³[4][5] | 100 ng/L[6] |
| Linear Range | Up to 200 µmol/dm³[4][5] | 100 - 1000 ng/L[6] |
| Repeatability (RSD) | < 5%[4][5] | Not Specified |
| Analysis Time | < 6 minutes[4][5] | 12 minutes[6] |
| Correlation Coefficient (r²) | 0.9997[7] | > 0.999[6] |
Experimental Workflow: Ion Chromatography
Caption: Workflow for this compound analysis by Ion Chromatography.
Protocol: Ion Chromatography with Suppressed Conductivity
This protocol is based on the complexation of borate with a polyol to enhance its chromatographic retention and detection.
1. Materials and Reagents:
-
Boric acid standard solution (1000 mg/L)
-
Mannitol or Sorbitol
-
Heptafluorobutyric acid (HFBA) or Methanesulfonic acid (MSA)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Samples for analysis
-
0.2 µm syringe filters
2. Instrument and Columns:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ ICE-Borate)[8]
-
Guard column as recommended by the analytical column manufacturer.
-
Trace borate concentrator column (for trace analysis)[8]
3. Eluent Preparation:
-
Prepare an eluent solution containing 2 mM HFBA and 50 mM sorbitol in DI water.[7]
-
Alternatively, an eluent of 2.5 mM MSA and 60 mM mannitol can be used.[6]
-
Degas the eluent before use.
4. Standard Preparation:
-
Prepare a series of calibration standards by diluting the stock boric acid solution with DI water. For complexation-based methods, add the complexing agent (mannitol or sorbitol) to the standards to match the eluent concentration.
-
For trace analysis, standards can range from 100 to 1000 ng/L.[6]
5. Sample Preparation:
-
For liquid samples, dilute as necessary with DI water to fall within the calibration range.[3]
-
For solid or semi-solid samples, perform a suitable extraction, such as with DI water or a mild solvent, followed by centrifugation and filtration through a 0.2 µm filter.[3][7]
-
Ensure the final sample matrix is compatible with the IC system.
6. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 25 µL (can be increased for trace analysis with a concentrator column)[6]
-
Column Temperature: 30 °C[6]
-
Detection: Suppressed conductivity
7. Analysis:
-
Equilibrate the system with the eluent until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the borate concentration in the samples by comparing the peak area to the calibration curve.
Method 2: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a rapid technique requiring small sample volumes. For this compound, a high pH buffer is typically employed.[9]
Quantitative Data Summary
| Parameter | Capillary Zone Electrophoresis (CZE) |
| Buffer System | High pH borate buffer[9] |
| Detection | UV-Vis Spectrophotometer (indirect)[10] |
| Sample Volume | Nanoliter range |
| Analysis Time | Typically rapid |
| Key Advantage | High resolution and speed, suitable for complex matrices[10] |
Experimental Workflow: Capillary Electrophoresis
References
- 1. Borate (BO3(3-)), dihydrogen | BH2O3- | CID 4035503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. [PDF] Ion chromatographic determination of borate in aqueous samples together with other common anions | Semantic Scholar [semanticscholar.org]
- 5. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of borates in caviare by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC method for trace borate determination in high-purity waters | Separation Science [sepscience.com]
- 9. Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Studying Dihydrogenborate Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenborate, the anion of boric acid, plays a significant role in various chemical and biological processes. Understanding the kinetics of reactions involving this compound is crucial for fields ranging from materials science to drug development. This document provides detailed application notes and protocols for the experimental setup and analysis of this compound kinetics, with a focus on spectroscopic and computational techniques.
Data Presentation: Quantitative Kinetic Parameters
The following table summarizes key kinetic and thermodynamic parameters for the boric acid-borate interchange reaction, a fundamental process in this compound chemistry.
| Parameter | Value | Technique | Reference |
| Rate Constants | |||
| Forward rate constant (k_f) | 2.8 x 10^6 s⁻¹ (at 25 °C) | ¹¹B NMR Spectroscopy | [1] |
| Reverse rate constant (k_r) | 1.9 x 10^10 M⁻¹s⁻¹ (at 25 °C) | ¹¹B NMR Spectroscopy | [1] |
| Activation Energy | |||
| E_a (forward) | 79.85 kJ·mol⁻¹ | Thermal Decomposition | [2] |
| E_a (reverse) | 4.79 kJ·mol⁻¹ | Thermal Decomposition | [2] |
| Equilibrium Constant | |||
| pK_a | 9.14 | Potentiometry | [3] |
| Thermodynamic Parameters | |||
| ΔH‡ | 20.1 ± 1.0 kJ mol⁻¹ | ¹¹B NMR Spectroscopy | |
| ΔS‡ | -55.0 ± 3.1 J mol⁻¹ K⁻¹ | ¹¹B NMR Spectroscopy |
Experimental Protocols
Kinetic Analysis using ¹¹B NMR Spectroscopy
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of boron-containing compounds due to the high natural abundance and sensitivity of the ¹¹B nucleus.[4] It allows for the direct observation of boron species in solution, enabling the determination of reaction rates and equilibrium positions.[5]
Objective: To determine the rate constants for the interchange between boric acid (B(OH)₃) and this compound ([B(OH)₄]⁻).
Materials:
-
Boric acid (reagent grade)
-
Deuterium oxide (D₂O)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
NMR tubes (5 mm quartz tubes are recommended to minimize boron leaching from borosilicate glass)[6]
-
NMR spectrometer with a boron-observe probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of boric acid in D₂O at a known concentration (e.g., 20 mM).[7]
-
Adjust the pH of the stock solution to the desired value using small aliquots of NaOH or HCl solution. A range of pH values around the pKₐ of boric acid (approximately 9.2) should be investigated.
-
Transfer the pH-adjusted solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra at various temperatures. The temperature should be carefully controlled and monitored.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 256 scans).[7]
-
Record the chemical shifts of the boric acid and this compound species. The trigonal boric acid typically resonates around 19.5 ppm, while the tetrahedral this compound appears around 1.7 ppm.[7]
-
-
Data Analysis:
-
Measure the line widths of the ¹¹B NMR signals at different temperatures.
-
The rate of interchange (k) can be determined from the coalescence of the signals of the two boron species using the following equation for slow exchange:
-
k = π(Δν)² / 2(W - W₀)
-
Where Δν is the difference in chemical shift between the two species, W is the observed line width, and W₀ is the natural line width in the absence of exchange.
-
-
For fast exchange (coalesced signal), the rate constant can be calculated from the line shape analysis.
-
Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Eₐ) of the interchange reaction.
-
Stopped-Flow Spectrophotometry for Fast Kinetics
Stopped-flow spectrophotometry is an ideal technique for studying rapid reactions in solution with half-lives in the millisecond range.[8] It involves the rapid mixing of two reactants and monitoring the change in absorbance or fluorescence over time.[9]
Objective: To measure the rate of a fast reaction involving this compound, such as its complexation with a chromophoric chelating agent.
Materials:
-
This compound solution of known concentration.
-
Solution of the reacting species (e.g., a chromophoric chelating agent) of known concentration.
-
Buffer solution to maintain a constant pH.
-
Stopped-flow spectrophotometer.
Procedure:
-
Instrument Setup:
-
Set up the stopped-flow instrument according to the manufacturer's instructions.
-
Set the observation wavelength to the λ_max of the product or a wavelength where there is a significant change in absorbance upon reaction.
-
Equilibrate the instrument to the desired reaction temperature.
-
-
Sample Loading:
-
Load the this compound solution into one syringe and the reactant solution into the other syringe.[10]
-
Ensure there are no air bubbles in the syringes or tubing.
-
-
Data Acquisition:
-
Initiate the mixing by rapidly pushing the syringe plungers. The instrument's software will automatically trigger data collection after the flow stops.
-
Collect absorbance data as a function of time. The data acquisition time should be sufficient to capture the entire reaction course (typically several half-lives).
-
Perform multiple runs (at least 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
Average the data from the replicate runs.
-
Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for a pseudo-first-order reaction) using the instrument's software or a separate data analysis program.
-
The observed rate constant (k_obs) can be obtained from the fit.
-
By varying the concentration of the reactant in excess, the second-order rate constant for the reaction can be determined from a plot of k_obs versus the concentration of the excess reactant.
-
Mandatory Visualizations
Caption: Boric acid-dihydrogenborate equilibrium.
Caption: Experimental workflow for kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. kiche.or.kr [kiche.or.kr]
- 3. Boric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfu.ca [sfu.ca]
Application Notes and Protocols: Dihydrogenborate in the Synthesis of Borosilicate Glasses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borosilicate glasses are a class of materials renowned for their low coefficient of thermal expansion, high chemical resistance, and excellent optical clarity. These properties make them indispensable in a wide range of scientific and industrial applications, including laboratory glassware, pharmaceutical packaging, and implantable medical devices. The synthesis of borosilicate glasses can be achieved through various methods, with the sol-gel process offering a low-temperature route to producing high-purity and homogenous glasses.
This document provides detailed application notes and protocols for the synthesis of borosilicate glasses using dihydrogenborate (H₂BO₃⁻) as the boron precursor. While not typically used as a starting reagent, this compound is the predominant boron species in aqueous solutions of boric acid under alkaline conditions (pH > 9.2). The protocols outlined below leverage this in-situ formation of this compound through the sol-gel method, offering a controlled and reproducible approach to borosilicate glass synthesis.
Chemical Principle: In-Situ Formation of this compound
The key to this synthesis approach is the pH-dependent equilibrium of boric acid in an aqueous solution. In acidic or neutral conditions, boric acid exists primarily as undissociated B(OH)₃. As the pH is raised above 9, boric acid deprotonates to form the tetrahydroxyborate anion, B(OH)₄⁻, which is the hydrated form of the this compound anion, H₂BO₃⁻. This reaction is illustrated below:
B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺
By controlling the pH of the sol-gel reaction mixture, the concentration of the reactive this compound species can be precisely managed, influencing the hydrolysis and condensation reactions that lead to the formation of the borosilicate glass network.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Sodium Borosilicate Glass
This protocol describes the synthesis of a sodium borosilicate glass using tetraethyl orthosilicate (TEOS) as the silica precursor and boric acid under alkaline conditions, facilitated by sodium hydroxide.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Boric acid (H₃BO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stir plate
-
pH meter
-
Drying oven
-
Furnace
Procedure:
-
Silica Precursor Hydrolysis: In a beaker, mix TEOS and ethanol in a 1:4 molar ratio. Stir the solution for 15 minutes.
-
This compound Precursor Preparation: In a separate beaker, dissolve boric acid in deionized water. Add a 1 M solution of sodium hydroxide dropwise while stirring until the pH of the solution is between 9.5 and 10.5. This ensures the formation of sodium this compound.
-
Sol Formation: Slowly add the sodium this compound solution to the TEOS-ethanol mixture while stirring vigorously.
-
Gelation: Continue stirring the mixture until a gel is formed. The gelation time will vary depending on the specific concentrations and temperature.
-
Aging: Cover the gel and let it age at room temperature for 24-48 hours.
-
Drying: Dry the gel in an oven at 60-80°C for 24-72 hours, or until all the solvent has evaporated.
-
Calcination: Transfer the dried gel to a furnace and heat it to 500-600°C at a rate of 1-2°C/min. Hold at the final temperature for 2-4 hours to obtain the borosilicate glass.
Protocol 2: Sol-Gel Synthesis of Potassium Borosilicate Glass
This protocol is similar to Protocol 1 but uses potassium hydroxide to generate potassium this compound in situ.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Boric acid (H₃BO₃)
-
Potassium hydroxide (KOH)
-
Ethanol (C₂H₅OH)
-
Deionized water
Procedure:
-
Follow steps 1-7 as in Protocol 1, substituting sodium hydroxide with an equivalent molar concentration of potassium hydroxide in step 2 to prepare the potassium this compound solution.
Data Presentation
The following tables summarize the quantitative data for the synthesis of borosilicate glasses using the in-situ this compound method.
Table 1: Precursor Quantities for Sodium Borosilicate Glass Synthesis
| Component | Molar Ratio (relative to TEOS) | Example Quantity (for 10g glass) |
| TEOS (Si(OC₂H₅)₄) | 1 | 20.83 g |
| Boric Acid (H₃BO₃) | 0.3 | 1.85 g |
| Sodium Hydroxide (NaOH) | 0.3 | 1.20 g |
| Ethanol (C₂H₅OH) | 4 | 18.43 g |
| Deionized Water | 4 | 7.21 g |
Table 2: Thermal Treatment Parameters
| Stage | Temperature (°C) | Heating Rate (°C/min) | Dwell Time (hours) |
| Drying | 60 - 80 | - | 24 - 72 |
| Calcination | 500 - 600 | 1 - 2 | 2 - 4 |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.
Caption: Chemical pathway for borosilicate glass formation.
Caption: Experimental workflow for sol-gel synthesis.
Clarification Required: Specific Dihydrogenborate Compound
To provide accurate and detailed Application Notes and Protocols for the handling and storage of dihydrogenborate, please specify the exact chemical compound you are working with. "this compound" can refer to the anion [H₂BO₃]⁻ or various salts containing this anion (e.g., sodium this compound). The handling and storage protocols can vary significantly depending on the specific cation and the physical form of the compound (e.g., powder, solution).
Once you provide the specific this compound compound (e.g., name or CAS number), I can proceed to generate the detailed and tailored information you have requested, including:
-
Detailed Application Notes and Protocols
-
Structured tables summarizing quantitative data
-
Detailed methodologies for key experiments
-
Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships
I have already performed preliminary searches and have access to safety data sheets and handling information for related borate compounds, which will be leveraged to create a comprehensive response upon receiving the necessary clarification.
Application Notes and Protocols for Dihydrogenborate as a pH Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydrogenborate buffer systems in chemical reactions, offering detailed protocols and key data for laboratory applications. Borate buffers are versatile and cost-effective, finding utility in a range of chemical and biological applications due to their alkaline buffering capacity and unique chemical properties.
Introduction to this compound Buffers
The this compound buffer system is based on the equilibrium between boric acid (H₃BO₃), a weak Lewis acid, and its conjugate base, the this compound ion (H₂BO₃⁻). Boric acid has a pKa of approximately 9.24 at 25°C, making borate buffers most effective in the alkaline pH range of 8 to 10.[1][2] This characteristic makes them suitable for a variety of applications where a stable alkaline environment is required.
Key Properties:
-
Alkaline Buffering Range: Effectively maintains pH between 8.0 and 10.0.[2]
-
Isotonicity: Borate buffered saline (BBS) can be prepared to be isotonic with biological fluids, which is advantageous in cellular studies.[2][3]
-
Bactericidal Effect: Borate buffers exhibit a strong bactericidal effect, which can be beneficial in preventing microbial contamination.[2][3]
-
Complex Formation: Borate ions are known to form stable complexes with molecules containing cis-diol groups, a property that can be both an advantage and a disadvantage depending on the application.
Quantitative Data
For ease of comparison, the following tables summarize key quantitative data for the this compound buffer system.
Table 1: Properties of Boric Acid/Dihydrogenborate Buffer
| Parameter | Value | Reference |
| pKa of Boric Acid (25°C) | 9.24 | [1] |
| Effective pH Range | 8.0 - 10.0 | [2] |
| Molecular Weight of Boric Acid (H₃BO₃) | 61.83 g/mol | |
| Molecular Weight of Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O) | 381.37 g/mol |
Table 2: Temperature Dependence of Boric Acid pKa
| Temperature (°C) | pKa |
| 0 | ~9.48 |
| 20 | ~9.27 |
| 25 | 9.24 |
| 37 | ~9.15 |
| 50 | ~9.07 |
Note: Approximate pKa values are extrapolated from available data and thermodynamic equations. The pKa of boric acid decreases with increasing temperature.
Experimental Protocols
Preparation of 0.1 M Borate Buffer (pH 8.5)
This protocol describes the preparation of a 0.1 M borate buffer solution with a pH of 8.5.
Materials:
-
Boric Acid (H₃BO₃)
-
Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)
-
Deionized Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Boric Acid Solution: Dissolve 12.37 g of boric acid in deionized water and make up to a final volume of 1 L.
-
0.05 M Sodium Tetraborate Solution: Dissolve 19.07 g of sodium tetraborate decahydrate in deionized water and make up to a final volume of 1 L. Gentle heating may be required to fully dissolve the sodium tetraborate.
-
-
Prepare Buffer Solution:
-
pH Adjustment:
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of the prepared buffer solution.
-
Adjust the pH to 8.5 using a 3 M NaOH solution.[4]
-
-
Sterilization (Optional):
-
For applications requiring sterile conditions, the buffer solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter.
-
Caption: Workflow for the preparation of a borate buffer solution.
Application Protocol: Borate Buffer in Homogeneous Electrocatalytic Water Oxidation
This protocol is based on the findings of a study where borate buffer was shown to have both a structural and functional role in a copper-based electrocatalytic system for water oxidation.[5][6]
Objective: To perform controlled potential electrolysis (CPE) for water oxidation using a copper-bipyridine complex in a borate buffer.
Materials:
-
Copper-bipyridine complex (catalyst)
-
0.2 M Borate buffer (pH 9.0)
-
Indium tin oxide (ITO) coated glass slide (working electrode)
-
Ag/AgCl (reference electrode)
-
Platinum wire (counter electrode)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Prepare the Electrolyte Solution: Prepare a 0.2 M borate buffer solution and adjust the pH to 9.0. Dissolve the copper-bipyridine catalyst in the buffer to a final concentration of 0.25 mM.
-
Set up the Electrochemical Cell:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
Use the ITO slide as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.
-
-
Perform Controlled Potential Electrolysis (CPE):
-
Apply a constant potential of +1.5 V (vs. Ag/AgCl) to the working electrode using the potentiostat.[5]
-
Record the current density over time.
-
Monitor the evolution of oxygen from the working electrode.
-
-
Data Analysis:
Expected Outcome: The borate buffer facilitates the catalytic activity, in part by bridging copper ions and participating in the O-O bond formation, leading to efficient water oxidation.[5][6]
Signaling Pathways and Logical Relationships
Borate Buffer Equilibrium
The buffering action of the this compound system is governed by the equilibrium between boric acid and the this compound ion. The following diagram illustrates this equilibrium and the Lewis acid nature of boric acid.
Caption: The equilibrium of the boric acid-dihydrogenborate buffer system.
Borate Inhibition of Enzymes via Diol Complexation
A significant consideration when using borate buffers in biological systems is the potential for inhibition of enzymes. This often occurs through the formation of a stable complex between borate and cis-diol functionalities present in substrates, cofactors (like NAD+), or on the carbohydrate moieties of glycoproteins.
Caption: Mechanism of enzyme inhibition by borate complexation with cis-diols.
Applications in Drug Development
-
Ophthalmic Formulations: Borate buffers are widely used in eye drops and other ophthalmic solutions to control pH and provide mild antibiotic properties.[6]
-
Drug Stability: The stable alkaline pH provided by borate buffers can be crucial for maintaining the stability and solubility of certain drug compounds.
-
Analytical Methods: Borate buffers are employed in analytical techniques such as capillary electrophoresis and spectrophotometry for the analysis of pharmaceutical compounds.[7]
Considerations and Limitations
-
Enzyme Inhibition: As illustrated above, borate can inhibit enzymes that have substrates or cofactors with cis-diol structures. It is crucial to verify the compatibility of borate buffers with the specific enzymatic system being studied.
-
Temperature Effects: The pKa of boric acid is temperature-dependent. For reactions conducted at temperatures other than 25°C, the pH of the buffer should be adjusted at the reaction temperature.
-
Reactivity: While generally stable, borate can participate in certain reactions, as seen in the electrocatalytic water oxidation example. This can be an advantage or a disadvantage depending on the desired outcome.
-
Solubility: The solubility of boric acid is temperature-dependent. Concentrated stock solutions may require heating to fully dissolve and can precipitate upon cooling.
By understanding the properties, protocols, and potential interactions of this compound buffers, researchers can effectively utilize this versatile buffering system in a wide array of chemical and biological applications.
References
- 1. Boric acid - Wikipedia [en.wikipedia.org]
- 2. Borate buffered saline - Wikipedia [en.wikipedia.org]
- 3. biochemazone.com [biochemazone.com]
- 4. bangslabs.com [bangslabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Borate Buffer as a Key Player in Cu‐Based Homogeneous Electrocatalytic Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Boronic Acid Derivatives in Electrochemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives have emerged as versatile molecular recognition elements in the design of electrochemical sensors. Their unique ability to form reversible covalent bonds with cis-diols makes them highly effective for the selective detection of a wide range of biologically significant molecules, including carbohydrates, glycoproteins, and nucleotides.[1][2][3][4] This document provides detailed application notes and experimental protocols for the development and use of dihydrogenborate-based electrochemical sensors, with a focus on boronic acid-functionalized platforms.
The fundamental principle behind these sensors lies in the interaction between the boronic acid group (-B(OH)₂) and compounds containing 1,2- or 1,3-diol moieties. This interaction results in the formation of a cyclic boronate ester, which can be transduced into a measurable electrochemical signal.[2][4] The reversible nature of this bond also allows for the development of reusable and continuous monitoring sensors.[5]
Core Applications
The primary applications of boronic acid-based electrochemical sensors in research and drug development include:
-
Glucose Monitoring: Enzyme-free detection of glucose is a significant area of research, offering a stable and long-lasting alternative to traditional enzyme-based sensors.[6][7]
-
Glycoprotein and Glycated Hemoglobin (HbA1c) Detection: These sensors can be used to quantify the levels of specific glycoproteins, which is crucial for disease diagnostics, such as monitoring HbA1c in diabetic patients.[4][5]
-
Saccharide Profiling: The ability to interact with various sugars allows for the development of sensors that can differentiate between different types of saccharides.[1]
-
Detection of other cis-diol-containing molecules: This includes a broad range of biomolecules such as catechols, ribonucleosides, and certain pharmaceuticals.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of a boronic acid-based electrochemical sensor and a typical experimental workflow for its fabrication.
Caption: Signaling pathway of a boronic acid-based electrochemical sensor.
Caption: Experimental workflow for sensor fabrication and measurement.
Quantitative Data Summary
The performance of various boronic acid-based electrochemical sensors is summarized in the table below for easy comparison.
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | Diboronic acid derivative on Screen-Printed Gold Electrode (SPGE) | CV | 40 - 500 mg/dL | 31.2 mg/dL | [6][7] |
| Glucose | Diboronic acid derivative on SPGE | EIS | 40 - 500 mg/dL | 21.5 mg/dL | [6][7] |
| Glycated Hemoglobin (HbA1c) | 3-aminophenylboronic acid (APBA) on Interdigitated Gold Microelectrode Arrays (IDAs) | Impedance | 0.1% - 8.36% | 0.024% | [5] |
| Glucose | 4-mercaptophenylboronic acid (MPBA) functionalized nanocomposite | Amperometry | 10 - 350 µM | 2.16 µM | [4] |
| Dopamine | Boronic acid functionalized materials | Various | Not specified | Not specified | [8] |
| Fructose | Ferrocene-boronic acid | Voltammetry | Not specified | Not specified | [8] |
Detailed Experimental Protocols
Protocol 1: Fabrication of an Impedance-Based Sensor for Glycated Hemoglobin (HbA1c)
This protocol is adapted from the work on boronate-modified interdigitated electrode arrays for the selective sensing of HbA1c.[5]
Materials:
-
Interdigitated gold microelectrode arrays (IDAs)
-
Cysteamine
-
Glutaraldehyde (25% aqueous solution)
-
3-aminophenylboronic acid (APBA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
HbA1c standards
-
Non-glycated hemoglobin (HbAo) for specificity testing
Procedure:
-
Electrode Cleaning:
-
Clean the IDAs by sonicating in ethanol for 5 minutes, followed by sonication in DI water for 5 minutes.
-
Dry the electrodes under a stream of nitrogen gas.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned IDAs in a 20 mM solution of cysteamine in ethanol for 12 hours to form a self-assembled monolayer.
-
Rinse the electrodes thoroughly with ethanol and DI water to remove any unbound cysteamine.
-
Dry the electrodes under nitrogen.
-
-
Activation and Functionalization:
-
Immerse the cysteamine-modified IDAs in a 2.5% (v/v) aqueous solution of glutaraldehyde for 1 hour at room temperature. This step activates the terminal amine groups of the cysteamine SAM.
-
Rinse the electrodes with DI water and dry with nitrogen.
-
Immediately immerse the activated electrodes in a 10 mM solution of APBA in PBS (pH 7.4) for 2 hours at room temperature to immobilize the boronic acid derivative.
-
Rinse the electrodes with PBS and DI water to remove unbound APBA.
-
The sensor is now ready for use.
-
-
Electrochemical Measurement (Electrochemical Impedance Spectroscopy - EIS):
-
Perform EIS measurements in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).
-
Record a baseline impedance spectrum.
-
Incubate the sensor with HbA1c standard solutions of varying concentrations for a specified time (e.g., 30 minutes).
-
After incubation, rinse the electrode with PBS to remove unbound HbA1c.
-
Perform EIS measurements again. The change in impedance is proportional to the concentration of HbA1c.
-
-
Sensor Regeneration:
-
To reuse the sensor, immerse the electrode in a regeneration solution (e.g., acidic buffer, pH 3.0) for a short period (e.g., 5 minutes) to break the boronate ester bond.
-
Rinse with PBS until the pH returns to neutral.
-
Protocol 2: Fabrication of an Amperometric Glucose Sensor
This protocol is a general representation based on the principles described for boronic acid-based glucose sensors.[4][6][7]
Materials:
-
Glassy carbon electrode (GCE) or Screen-Printed Gold Electrode (SPGE)
-
Nanomaterial for electrode modification (e.g., gold nanoparticles, carbon nanotubes)
-
4-mercaptophenylboronic acid (MPBA) or other suitable boronic acid derivative
-
Electrochemical workstation
-
Supporting electrolyte (e.g., PBS, pH 7.4)
-
Glucose standards
-
Interfering species for selectivity testing (e.g., fructose, ascorbic acid)
Procedure:
-
Electrode Preparation and Modification:
-
Polish the GCE with alumina slurry, followed by sonication in DI water and ethanol. For SPGE, cleaning might involve electrochemical methods.
-
Modify the electrode with a nanomaterial to enhance its surface area and conductivity. This can be achieved through various methods like electrodeposition or drop-casting of a nanomaterial suspension.
-
Functionalize the modified electrode with the boronic acid derivative. For instance, if using gold nanoparticles and MPBA, the thiol group of MPBA will form a strong bond with the gold surface upon incubation.
-
-
Electrochemical Characterization:
-
Characterize the stepwise modification of the electrode using techniques like Cyclic Voltammetry (CV) and EIS in the presence of a redox probe. Successful modification will result in changes in the electrochemical behavior of the electrode.
-
-
Amperometric Detection of Glucose:
-
Set up the electrochemical cell with the modified electrode as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add a known volume of the supporting electrolyte (e.g., PBS) to the cell.
-
Apply a constant potential to the working electrode and record the baseline current.
-
Add successive aliquots of glucose standard solution to the cell while stirring.
-
The binding of glucose to the boronic acid moieties will cause a change in the current, which is recorded as a function of glucose concentration.
-
Plot the calibration curve of current versus glucose concentration to determine the linear range and sensitivity of the sensor.
-
-
Selectivity and Stability Studies:
-
Perform amperometric measurements in the presence of potential interfering species to assess the sensor's selectivity.
-
Evaluate the long-term stability of the sensor by storing it under appropriate conditions and periodically measuring its response to a fixed glucose concentration.
-
Conclusion
Electrochemical sensors based on this compound, specifically boronic acid derivatives, offer a powerful platform for the detection of cis-diol-containing analytes. Their high selectivity, potential for enzyme-free operation, and reusability make them attractive for a wide range of applications in research, diagnostics, and drug development. The protocols and data presented here provide a foundation for the design and implementation of these advanced sensing systems. Further research into novel boronic acid derivatives and electrode modification materials will continue to enhance the performance and expand the applications of this promising technology.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Boronate-Modified Interdigitated Electrode Array for Selective Impedance-Based Sensing of Glycated Hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Dihydrogenborate Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with dihydrogenborate salts during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the solubility of this compound salts in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound salt is not dissolving in water at the desired concentration. What are the primary factors I should consider?
A1: The solubility of this compound salts is primarily influenced by three main factors:
-
pH: this compound salts are the conjugate bases of the weak acid, boric acid. The pH of the solution plays a critical role in their solubility. In acidic solutions, the equilibrium shifts towards the less soluble boric acid, decreasing the overall solubility. Conversely, in neutral to alkaline solutions, the more soluble borate ions are favored.
-
Temperature: The dissolution of most borate salts is an endothermic process, meaning their solubility in water generally increases significantly with a rise in temperature.[1][2][3]
-
The specific cation: The type of cation (e.g., sodium, potassium, ammonium, lithium) in the this compound salt affects its solubility characteristics.
Q2: I've observed a precipitate forming in my this compound salt solution over time. What could be the cause?
A2: Precipitation in a this compound salt solution can occur due to several reasons:
-
Temperature fluctuations: If the solution was prepared at an elevated temperature to achieve a higher concentration, a decrease in temperature can lead to supersaturation and subsequent precipitation.
-
pH changes: A drop in the pH of the solution can cause the conversion of the more soluble this compound ions to the less soluble boric acid, leading to precipitation. This can happen due to the absorption of atmospheric carbon dioxide, which is acidic.
-
Common ion effect: The addition of a salt containing a common ion (e.g., adding a sodium salt to a sodium this compound solution) can decrease the solubility of the this compound salt.[4]
-
Solvent evaporation: Over time, solvent evaporation can increase the concentration of the this compound salt beyond its solubility limit, causing it to precipitate.
Q3: Are there any general strategies to enhance the solubility of this compound salts?
A3: Yes, several effective methods can be employed to improve the solubility of this compound salts:
-
pH Adjustment: Increasing the pH of the solution is a highly effective method. By making the solution more alkaline, the equilibrium shifts towards the formation of more soluble borate species.[5]
-
Heating: Gently heating the solution while dissolving the salt can significantly increase its solubility.[1]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can enhance the solubility of some this compound salts.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the this compound moiety, forming a more soluble inclusion complex.[6]
Troubleshooting Flowchart for Precipitation Issues
Quantitative Data on this compound Salt Solubility
The following tables summarize the solubility of various this compound and related borate salts in water at different temperatures. This data can be used to guide the preparation of aqueous solutions.
Table 1: Solubility of this compound and Related Salts in Water
| Compound | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Sodium this compound (as Borax) | Na₂B₄O₇·10H₂O | 20 | 2.56 | [7][8] |
| 100 | ~52 | [2] | ||
| Potassium this compound (as Potassium Tetraborate) | K₂B₄O₇·4H₂O | 25 | More soluble than Borax | [9][10] |
| Ammonium this compound (analogue: Ammonium Dihydrogen Phosphate) | (NH₄)H₂PO₄ | 20 | 36 | [11] |
| 100 | 173 | [11] | ||
| Lithium this compound (as Lithium Tetraborate) | Li₂B₄O₇ | 25 | Moderately soluble | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at enhancing the solubility of this compound salts.
Protocol 1: Enhancing Solubility by pH Adjustment
This protocol describes how to increase the solubility of a this compound salt by adjusting the pH of the aqueous solution.
-
Materials:
-
This compound salt of interest
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
-
Procedure:
-
Add the desired amount of deionized water to a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
While stirring, slowly add the this compound salt to the water.
-
If the salt does not fully dissolve, begin adding the 0.1 M NaOH solution dropwise.
-
Monitor the pH of the solution continuously. Continue adding NaOH until the salt is completely dissolved. A target pH of 8-9 is often effective.
-
Record the final pH and the volume of NaOH solution added.
-
Protocol 2: Co-solvency Method for Solubility Enhancement
This protocol outlines the use of a co-solvent to improve the solubility of this compound salts.
-
Materials:
-
This compound salt
-
Deionized water
-
Co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinders
-
-
Procedure:
-
Determine the desired final concentration and volume of the solution.
-
In a beaker, mix the chosen co-solvent with deionized water in a predetermined ratio (e.g., 10:90, 20:80 v/v).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the this compound salt to the co-solvent/water mixture while stirring.
-
Continue stirring until the salt is fully dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to the target temperature to check for precipitation.
-
Observe the solution for any signs of precipitation over a period of time.
-
Protocol 3: Cyclodextrin-based Inclusion Complexation
This protocol details the formation of an inclusion complex between a this compound salt and a cyclodextrin to enhance its apparent water solubility.
-
Materials:
-
This compound salt
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Lyophilizer (optional, for solid complex isolation)
-
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin in a beaker. The concentration will depend on the specific cyclodextrin and the this compound salt.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the this compound salt to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the formation of the inclusion complex.
-
The resulting solution containing the soluble complex can be used directly.
-
Optionally, the solid inclusion complex can be isolated by freeze-drying (lyophilization) the solution.[6]
-
Signaling Pathway and Experimental Workflow Diagrams
Boronic Acids as Serine Protease Inhibitors
Boronic acids, which are structurally related to dihydrogenborates, are known to act as potent inhibitors of serine proteases. They form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. This interaction blocks the normal function of the protease.[13]
Boronic Acid Derivatives in GPCR Signaling
Boron-containing compounds, including boronic acid derivatives, have been investigated for their effects on G-protein coupled receptor (GPCR) signaling pathways. While direct binding to the receptor is one possibility, they can also modulate downstream signaling components. The diagram below illustrates a generalized GPCR signaling cascade that could be influenced by such compounds.[8][14][15][16][17][18]
References
- 1. cwi.edu [cwi.edu]
- 2. crystallography - Solubility curve for sodium tetraborate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. oatext.com [oatext.com]
- 7. Sodium Tetraborate | Na2B4O7 | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. borax.com [borax.com]
- 10. Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State | MDPI [mdpi.com]
- 11. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 12. Lithium borate - Wikipedia [en.wikipedia.org]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Dihydrogenborate Solution Stability
Welcome to the technical support center for dihydrogenborate solution stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the handling, storage, and use of this compound-containing solutions, with a primary focus on preventing its decomposition and ensuring solution stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound (H₂BO₃⁻) is the conjugate base of boric acid (H₃BO₃). In aqueous solutions, they exist in a dynamic equilibrium. The stability of this equilibrium is crucial as shifts can lead to changes in pH, loss of buffering capacity, precipitation of boric acid, or formation of unwanted polyborate species. For pharmaceutical and other scientific applications, maintaining the desired concentration of the specific borate species is essential for product efficacy and safety.
Q2: My this compound solution has become cloudy or formed a precipitate. What is happening?
A2: Cloudiness or precipitation in a this compound solution, especially upon cooling, often indicates that the concentration of boric acid has exceeded its solubility limit. This can happen if the pH of the solution drops, shifting the equilibrium from the more soluble this compound to the less soluble boric acid. At higher concentrations, polymerization of borate ions can also lead to insolubility.
Q3: How does pH affect the stability of my this compound solution?
A3: pH is a critical factor in maintaining the stability of a this compound solution. Boric acid is a weak acid with a pKa of approximately 9.24 in pure water at 25°C.[1]
-
At pH values below the pKa , the equilibrium favors the formation of boric acid (H₃BO₃).
-
At pH values above the pKa , the equilibrium shifts towards the formation of the this compound ion ([B(OH)₄]⁻).
Controlling the pH is therefore essential to keep the desired borate species in solution and prevent precipitation. Boric acid, in combination with its conjugate base, is often used as a pH buffer in the range of 8.2-10.1.[2]
Q4: Can temperature changes affect my this compound solution?
A4: Yes, temperature can significantly impact the stability of this compound solutions. The solubility of boric acid in water increases dramatically with temperature. For instance, the solubility is 4.72 g/100 mL at 20°C and increases to 27.53 g/100 mL at 100°C.[3] Therefore, a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling. Additionally, elevated temperatures can accelerate the dehydration of boric acid to metaboric acid, although this is more of a concern for solid boric acid.[2]
Q5: Are there any additives that can help stabilize this compound solutions?
A5: Yes, several types of additives can enhance the stability of this compound solutions:
-
Polyols: Compounds with multiple hydroxyl groups, such as mannitol, glycerol, and sorbitol, can form stable complexes with borate ions.[4][5] This complexation increases the apparent acidity of boric acid and can help to keep it in solution.
-
Vitrifying Agents: Amino alcohols and amino acids can be used to inhibit the crystallization of boric acid when an aqueous mixture is dried, forming a vitreous (non-crystalline) residue.[6]
-
Inorganic Ions: Certain metal ions, like ferric iron (Fe³⁺), have been shown to stabilize solutions that are supersaturated with respect to borax.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation | 1. pH is too low, causing boric acid to precipitate. 2. Solution is supersaturated due to temperature drop. 3. High concentration leading to polymerization. | 1. Measure the pH and adjust to a more alkaline value (e.g., > 9.24) using a suitable base like sodium hydroxide, but avoid strong alkalis which can be corrosive.[8] 2. Gently warm the solution while stirring to redissolve the precipitate. Consider storing the solution at a controlled temperature. 3. Dilute the solution to a lower concentration. |
| pH Drift | 1. Absorption of atmospheric CO₂ (if alkaline). 2. Interaction with container material. 3. Decomposition of other components in the solution. | 1. Keep the solution in a tightly sealed container. 2. Use inert container materials like borosilicate glass or high-density polyethylene (HDPE). 3. Review the compatibility of all solution components. |
| Loss of Buffering Capacity | 1. Significant change in pH moving it out of the effective buffering range (pH 8.2-10.1). 2. Reaction of borate with other components in the solution. | 1. Readjust the pH to be within the buffering range. 2. Investigate potential interactions with other solutes, especially diols or metal ions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Borate Buffer Solution
This protocol describes the preparation of a borate buffer stabilized with mannitol.
Materials:
-
Boric acid (H₃BO₃)
-
Sodium hydroxide (NaOH)
-
D-Mannitol
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Dissolve Boric Acid and Mannitol: In a beaker, dissolve the desired amount of boric acid and a molar excess of D-mannitol in deionized water. For example, for a 0.1 M borate buffer, use 6.18 g of boric acid and 18.22 g of mannitol per liter of solution. The mannitol will form a complex with the borate, increasing its acidity.
-
Adjust pH: Place the beaker on a magnetic stirrer and begin stirring. Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Final pH Adjustment: Continue adding NaOH until the desired pH (e.g., pH 8.5) is reached.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Storage: Store in a tightly sealed, appropriate container at a controlled room temperature.
Protocol 2: Monitoring this compound Concentration by Titration
This protocol outlines a method to determine the concentration of borate in a solution using titration with a strong acid, which is a reliable method for high-concentration samples.[9]
Materials:
-
Borate solution sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Methyl red indicator
-
Burette, pipette, and flasks
Procedure:
-
Sample Preparation: Pipette a known volume of the borate solution into a clean flask.
-
Add Indicator: Add 2-3 drops of methyl red indicator to the solution. The solution should be yellow.
-
Titration: Titrate the sample with the standardized HCl solution from the burette. Swirl the flask continuously.
-
Endpoint: The endpoint is reached when the solution color changes from yellow to a faint pink.
-
Calculation: Record the volume of HCl used and calculate the concentration of this compound in the sample using the formula: M₁V₁ = M₂V₂ Where M₁ and V₁ are the molarity and volume of the HCl solution, and M₂ and V₂ are the molarity and volume of the this compound solution.
Visualizations
Caption: Equilibrium between boric acid and this compound as a function of pH.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Boric acid - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20080305351A1 - Method For Inhibiting the Crystallization of Boric Acid - Google Patents [patents.google.com]
- 7. US2662810A - Stabilization of borax supersaturation in solutions - Google Patents [patents.google.com]
- 8. laballey.com [laballey.com]
- 9. Boron testing methods | U.S. Borax [borax.com]
Technical Support Center: Optimizing Dihydrogenborate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for dihydrogenborate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dihydrogenborates, such as sodium borohydride (NaBH₄) and potassium borohydride (KBH₄).
Question 1: What are the primary causes of low yield in this compound synthesis?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily related to reactant quality, reaction conditions, and product isolation.
-
Moisture Contamination: Dihydrogenborates are highly sensitive to moisture, which can lead to the hydrolysis of both the final product and reactive intermediates.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. For instance, in the Brown-Schlesinger process for sodium borohydride synthesis, a molar ratio of 4:1 sodium hydride to trimethyl borate is required.[2]
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and the stability of the product. For example, the synthesis of sodium borohydride via the Brown-Schlesinger process is typically conducted at 250–270 °C.[2] Temperatures that are too high can lead to product decomposition, while temperatures that are too low may result in a slow or incomplete reaction.
-
Inefficient Mixing: In heterogeneous reactions, such as those involving solid sodium hydride, efficient stirring is essential to ensure proper contact between reactants.
-
Side Reactions: The formation of byproducts, such as sodium methoxide in the Brown-Schlesinger process, can consume reactants and reduce the yield of the desired this compound.[3]
Question 2: How can I minimize the formation of impurities during the synthesis?
Answer:
Minimizing impurities requires careful control over the reaction conditions and the purity of the starting materials.
-
Starting Material Purity: Use high-purity starting materials to avoid introducing contaminants that can participate in side reactions.
-
Inert Atmosphere: As mentioned, performing the synthesis under a dry, inert atmosphere is critical to prevent hydrolysis and the formation of borate byproducts.[4]
-
Temperature Control: Maintaining the optimal reaction temperature can prevent the formation of thermally induced byproducts.
-
Solvent Selection: The choice of solvent can impact purity. For instance, in the preparation of potassium borohydride via metathesis from sodium borohydride, the solvent must be one in which the desired product is insoluble while the byproduct (e.g., sodium thiocyanate) is soluble.[5]
-
Post-Synthesis Purification: Recrystallization is a common method for purifying dihydrogenborates. For example, sodium borohydride can be purified by recrystallization from warm (50 °C) diglyme.[2][6]
Question 3: My this compound product is unstable. What are the potential causes and solutions?
Answer:
The instability of dihydrogenborates is often linked to residual moisture or acidic impurities.
-
Hydrolysis: Dihydrogenborates react with water and alcohols, especially under acidic or neutral conditions, to release hydrogen gas and form borates.[1][2]
-
Stabilization: The stability of aqueous solutions of sodium borohydride can be significantly increased by raising the pH. The addition of a small amount of sodium hydroxide (to a pH of around 12-14) can dramatically reduce the rate of hydrolysis.[1][7]
-
Storage: Store the final product in a cool, dry, and tightly sealed container, preferably under an inert atmosphere, to protect it from atmospheric moisture.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for sodium this compound (sodium borohydride) synthesis?
A1: The two most prevalent industrial methods are the Brown-Schlesinger process and the Bayer process.[2]
-
Brown-Schlesinger Process: This method involves the reaction of sodium hydride with trimethyl borate at 250–270 °C.[2]
-
Bayer Process: This is a one-pot synthesis that combines borax, metallic sodium, and hydrogen in the presence of silica at approximately 700 °C.[3]
Q2: Can I synthesize potassium this compound (potassium borohydride) directly?
A2: Yes, potassium borohydride can be prepared by the reaction of potassium hydroxide with boric acid.[4] However, a more common laboratory and industrial method is the metathetical reaction of sodium borohydride with a potassium salt, such as potassium hydroxide or potassium thiocyanate, in a suitable solvent like methanol or a lower alkyl nitrile.[5][8]
Q3: What are the key safety precautions to take during this compound synthesis?
A3: Safety is paramount when working with dihydrogenborates and their precursors.
-
Flammability: Hydrogen gas, a byproduct of hydrolysis, is highly flammable. Ensure adequate ventilation and avoid ignition sources.[4]
-
Corrosivity: Some reactants, like sodium hydride, are corrosive and react violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Inert Atmosphere: As emphasized previously, working under an inert atmosphere is crucial for both safety and reaction success.
Data Presentation
Table 1: Comparison of Sodium this compound Synthesis Methods
| Method | Reactants | Temperature (°C) | Key Byproducts | Reference |
| Brown-Schlesinger | Sodium hydride, Trimethyl borate | 250–270 | Sodium methoxide | [2] |
| Bayer Process | Borax, Sodium, Hydrogen, Silica | ~700 | Sodium silicate | [3] |
| Mechanochemical | Magnesium hydride, Sodium metaborate | Room Temperature | Magnesium oxide | [9] |
Table 2: Reaction Conditions for Potassium this compound Synthesis
| Method | Reactants | Solvent | Temperature | Key Feature | Reference |
| Metathesis | Sodium borohydride, Potassium hydroxide | Methanol | Not specified, but higher than 58°C not recommended for similar reactions | Precipitation of KBH₄ | [8] |
| Metathesis | Sodium borohydride, Potassium thiocyanate | Acetonitrile | 25°C | High yield of precipitated KBH₄ | [5] |
| Direct Reaction | Potassium hydroxide, Boric acid | Not specified | Careful control of temperature and pH required | Direct synthesis | [4] |
Experimental Protocols
Protocol 1: Synthesis of Sodium this compound (Brown-Schlesinger Process - Laboratory Scale Adaptation)
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, place sodium hydride.
-
Solvent Addition: Add a suitable high-boiling inert solvent, such as mineral oil.
-
Reactant Addition: While stirring vigorously, slowly add trimethyl borate to the suspension of sodium hydride.
-
Heating: Heat the reaction mixture to 250–270 °C and maintain this temperature with continuous stirring for several hours.
-
Cooling and Isolation: Allow the mixture to cool to room temperature. The product, sodium borohydride, will be mixed with the byproduct, sodium methoxide.
-
Purification: The crude product can be purified by extraction with a solvent in which sodium borohydride is soluble but sodium methoxide is not, such as liquid ammonia or isopropylamine.[10] Alternatively, recrystallization from diglyme can be employed.[6]
Protocol 2: Synthesis of Potassium this compound (Metathesis Reaction)
-
Preparation: Use dry glassware and solvents.
-
Reactant Solution: In a flask, dissolve potassium thiocyanate in a slight excess of dry acetonitrile.[5]
-
Addition of NaBH₄: While stirring the solution, add solid sodium borohydride in equimolar amounts to the potassium thiocyanate.[5]
-
Reaction: Continue stirring the slurry at room temperature (e.g., 25°C) for several hours (e.g., four hours).[5]
-
Isolation: The precipitated potassium borohydride is collected by filtration.
-
Washing and Drying: Wash the collected solid with methanol containing a small amount of potassium hydroxide (e.g., 1% by weight) to enhance stability, and then dry the product under vacuum at room temperature.[5]
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. icheme.org [icheme.org]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. www1.eere.energy.gov [www1.eere.energy.gov]
- 4. chemneo.com [chemneo.com]
- 5. US2968532A - Preparation of potassium borohydride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Sodium Borohydride Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. materials.magnusconferences.com [materials.magnusconferences.com]
- 8. US2741539A - Method for preparing potassium borohydride - Google Patents [patents.google.com]
- 9. Review of chemical processes for the synthesis of sodium borohydride | PPTX [slideshare.net]
- 10. US2883263A - Method for purifying sodium borohydride - Google Patents [patents.google.com]
Technical Support Center: Purification of Boric Acid (H₃BO₃)
A Note on Terminology: The term "dihydrogenborate" is not standard in chemical nomenclature. This guide assumes the user is referring to boric acid (H₃BO₃) , a common boron compound. The principles and methods described here are standard for the purification of boric acid and related borates.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying and removing impurities from boric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade boric acid?
A1: Commercial or technical-grade boric acid is often produced from boron minerals and can contain various impurities.[1][2] The most common impurities include:
-
Metallic Cations: Salts of sodium, calcium, and magnesium are frequently present.[1][2] Iron oxides can also be a notable impurity.[1]
-
Anions: Sulfates (SO₄²⁻) and chlorides (Cl⁻) are principal anionic impurities.[3][4]
-
Other Minerals: Depending on the source, impurities can include clay minerals, calcite, dolomite, gypsum, realgar, and orpiment.[1][2]
-
Elemental Impurities: Trace amounts of elements like arsenic, nickel, molybdenum, and chromium may be present.[5]
Q2: How can I identify the impurities in my boric acid sample?
A2: Several analytical methods can be used to determine the purity of boric acid and identify specific impurities:
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): This is a highly sensitive method for detecting and quantifying trace metallic and elemental impurities.[6]
-
Ion Chromatography (IC): IC is effective for separating and quantifying anionic impurities like sulfates and chlorides.[6][7]
-
Titration: A classic acid-base titration with a standardized sodium hydroxide (NaOH) solution can determine the overall purity of boric acid.[8] However, this method has limitations as it is not very sharp for a weak acid like boric acid and can be affected by other acidic or basic impurities.[8]
-
Flame Atomic Absorption Spectrometry (FAAS): This technique can be used to determine the concentration of specific metallic impurities.
Troubleshooting Purification Guides
This section addresses common issues encountered during the purification of boric acid using various standard laboratory techniques.
Recrystallization
Recrystallization is the most common method for purifying boric acid, leveraging its significantly higher solubility in hot water compared to cold water.[3][9][10]
Q3: My recrystallized boric acid crystals are very small or needle-like, not the desired flaky crystals. What's wrong?
A3: The rate of cooling is the most critical factor for crystal morphology.[11][12]
-
Problem: Rapid cooling, such as placing the hot solution directly into an ice bath, promotes rapid nucleation and results in the formation of small, often impure, needle-like crystals.
-
Solution: Allow the saturated solution to cool slowly and undisturbed at room temperature. For even better results, insulate the container to slow the cooling process further. Initial crystal formation should ideally begin at the surface of the solution.[11][12] Using a vessel with a wide cross-sectional area can also promote the growth of larger, flake-like crystals.[11][12]
Q4: The yield of my recrystallized boric acid is very low. How can I improve it?
A4: Low yield is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.
-
Problem: Using too much water will prevent the solution from becoming fully saturated, meaning less boric acid will crystallize upon cooling.
-
Solution: Use the minimum amount of hot water required to fully dissolve your boric acid sample. Refer to solubility data to calculate the appropriate volume. After slow cooling to room temperature, place the solution in an ice bath or freezer to maximize precipitation before filtration.[10]
Q5: After recrystallization, my boric acid solution is still hazy. What causes this?
A5: Haze in solutions of purified boric acid can be caused by finely suspended insoluble impurities or the presence of certain metallic contaminants.
-
Problem: Insoluble impurities were not removed before crystallization, or certain metal ions are still present.
-
Solution:
-
Hot Filtration: Before allowing the solution to cool, perform a hot filtration step to remove any insoluble matter.
-
pH Adjustment: It has been shown that adjusting the pH of the hot, concentrated solution to 3.0-4.0 with a strong acid like sulfuric acid can help eliminate haze-causing impurities before cooling and crystallization.[13]
-
Ion Exchange Chromatography
Ion exchange is a powerful method for removing dissolved ionic impurities, particularly metallic cations and anions like sulfates and chlorides, to achieve very high purity.[14][15][16]
Q6: I passed my boric acid solution through an ion exchange column, but the purity did not significantly improve. Why?
A6: This issue can arise from several factors related to the column setup and experimental conditions.
-
Problem: Incorrect resin choice, improper flow rate, or solution temperature can lead to inefficient ion removal.
-
Solution:
-
Resin Selection: Use a strong acid cation exchange resin to remove metallic impurities, followed by a weak base anion exchange resin for anions like sulfates and chlorides.[14][16][17]
-
Temperature: Boric acid purification via ion exchange is often performed at elevated temperatures (e.g., 60-70°C) to maintain solubility and improve exchange kinetics.[14][15]
-
Flow Rate: A slow, controlled flow rate is necessary to ensure sufficient residence time for the ions to bind to the resin.
-
Regeneration: Ensure the resins have been properly regenerated according to the manufacturer's instructions before use.
-
Solvent Extraction
Solvent extraction can be used to selectively separate boric acid from aqueous solutions containing salt impurities.[18][19]
Q7: The efficiency of my solvent extraction process is poor. How can I increase the amount of boric acid extracted into the organic phase?
A7: The choice of solvent and the pH of the aqueous phase are crucial for effective extraction.
-
Problem: The selected organic solvent has a low affinity for boric acid, or the pH of the aqueous phase is not optimal.
-
Solution:
-
Solvent System: While various monohydric alcohols can be used, their efficiency can be limited.[19][20][21] Systems using aliphatic diols or polyols, often mixed with a diluent like a hydrocarbon, can be more effective.[18] 2-ethylhexanol is a commonly cited solvent.[18]
-
pH Adjustment: The extraction of boric acid is pH-dependent. Neutralizing the solution with a mineral acid to a pH of around 5.5 can convert borate salts into boric acid, which is more readily extracted by the organic phase.[18]
-
Data Presentation: Solubility of Boric Acid
Understanding the solubility of boric acid is critical for designing effective purification protocols, especially recrystallization.
| Temperature (°C) | Temperature (°F) | Solubility (g / 100 mL of Water) |
| 0 | 32 | 2.52[3] |
| 20 | 68 | 4.72[3] |
| 40 | 104 | 8.08[3] |
| 60 | 140 | 12.97[3] |
| 80 | 176 | 19.10[3] |
| 100 | 212 | 27.53[3] |
| Solvent | Solubility |
| Water (25°C) | ~5.7 g / 100 mL[9] |
| Methanol | Less soluble than in water[9] |
| Ethanol | Less soluble than in water[9] |
Experimental Protocols
Protocol 1: High-Purity Boric Acid via Recrystallization
This protocol is designed to purify standard technical-grade boric acid.
-
Dissolution: In a suitable beaker, add 100 g of impure boric acid to 400 mL of deionized water. Heat the mixture on a hot plate with stirring until it reaches boiling and all the boric acid has completely dissolved. The solubility of boric acid at 100°C is approximately 27.5 g per 100 mL.[11]
-
Hot Filtration (Optional but Recommended): While the solution is still hot, perform a gravity filtration using fluted filter paper to remove any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow it to cool slowly and undisturbed to room temperature. To promote the formation of large, flaky crystals, avoid agitating the solution during this period.[11][12]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of boric acid.[10]
-
Isolation: Collect the purified boric acid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Carefully transfer the crystals to a watch glass or drying dish and dry them in an oven at a temperature between 45°C and 55°C.[14] Caution: Do not exceed 130°C, as boric acid will begin to decompose.[11][12]
Protocol 2: Purification via Ion Exchange
This protocol is for removing trace ionic impurities to achieve high-purity boric acid.
-
Solution Preparation: Prepare a saturated boric acid solution by dissolving technical-grade boric acid in deionized water heated to 60-70°C.[14]
-
Column Setup: Prepare two separate chromatography columns: one packed with a strong acid cation exchange resin (e.g., Amberlite IR-120H) and the other with a weak base anion exchange resin. Ensure both resins are properly activated and regenerated according to the manufacturer's protocols. The columns should be jacketed to maintain the 60-70°C temperature.[15]
-
Cation Exchange: Pass the hot boric acid solution through the strong cation exchange resin column at a steady, slow flow rate. This step will remove metallic impurities (e.g., Na⁺, Ca²⁺, Fe³⁺).
-
Anion Exchange: Immediately pass the eluate from the first column through the weak anion exchange resin column. This will remove anionic impurities (e.g., SO₄²⁻, Cl⁻).
-
Crystallization: Collect the purified solution and cool it slowly to room temperature, followed by an ice bath, to crystallize the high-purity boric acid.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry as described in Protocol 1. This method can yield boric acid with a purity of 99.99% or higher.[14]
Visualizations
Caption: General workflow for boric acid purification.
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labelsds.com [labelsds.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CN106596743A - Method for measuring content of boric acid in food - Google Patents [patents.google.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. zzylchem.com [zzylchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. youtube.com [youtube.com]
- 11. inorganic chemistry - How to recrystallize boric acid into flakes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. US2113248A - Purifying boric acid - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. WO2019175824A1 - Purification of boric acid - Google Patents [patents.google.com]
- 16. WO2019175825A1 - Purification of boric acid with ion exchange process - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. US4058588A - Process for recovering boric acid - Google Patents [patents.google.com]
- 19. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numeri… [ouci.dntb.gov.ua]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions with Boron-Based Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and unexpected side reactions encountered when working with boron-containing reagents, particularly boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using a boronic acid. What are the likely causes?
Low yields in reactions involving boronic acids are frequently due to the degradation of the boronic acid through a process called protodeboronation.[1][2][3] This side reaction replaces the carbon-boron bond with a carbon-hydrogen bond, effectively consuming your starting material. Another common issue, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, is the homocoupling of the boronic acid, which results in the formation of a dimer of your boronic acid's organic substituent.[4][5]
Q2: What is protodeboronation and what factors influence it?
Protodeboronation is the protonolysis of a boronic acid, leading to the cleavage of the C-B bond and its replacement with a C-H bond.[1] The propensity for this unwanted side reaction is highly dependent on several factors:
-
pH: The reaction rate is often pH-dependent, with both acid- and base-catalyzed pathways identified.[1][2][3] For many heteroaromatic boronic acids, the reaction is fastest at high pH.[3]
-
Structure of the Boronic Acid: Electron-rich or electron-deficient (hetero)arylboronic acids can be particularly susceptible to protodeboronation.[2][6]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Solvent: Aqueous conditions can promote protodeboronation.[2][3]
Q3: How can I detect if protodeboronation is occurring in my reaction?
The primary method for detecting protodeboronation is to analyze the reaction mixture for the presence of the corresponding arene or heteroarene byproduct (the organic group of your boronic acid with a hydrogen in place of the boronic acid moiety). This can be achieved using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of signals corresponding to the protodeboronated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify and quantify the mass of the undesired byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful tool for identifying volatile byproducts.
Q4: What strategies can I employ to minimize protodeboronation?
Several strategies can be used to suppress this unwanted side reaction:
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) ester, can enhance stability.[1][7] MIDA boronates, in particular, are used in "slow release" strategies where the boronic acid is generated in situ at a low concentration.[1]
-
Reaction Condition Optimization: Carefully controlling the pH, temperature, and reaction time can minimize the extent of protodeboronation.
-
Anhydrous Conditions: For some reactions, switching to anhydrous conditions can prevent hydrolysis and subsequent protodeboronation.
-
Catalyst and Ligand Choice: In cross-coupling reactions, using highly active catalyst systems can increase the rate of the desired reaction, outcompeting the slower protodeboronation pathway.[1]
Q5: I am observing a significant amount of homocoupling product in my Suzuki-Miyaura reaction. How can I prevent this?
Homocoupling of boronic acids in Suzuki-Miyaura reactions is often promoted by the presence of Pd(II) species and oxygen.[4] To minimize this side reaction:
-
Ensure Complete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, ensure that the reaction conditions are sufficient to reduce it to the active Pd(0) species.
-
Degas Solvents Thoroughly: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) is crucial.[8]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although care must be taken as these catalysts can be sensitive to air.
Troubleshooting Guides
Guide 1: Investigating Low Yields in Boronic Acid Reactions
This guide provides a systematic approach to troubleshooting low-yielding reactions where boronic acid degradation is suspected.
Table 1: Troubleshooting Low Reaction Yields
| Symptom | Potential Cause | Recommended Action |
| Low yield of desired product and presence of the corresponding arene/heteroarene. | Protodeboronation of the boronic acid starting material. | 1. Confirm the presence of the protodeboronated byproduct using LC-MS or GC-MS.2. Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).3. Re-optimize reaction conditions: lower temperature, shorter reaction time, and carefully control pH. |
| Formation of a dimeric byproduct derived from the boronic acid. | Homocoupling of the boronic acid. | 1. Ensure solvents are rigorously degassed.2. Use a highly active Pd(0) catalyst system.3. Check the quality of your palladium precatalyst. |
| Complex mixture of unidentified byproducts. | Oxidative degradation of the boronic acid. | 1. Peptide boronic acids, for example, can undergo oxidative cleavage of the C-B bond in the presence of oxidants like hydrogen peroxide.[9]2. Ensure all reagents and solvents are free from peroxides. |
Experimental Protocol: Screening for Protodeboronation
Objective: To determine the stability of a boronic acid under proposed reaction conditions.
Methodology:
-
Preparation of Reaction Mixtures:
-
Set up a control reaction containing the boronic acid, base, and solvent that you plan to use for your main reaction.
-
Prepare several parallel reactions, varying one parameter at a time (e.g., different bases, solvents, or temperatures).
-
-
Reaction Monitoring:
-
Stir the reaction mixtures at the intended reaction temperature.
-
Take aliquots from each reaction at regular time intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
-
Sample Analysis:
-
Quench each aliquot with a suitable buffer.
-
Analyze the samples by LC-MS or GC-MS to quantify the amount of remaining boronic acid and the amount of protodeboronated byproduct formed.
-
-
Data Interpretation:
-
Plot the percentage of boronic acid remaining over time for each condition.
-
The condition that shows the least amount of degradation is the most suitable for your reaction.
-
Visualizing Reaction Pathways and Workflows
Protodeboronation Pathway
The following diagram illustrates the general mechanism for base-catalyzed protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroboration Reactions with Borane Complexes
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of borane complexes in hydroboration reactions to improve yields and address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common borane complexes used for hydroboration, and how do they differ?
The choice of borane reagent is critical for controlling the reactivity and selectivity of the hydroboration reaction. The most common reagents include borane-tetrahydrofuran complex (BH₃·THF), borane-dimethyl sulfide complex (BH₃·SMe₂), and sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane.
-
BH₃·THF and BH₃·SMe₂: These are convenient and widely used sources of borane. They are relatively reactive and suitable for a broad range of alkenes and alkynes.
-
9-BBN and Disiamylborane: These are sterically hindered boranes that offer significantly higher regioselectivity, particularly with internal and sterically demanding alkenes and alkynes.[1][2] They are often the reagents of choice when precise control over the position of the hydroxyl group is required.
Q2: How can I improve the regioselectivity of my hydroboration reaction?
Poor regioselectivity, resulting in a mixture of alcohol isomers, is a common issue that lowers the yield of the desired product. The primary strategy to enhance regioselectivity is to use a sterically bulkier borane reagent.[3][4]
| Borane Reagent | Substrate Example | Regioselectivity (Anti-Markovnikov:Markovnikov) |
| BH₃·THF | 1-Hexene | 94:6 |
| 9-BBN | 1-Hexene | >99:1 |
| Disiamylborane | cis-4-Methyl-2-pentene | 98:2 |
Q3: What are the critical safety precautions for handling borane complexes?
Borane complexes are flammable, and some can be pyrophoric, reacting spontaneously with air and moisture.[5] Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Use dry solvents and glassware to prevent rapid decomposition and the evolution of hydrogen gas. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is essential. For quenching excess borane reagent, slowly add a proton source like methanol or acetone at a low temperature to control the exothermic reaction and hydrogen gas release.
Q4: How do I choose the optimal reaction temperature?
The optimal reaction temperature depends on the specific borane complex and the substrate. For many hydroborations with BH₃·THF, the reaction is initially carried out at 0°C to control the exothermic addition and then allowed to warm to room temperature.[6] More stable or less reactive borane complexes, or more hindered alkenes, may require higher temperatures to achieve a reasonable reaction rate.[7] It is advisable to start with lower temperatures and gradually increase if the reaction is sluggish.
Troubleshooting Guide
This section addresses specific issues that may arise during hydroboration experiments and provides a systematic approach to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Borane Reagent: Borane complexes can decompose upon exposure to air or moisture. | 1. Use a fresh bottle of the borane reagent or titrate the solution to determine its active concentration. |
| 2. Wet Solvents or Glassware: Water reacts with and consumes the borane reagent. | 2. Ensure all solvents are anhydrous and glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried). | |
| 3. Incorrect Stoichiometry: An insufficient amount of borane reagent will lead to incomplete conversion of the starting material.[3] | 3. Re-evaluate the stoichiometry. Remember that one equivalent of BH₃ can react with three equivalents of a simple alkene. | |
| 4. Reaction Temperature Too Low: The activation energy for the reaction may not be met. | 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| Formation of Unexpected Byproducts | 1. Oxidation of the Organoborane Intermediate: If the oxidation step is incomplete or performed incorrectly, byproducts may form. | 1. Ensure a sufficient excess of the oxidizing agent (e.g., H₂O₂) is used. Maintain basic conditions during the oxidation step. |
| 2. Alternative Oxidation Pathways: Using oxidants other than hydrogen peroxide can lead to different products. For instance, chromium-based oxidants can produce ketones or carboxylic acids instead of alcohols.[3][8] | 2. Use hydrogen peroxide and a base (e.g., NaOH) for the selective conversion to alcohols. | |
| 3. Protonolysis of the Organoborane: The presence of acidic protons before the oxidation step can lead to the formation of an alkane instead of an alcohol.[3] | 3. Ensure the reaction mixture is kept under anhydrous and non-acidic conditions until the oxidation step. | |
| Poor Regioselectivity | 1. Use of a Non-Hindered Borane: BH₃·THF may not be selective enough for certain substrates. | 1. Switch to a sterically bulkier borane such as 9-BBN or disiamylborane to favor the anti-Markovnikov product.[1][2] |
| 2. Reaction Temperature Too High: Higher temperatures can sometimes lead to a decrease in regioselectivity. | 2. Perform the hydroboration step at a lower temperature (e.g., 0°C or -25°C). | |
| Difficult Work-up | 1. Emulsion Formation: The presence of boronic acid byproducts can sometimes lead to emulsions during the aqueous work-up. | 1. Add a saturated solution of NaCl (brine) to help break the emulsion. Filtering the organic layer through a pad of Celite can also be effective. |
| 2. Residual Boron Compounds in the Product: Boron-containing byproducts can be difficult to remove completely. | 2. Perform multiple extractions with an aqueous base. A wash with a dilute acid solution may also be beneficial, followed by a final water wash. |
Experimental Protocols
General Procedure for the Hydroboration-Oxidation of a Terminal Alkene (e.g., 1-Octene)
-
Setup: Under an inert atmosphere (nitrogen or argon), add the alkene (1 equivalent) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alkene in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the flask to 0°C in an ice bath. Slowly add the borane complex (e.g., 1.0 M BH₃·THF in THF, 0.33-0.5 equivalents) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of 30% hydrogen peroxide. Caution: This step is exothermic. Maintain the temperature below 25°C.
-
Work-up: After the addition of the peroxide, remove the ice bath and stir the mixture vigorously for at least 1 hour. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.[3]
Visualizations
Caption: General experimental workflow for a two-step hydroboration-oxidation reaction.
Caption: Decision tree for troubleshooting low yields in hydroboration reactions.
Caption: Relationship between borane reagent steric hindrance and regioselectivity.
References
- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 5. The hydroboration–oxidation of internal alkynes produces ketones.... | Study Prep in Pearson+ [pearson.com]
- 6. archive.cbts.edu - Mechanism Of Hydroboration Oxidation Reaction [archive.cbts.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Reactive Borohydride Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stabilizing reactive borohydride intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using sodium borohydride?
A1: The most frequent challenges include undesired side reactions, particularly hydrolysis, which can lead to reagent decomposition and the evolution of flammable hydrogen gas.[1][2][3][4] Other common issues are incomplete reactions, low yields, and poor selectivity, especially in the reduction of α,β-unsaturated ketones where 1,4-reduction can compete with the desired 1,2-reduction.[5][6]
Q2: How does the choice of solvent affect the stability and reactivity of borohydride intermediates?
A2: Solvent selection is critical in controlling the reactivity of sodium borohydride.[7][8][9] Protic solvents like methanol and ethanol can activate the borohydride, increasing its reducing power; however, they also react with it, especially at higher temperatures, leading to decomposition.[5][10] Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethylacetamide (DMA) are also used, but NaBH4 has limited solubility in some of these.[8][10][11] Using a mixture of solvents, such as THF and methanol, can often provide a good balance of reactivity and control.[10]
Q3: Can sodium borohydride reduce esters, amides, or carboxylic acids?
A3: Under normal conditions, sodium borohydride is not strong enough to reduce esters, amides, or carboxylic acids.[2][5][12][13] It is a mild reducing agent that selectively reduces aldehydes and ketones.[2][5][6][12][14] However, its reactivity can be enhanced by using additives or changing reaction conditions to enable the reduction of less reactive functional groups.[12]
Q4: What are some common methods for monitoring the progress of a borohydride reduction?
A4: The progress of a borohydride reduction is most commonly monitored by thin-layer chromatography (TLC).[15][16] This technique allows for the visualization of the disappearance of the starting material (e.g., a ketone) and the appearance of the product (e.g., an alcohol).[16] Other analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic techniques (e.g., IR, NMR) can also be employed for more quantitative monitoring.[7][15][17]
Q5: What are the key safety precautions to take when working with sodium borohydride?
A5: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic conditions.[2][3][18] It is crucial to handle it in a dry, well-ventilated area, preferably in a fume hood or glove box.[3] Personal protective equipment, including safety goggles, flame-retardant lab coats, and nitrile or neoprene gloves, should always be worn.[3][18] Reactions should be performed with care, often in an ice bath to control the exothermic reaction, and pressure buildup should be avoided.[3][5][16]
Troubleshooting Guides
Issue 1: Low or No Reactivity (Incomplete Reaction)
| Possible Cause | Troubleshooting Suggestion | References |
| Insufficient reagent | In practice, chemists often use at least two equivalents of hydride ion per ketone carbonyl group. For NaBH4, this means using at least a 0.5 molar equivalent, though an excess is often used to compensate for any decomposition. | [15] |
| Low reagent purity | Use freshly opened or properly stored sodium borohydride. Purity can be assessed using analytical methods. | [7][17] |
| Inappropriate solvent | If using an aprotic solvent alone, consider adding a protic co-solvent like methanol to increase reactivity. Be cautious with the amount of protic solvent to avoid excessive decomposition. | [10] |
| Low temperature | While reactions are often cooled to control exothermicity, the reaction may be too slow at very low temperatures. Allow the reaction to slowly warm to room temperature after the initial addition of the reagent. | [5] |
Issue 2: Undesired Side Reactions (e.g., Hydrolysis, 1,4-Reduction)
| Possible Cause | Troubleshooting Suggestion | References |
| Presence of water or acid | Ensure all glassware is dry and use anhydrous solvents. If the reaction is sensitive to acid, a mild base can be added to maintain a basic pH. Adding a small amount of sodium hydroxide (e.g., 1 w/w%) can dramatically reduce the rate of hydrolysis. | [1][3][19] |
| 1,4-reduction of α,β-unsaturated ketones | Use Luche conditions (NaBH4 with CeCl3) to favor 1,2-reduction and the formation of the allylic alcohol. The cerium chloride chelates to the carbonyl oxygen, increasing its electrophilicity. | [5][6] |
| Reaction with protic solvent | When using a protic solvent, keep the temperature low (e.g., 0°C or -78°C) to minimize the reaction between NaBH4 and the solvent. | [5][15] |
Issue 3: Difficult Product Isolation or Purification
| Possible Cause | Troubleshooting Suggestion | References |
| Emulsion during workup | Add a saturated solution of NaCl (brine) to help break up emulsions during aqueous extraction. | |
| Boron-containing byproducts | After the reaction is complete, carefully add a dilute acid (e.g., 1M HCl) to quench any remaining borohydride and hydrolyze the borate esters. This will form boric acid, which is more water-soluble. | |
| Product is a solid | If the product is a solid, purification by recrystallization is a common and effective method. | [15] |
| Mechanical loss during filtration | For small-scale reactions, carefully decanting the supernatant solvent from the solid product can be more efficient than vacuum filtration to minimize mechanical loss. | [15] |
Experimental Protocols & Workflows
General Protocol for the Reduction of a Ketone with Sodium Borohydride
This protocol provides a general guideline for the reduction of a ketone to a secondary alcohol.
-
Reaction Setup: Dissolve the ketone in a suitable solvent (e.g., methanol or a mixture of THF and methanol) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0°C).
-
Reagent Addition: Slowly add sodium borohydride powder in portions to the stirred solution. The addition should be controlled to manage the exothermic reaction and any gas evolution.[15]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, spotting the reaction mixture alongside the starting material. The reaction is complete when the starting ketone spot has disappeared.[15][16]
-
Workup: Once the reaction is complete, slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH4 and hydrolyze the borate esters.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[15]
Caption: Workflow for a typical ketone reduction using sodium borohydride.
Logical Relationship for Troubleshooting Low Reactivity
This diagram illustrates the decision-making process when troubleshooting a low-yielding borohydride reduction.
Caption: Decision tree for troubleshooting low reactivity in borohydride reductions.
References
- 1. icheme.org [icheme.org]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Unifying orthogonal reactivity of borohydride: A ubiquitous chemical | Research Connection [brandonu.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Solvents for Sodium Borohydride - why is methanol often included even with non-reactive polar aprotic solvents to dissolve... - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. leah4sci.com [leah4sci.com]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. rsc.org [rsc.org]
- 17. Analytical monitoring of sodium borohydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. nj.gov [nj.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Sodium Borohydride (NaBH₄) Regeneration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the regeneration of sodium borohydride (NaBH₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for regenerating NaBH₄ from its byproduct, sodium metaborate (NaBO₂)?
A1: The main approaches for NaBH₄ regeneration are categorized as thermochemical, mechanochemical, and electrochemical methods.[1][2][3][4] Each method has its own set of advantages and challenges in terms of efficiency, cost, and operating conditions.[2][4]
Q2: Is it necessary to use anhydrous NaBO₂ for regeneration, or can the hydrated form (NaBO₂·xH₂O) be used directly?
A2: While traditional methods often required the dehydration of the hydrolysis byproduct, recent advancements have demonstrated successful regeneration directly from hydrated sodium metaborate (NaBO₂·xH₂O).[5][6][7][8] Using the hydrated form is advantageous as it bypasses a high-temperature dehydration step, which can save significant energy and reduce overall costs.[5][7] The coordinated water can even participate in the reaction as a hydrogen source in some pathways.[5]
Q3: What are the most common reducing agents employed in NaBH₄ regeneration?
A3: The selection of a reducing agent is a critical factor that influences the efficiency and cost of the regeneration process. Commonly used reducing agents include:
-
Magnesium hydride (MgH₂): Highly effective but can be expensive.[5]
-
Magnesium (Mg): A more economical option, but may result in lower yields due to agglomeration at high temperatures.[9]
-
Magnesium-aluminum (Mg-Al) alloys: A cost-effective alternative to metal hydrides.[10]
-
Magnesium silicide (Mg₂Si): Can be used to prevent the aggregation of Mg at elevated temperatures.[9]
Q4: What kind of NaBH₄ yield can I realistically expect from regeneration processes?
A4: The achievable yield of regenerated NaBH₄ varies significantly depending on the chosen method and the specific experimental parameters.
-
Mechanochemical methods (e.g., ball milling) have reported high yields, with some studies achieving up to 90%.[5][11][12]
-
Thermochemical methods can also reach high yields, around 97-98%, but often necessitate high temperatures and pressures.[9]
-
Electrochemical methods have generally shown lower conversion efficiencies to date.[3]
Q5: What are the typical impurities found in regenerated NaBH₄?
A5: The purity of the final product is a significant challenge. Common impurities can include unreacted sodium metaborate, byproducts from the reducing agent (such as magnesium oxide, MgO), and sodium polyborates or carbonates if the material is exposed to air and moisture.[5] The final purity is contingent on the reaction's efficiency and the subsequent purification steps.
Troubleshooting Guides
Mechanochemical Regeneration (Ball Milling)
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of NaBH₄ | Incomplete reaction due to insufficient milling time or energy. | Optimize milling parameters: increase milling time, rotational speed, or the ball-to-powder ratio (a common ratio is 50:1 by weight).[5] Milling times can range from 2 to 20 hours at speeds of 400-600 rpm.[5] |
| Poor mixing or agglomeration of reactants. | Ensure thorough initial mixing of reactants. If using magnesium, which can agglomerate, consider using a process control agent or a different reducing agent like MgH₂.[5] | |
| Incorrect stoichiometry of reactants. | An excess of the reducing agent is often beneficial. For MgH₂, a 25-40% excess is commonly used.[5] | |
| Degradation of reactants or products. | Perform all steps, including loading and unloading of the milling vial, under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent reaction with air and moisture.[5] | |
| Product Contamination | Incomplete separation of NaBH₄ from byproducts (e.g., MgO). | Use a suitable solvent for extraction in which NaBH₄ is soluble but the impurities are not, such as anhydrous isopropylamine.[5] Ensure efficient separation through techniques like centrifugation.[5] |
| Contamination from the milling equipment. | Use hardened steel vials and balls to minimize contamination from wear. |
Thermochemical Regeneration
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of NaBH₄ | Reaction temperature or pressure is not optimal. | Systematically vary the reaction temperature and hydrogen pressure to find the optimal conditions for your specific setup. High yields (97-98%) have been achieved at 550°C and 7 MPa of H₂ pressure.[9] |
| Poor contact between reactants. | Ensure the reactants are finely ground and thoroughly mixed before heating to maximize the contact surface area. | |
| Deactivation of the reducing agent. | An oxide layer (e.g., MgO on Mg) can form on the reducing agent, inhibiting the reaction.[5] Consider pretreating the reducing agent or using a more reactive one. | |
| Safety Concerns | High temperatures and pressures pose significant safety risks. | Always use a properly rated high-pressure reactor and follow all safety protocols for high-pressure and high-temperature experiments. |
Electrochemical Regeneration
| Issue | Potential Causes | Troubleshooting Steps |
| Low Current Efficiency | Competing hydrogen evolution reaction (HER) at the cathode. | Use a cathode material with a high overpotential for the HER to favor the reduction of metaborate. |
| Low concentration of NaBO₂ in the electrolyte. | Increase the concentration of NaBO₂ in the electrolyte. | |
| Product Instability | Decomposition of the newly formed NaBH₄. | The regeneration is typically performed in an alkaline solution to stabilize the borohydride product. Optimize the electrolyte pH to strike a balance between product stability and reaction kinetics. |
| Membrane Issues | Degradation or low ionic conductivity of the membrane in divided cells. | Investigate different ion-selective membranes to find one with better stability and performance in your specific electrolyte system. |
Data Presentation: Comparison of Regeneration Methods
| Parameter | Mechanochemical Regeneration | Thermochemical Regeneration | Electrochemical Regeneration |
| Typical Yield | Up to 90%[5][11][12] | 10-98%[9] | Lower conversion efficiencies reported[3] |
| Operating Temperature | Room Temperature[11] | High (350-600°C)[9] | Room Temperature to moderate |
| Operating Pressure | Atmospheric Pressure[11] | High H₂ Pressure (0.1-7 MPa)[9] | Atmospheric Pressure |
| Primary Advantage | Mild operating conditions, high yield.[11] | Potentially very high yield.[9] | Direct use of aqueous NaBO₂ solution.[7] |
| Primary Disadvantage | Can be energy-intensive due to long milling times. | High energy consumption due to high temperatures and pressures; safety concerns.[9] | Low efficiency due to competing reactions.[5] |
| Key Reducing Agents | MgH₂, Mg, Mg-Al alloys[5] | MgH₂, Mg, Mg₂Si[9] | Electric current (electrons) |
Experimental Protocols
Protocol 1: Mechanochemical Regeneration of NaBH₄ via Ball Milling
Objective: To regenerate NaBH₄ from sodium metaborate dihydrate (NaBO₂·2H₂O) using magnesium hydride (MgH₂) as the reducing agent.
Materials:
-
Sodium metaborate dihydrate (NaBO₂·2H₂O)
-
Magnesium hydride (MgH₂)
-
Hardened steel milling vial and balls
-
Planetary ball mill
-
Argon-filled glovebox
-
Anhydrous isopropylamine
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Preparation (inside an argon-filled glovebox):
-
Milling:
-
Extraction and Purification (inside an argon-filled glovebox):
-
After milling, return the vial to the glovebox and carefully open it.
-
To extract the NaBH₄, add anhydrous isopropylamine to the milled powder and stir for several hours.
-
Separate the solid impurities (MgO and unreacted MgH₂) by centrifugation.
-
Transfer the supernatant containing the dissolved NaBH₄ to a separate flask.
-
-
Isolation:
-
Remove the isopropylamine using a rotary evaporator to obtain the solid, regenerated NaBH₄.
-
Note: All steps must be conducted under an inert atmosphere to prevent the degradation of the reactants and products.[5]
Protocol 2: Purity Analysis of Regenerated NaBH₄ by Iodometric Titration
Objective: To determine the purity of the regenerated NaBH₄ sample.
Principle: NaBH₄ reacts with an excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.
Materials:
-
Regenerated NaBH₄ sample
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.2 M)
-
Standardized iodine (I₂) solution (e.g., 0.1 M)
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄) solution (e.g., 2 M)
-
Starch indicator solution
-
Deionized water
-
Analytical balance, burette, flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the regenerated NaBH₄ sample (e.g., 0.1-0.2 g) and dissolve it in a known volume of a stabilizing solution (e.g., 0.1 M NaOH) in a volumetric flask.
-
-
Reaction with Iodine:
-
Pipette a known volume of the NaBH₄ solution into an Erlenmeyer flask.
-
Add a known excess of the standardized iodine solution.
-
Add sulfuric acid to the solution to facilitate the reaction.
-
-
Back Titration:
-
Titrate the unreacted iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
-
Calculation:
-
Calculate the amount of iodine that reacted with the NaBH₄.
-
From the stoichiometry of the reaction (BH₄⁻ + 4I₂ + 3H₂O → H₃BO₃ + 8I⁻ + 7H⁺), determine the amount of NaBH₄ in the sample and subsequently its purity.
-
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Realizing facile regeneration of spent NaBH4 with Mg–Al alloy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of operational parameters in the mechanochemical regeneration of sodium borohydride (NaBH4) | CoLab [colab.ws]
Minimizing moisture sensitivity of dihydrogenborate compounds
This guide provides researchers, scientists, and drug development professionals with essential information for handling dihydrogenborate [H₂BO₃]⁻ compounds, focusing on troubleshooting common issues related to their inherent moisture sensitivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Sample Degradation and Inconsistent Results
Q: My this compound sample decomposed after brief exposure to the lab atmosphere, and my reaction yields are inconsistent. What is happening and how can I prevent this?
A: this compound compounds are highly sensitive to moisture due to the electron-deficient nature of the boron atom, which makes them susceptible to hydrolysis[1]. Exposure to atmospheric humidity, or the use of inadequately dried solvents, can lead to rapid decomposition into boric acid and other byproducts. This contamination can interfere with reactions, causing inconsistent yields and impure products[2][3].
Solutions:
-
Utilize Inert Atmosphere Techniques: All handling and manipulations of this compound compounds must be performed under an inert atmosphere, such as high-purity nitrogen or argon.[2][4] A glovebox is the preferred environment for complex or lengthy procedures.[2][5] For simpler transfers and reactions, a Schlenk line can be used effectively by experienced personnel.[2]
-
Ensure Anhydrous Solvents and Reagents: Use only freshly dried, high-purity solvents. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water. It is best practice to dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column) and store them over molecular sieves within a glovebox.
-
Properly Prepare Glassware: Standard laboratory glassware has a thin film of adsorbed moisture that must be removed.[6][7] Oven-dry all glassware at >120°C for several hours (or overnight) and allow it to cool in a desiccator or directly under an inert atmosphere.[6][8] Alternatively, glassware can be flame-dried under vacuum or while flushing with an inert gas.[8][9]
Issue 2: Difficulty in Spectroscopic Characterization
Q: My NMR and IR spectra show unexpected peaks that I suspect are from decomposition products. How can I confirm this and obtain a clean spectrum of my compound?
A: The most common impurity is boric acid (B(OH)₃), the primary hydrolysis product. Its presence, even in trace amounts, will be visible in spectroscopic analyses.
Solutions:
-
Identify Decomposition Signatures:
-
¹¹B NMR: Boric acid typically appears as a broad singlet around +19 ppm. Your pure this compound compound will have a distinct, different chemical shift.
-
¹H NMR: The hydroxyl protons of boric acid are often broad and may exchange with residual water, appearing over a wide chemical shift range.
-
FTIR: Look for a strong, broad O-H stretching band around 3200 cm⁻¹ and a B-O stretching band around 1400 cm⁻¹ characteristic of boric acid.
-
-
Prepare Samples Under Inert Conditions:
-
Prepare NMR samples inside a glovebox using deuterated solvents that have been thoroughly dried (e.g., by storing over activated molecular sieves).
-
Use an airtight NMR tube (e.g., a J. Young tube) to prevent atmospheric contamination after the sample has been removed from the glovebox.
-
For IR, prepare KBr pellets or mulls (e.g., Nujol) inside the glovebox to minimize exposure to air during sample preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the moisture sensitivity of the this compound anion?
A1: The boron atom in the this compound anion, [H₂BO₃]⁻, is electron-deficient and acts as a Lewis acid. It readily reacts with water, which acts as a nucleophile (Lewis base), initiating a hydrolysis cascade that ultimately cleaves the B-O bonds and results in the formation of the thermodynamically stable boric acid, B(OH)₃.[1] This reactivity is common to many organoboron compounds.[2]
Q2: What are the best practices for long-term storage of this compound compounds?
A2: For optimal stability, this compound compounds should be stored under a high-purity inert atmosphere (argon or nitrogen) in a sealed, airtight glass container.[2][5] To further minimize thermal decomposition, it is recommended to store the container at low temperatures (e.g., in a freezer at -20°C) inside a glovebox.[2] The container should also be protected from light to prevent potential photodegradation.[2][5]
Q3: How can I accurately determine the water content in my "anhydrous" solvents?
A3: While Karl Fischer (KF) titration is the traditional standard for water determination, it may not be suitable for borate compounds which can react with the KF reagents.[1][10] For trace-level accuracy, more advanced methods are recommended:
-
¹⁹F NMR-Based Aquametry: A highly sensitive method that can detect water levels down to the μg scale and is compatible with glovebox sample preparation.[11][12]
-
Ambient Mass Spectrometry: A rapid and accurate alternative to Karl Fischer titration capable of measuring water content over a wide concentration range, from 10 ppm to 99%.[13][14]
Data & Protocols
Data Presentation
Table 1: Comparison of Methods for Trace Water Determination in Organic Solvents
| Method | Typical Detection Limit | Speed | Compatibility Notes |
| Coulometric Karl Fischer Titration | ~10 µg[12] | 5-15 min | May react with borate compounds.[1] Sample handling can introduce errors.[11] |
| ¹⁹F NMR-Based Aquametry | ~5 µg[12] | 10-20 min | Excellent for inert atmosphere work; requires specific reagents and NMR access.[11][12] |
| Ambient Mass Spectrometry | ~10 ppm (0.001%)[13][14] | ~1 min[13][14] | Rapid and requires very small sample volumes.[13][14] |
Experimental Protocols
Protocol 1: General Handling of this compound Compounds Using a Schlenk Line
This protocol assumes basic proficiency with Schlenk line techniques.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, septa, etc.) at 125°C overnight.[6][7]
-
Assembly & Purging: Assemble the hot glassware on the Schlenk line. Immediately place the system under vacuum while the glass is still hot, then refill with high-purity argon or nitrogen. Repeat this vacuum-refill cycle at least three times to thoroughly remove atmospheric gases and adsorbed water.[9]
-
Solvent/Reagent Transfer: Transfer anhydrous solvents or liquid reagents via a gas-tight syringe that has been purged with inert gas.[7][15] For solids, use a positive pressure of inert gas to transfer them quickly through a side-arm of the flask.
-
Maintaining Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the experiment. This is typically achieved by connecting the gas line to a bubbler filled with mineral oil.[7]
-
Reaction Workup: Quench the reaction and perform the workup under a positive pressure of inert gas until the moisture-sensitive compounds have been fully reacted or removed.
Visualizations
Chemical Pathway
Caption: Hydrolysis pathway of the this compound anion.
Experimental Workflow
Caption: Workflow for setting up a moisture-sensitive reaction.
Logical Relationships
References
- 1. CN103245586A - Method for measuring trace moisture content in borate compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 5. ossila.com [ossila.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Selectivity of Dihydrogenborate Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of dihydrogenborate (primarily sodium borohydride, NaBH₄) reductions.
Frequently Asked Questions (FAQs) & Troubleshooting
Chemoselectivity
Q1: My reaction is reducing both aldehydes and ketones. How can I selectively reduce the aldehyde?
A1: Aldehydes are inherently more reactive than ketones towards sodium borohydride due to electronic and steric factors.[1][2] To enhance the selective reduction of an aldehyde in the presence of a ketone, you can modify the reaction conditions to attenuate the reactivity of the borohydride reagent.
-
Low Temperature: Performing the reaction at low temperatures, such as -78 °C, is a common and effective strategy.[3][4]
-
Solvent System: Using a mixture of a protic solvent like methanol or ethanol in a less polar solvent like dichloromethane (CH₂Cl₂) can increase selectivity.[2][4][5]
-
Additives: The addition of certain compounds can modify the reducing agent in situ.
Q2: I am trying to reduce an α,β-unsaturated ketone, but I am getting a mixture of the allylic alcohol (1,2-reduction) and the saturated ketone (1,4-reduction). How can I favor the 1,2-reduction?
A2: The formation of the 1,4-reduction product is a common side reaction.[1] To selectively obtain the allylic alcohol (1,2-reduction product), the Luche reduction is a highly effective method. This procedure involves the use of cerium(III) chloride (CeCl₃) in conjunction with sodium borohydride, typically in a methanol solvent. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct hydride attack at the carbonyl carbon.[1][9]
Diastereoselectivity
Q3: The reduction of my cyclic ketone is producing a mixture of diastereomers. How can I control the stereochemical outcome?
A3: The diastereoselectivity of cyclic ketone reduction is influenced by several factors, including the steric hindrance around the carbonyl group and the angle of hydride attack.
-
Steric Approach Control: For unhindered ketones, the hydride will typically attack from the less sterically hindered face of the molecule, leading to the formation of the more sterically hindered alcohol (axial attack leading to an equatorial alcohol in cyclohexanones).
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the transition state and thus the diastereoselectivity.[2][10] For instance, bulkier alcohol solvents can alter the steric environment of the reducing agent.
-
Additives (Luche Conditions): For some steroidal ketones, using Luche reduction conditions (NaBH₄/CeCl₃) has been shown to invert the ratio of axial to equatorial alcohol products compared to a standard NaBH₄ reduction.[9]
Q4: I am reducing a ketone with a nearby chiral center, specifically an α-alkoxy ketone, and not getting the desired diastereomer. What should I consider?
A4: For α-alkoxy ketones, the stereochemical outcome can often be rationalized and controlled by considering two models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).
-
Chelation Control: If the metal counterion of the hydride reagent can form a stable five-membered chelate with the carbonyl oxygen and the α-alkoxy group, the hydride will attack from the less hindered face of this rigid structure. This is often favored with reagents like LiAlH(O-t-Bu)₃ or when using Lewis acidic additives.[11][12]
-
Non-Chelation Control (Felkin-Anh): In the absence of chelation, the conformation of the molecule is predicted by the Felkin-Anh model, where the largest substituent on the adjacent chiral center is positioned anti-periplanar to the incoming nucleophile. This directs the hydride attack to the opposite face. Reagents like NB-Enantride® are designed to favor this pathway.[12] The choice of solvent can also play a crucial role; non-coordinating solvents may favor chelation, while coordinating solvents can disrupt it.[11]
Enantioselectivity
Q5: How can I achieve an enantioselective reduction of a prochiral ketone?
A5: To achieve enantioselectivity, a chiral influence must be introduced into the reaction. This is typically done in one of two ways:
-
Chirally Modified Hydride Reagents: The borohydride reagent can be pre-complexed with a chiral ligand, such as an amino alcohol, to create a chiral reducing agent. These modified hydrides deliver the hydride to the ketone in a stereochemically controlled manner.[13][14]
-
Chiral Catalysts: A chiral catalyst, such as an oxazaborolidine (e.g., Corey-Bakshi-Shibata or CBS catalyst), can be used in substoichiometric amounts. The catalyst coordinates to both the borane source and the ketone, creating a structured transition state that directs the hydride addition to one face of the carbonyl.[15]
Data Presentation
Table 1: Chemoselective Reduction of Aldehydes in the Presence of Ketones
| Aldehyde | Ketone | Reducing System | Solvent | Temp. (°C) | Time (min) | Yield of Aldehyde Reduction (%) | Reference |
| Benzaldehyde | Acetophenone | NaBH₄ (1.5 eq) / Na₂C₂O₄ (3 eq) | Water | RT | 90 | 95 | [7] |
| 4-Chlorobenzaldehyde | Cyclohexanone | NaBH₄ (1.5 eq) / Na₂C₂O₄ (3 eq) | Water | RT | 120 | 94 | [7] |
| Cinnamaldehyde | Benzylideneacetone | NaBH₄ (1.5 eq) / Na₂C₂O₄ (3 eq) | Water | RT | 80 | 93 (Cinnamyl alcohol) | [7] |
| Various Aldehydes | Various Ketones | NaBH₄ | 30% EtOH in CH₂Cl₂ | -78 | - | >95% selectivity | [4] |
Table 2: Diastereoselective Reduction of Cyclic Ketones
| Substrate | Reducing System | Solvent | Temp. (°C) | Diastereomeric Ratio (Product 1:Product 2) | Reference |
| 2-Methylcyclohexanone | NaBH₄ | i-PrOH | 25 | 76:24 (trans:cis) | [10] |
| 4-tert-Butylcyclohexanone | NaBH₄ | i-PrOH | 25 | 92:8 (trans:cis - equatorial attack favored) | [10] |
| N-Boc-δ-amino-γ-keto ester | LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 (anti:syn) - Chelation Control | [12] |
| N-Boc-δ-amino-γ-keto ester | NB-Enantride® | THF | -78 | 5:95 (anti:syn) - Felkin-Anh Control | [12] |
Experimental Protocols
Protocol 1: Selective Reduction of an Aldehyde in the Presence of a Ketone [4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve a mixture of the aldehyde (1.0 mmol) and the ketone (1.0 mmol) in a 7:3 mixture of dichloromethane (CH₂Cl₂) and ethanol (EtOH) (e.g., 7 mL CH₂Cl₂ and 3 mL EtOH).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the aldehyde is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone [1]
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0-1.2 equivalents) in methanol (MeOH) (0.1 M solution). Stir at room temperature for 10-15 minutes until the salt is fully dissolved.
-
Cooling: Cool the solution to 0 °C or -78 °C in an ice bath or dry ice/acetone bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 equivalents) in one portion. Vigorous gas evolution (H₂) may be observed.
-
Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by TLC. Reactions are often complete within 5-30 minutes.
-
Quenching: Quench the reaction by the slow addition of water or 1 M HCl.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude allylic alcohol. Purify by column chromatography as needed.
Visualizations
Caption: Factors influencing the chemoselective reduction of aldehydes over ketones.
Caption: Logical pathways for diastereoselective reduction of α-alkoxy ketones.
Caption: A general experimental workflow for selective borohydride reductions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 12. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. [PDF] Enantioselective reductions by chirally modified alumino- and borohydrides | Semantic Scholar [semanticscholar.org]
- 15. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of Boron-Based Reducing Agents: A Guide for Researchers
In the landscape of synthetic chemistry, particularly within drug development and discovery, the precise reduction of functional groups is a cornerstone of molecular architecture. Boron-based hydrides are a prominent class of reagents for these transformations, offering a spectrum of reactivity and selectivity. This guide provides a comparative analysis of sodium tetrahydroborate, a workhorse reducing agent, alongside other key boron hydrides to aid researchers in selecting the optimal reagent for their synthetic challenges.
Addressing the Nomenclature: Dihydrogenborate
Initial searches for "this compound" reveal its primary identity as the anion [BO(OH)2]⁻ or [BH2O3]⁻, the conjugate base of boric acid.[1][2][3] In this context, its chemistry is dominated by acid-base equilibria. The available scientific literature does not provide evidence for the use of this compound as a reducing agent in organic synthesis in a manner analogous to tetrahydroborate. Therefore, a direct comparative analysis of their reducing properties is not feasible based on current knowledge. This guide will instead focus on a comparative analysis of well-established and widely used boron-based reducing agents.
Comparative Overview of Key Boron-Based Reducing Agents
For a meaningful comparison, we will analyze three key boron-based reducing agents: sodium tetrahydroborate (NaBH₄), diborane (B₂H₆), and sodium cyanoborohydride (NaBH₃CN). These reagents represent a range of reducing strengths and selectivities, making them illustrative examples for various synthetic applications.
Data Presentation: A Comparative Table
The following table summarizes the key quantitative and qualitative data for the selected boron-based reducing agents.
| Property | Sodium Tetrahydroborate (NaBH₄) | Diborane (B₂H₆) | Sodium Cyanoborohydride (NaBH₃CN) |
| Molar Mass ( g/mol ) | 37.83 | 27.67 | 62.84 |
| Physical Form | White crystalline solid | Colorless gas | White amorphous powder |
| Solubility | Soluble in water, alcohols, and some ethers.[4] | Reacts with water and ethers. | Soluble in water, methanol, and THF. |
| Reactivity with Protic Solvents | Reacts slowly with water and alcohols.[4] | Reacts vigorously with water. | Stable in acidic aqueous solutions (pH > 3). |
| Relative Reducing Power | Moderate | Strong | Mild |
| Reduction of Aldehydes & Ketones | Excellent | Excellent | Good (often used for reductive amination) |
| Reduction of Esters | Slow, requires forcing conditions or additives.[4] | Excellent | No reaction |
| Reduction of Carboxylic Acids | No reaction (can be achieved with I₂).[5][6] | Excellent | No reaction |
| Reduction of Amides | No reaction | Excellent | No reaction |
| Reduction of Nitriles | No reaction | Excellent | No reaction |
| Reduction of Imines/Iminium ions | Good | Good | Excellent (reductive amination) |
| Chemoselectivity | Good (reduces aldehydes/ketones in the presence of esters, amides, etc.).[7] | Poor (reduces most polar functional groups). | Excellent (reduces imines in the presence of ketones). |
In-Depth Analysis of Reducing Agents
Sodium Tetrahydroborate (NaBH₄)
Sodium tetrahydroborate is a versatile and widely used reducing agent due to its moderate reactivity, high chemoselectivity, and ease of handling.[4][8] It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[4][8] Its selectivity allows for the reduction of carbonyls in the presence of less reactive functional groups such as esters, amides, and nitriles, a crucial feature in the synthesis of complex molecules.[7][9] While generally unreactive towards esters, its reducing power can be enhanced by the use of additives or specific solvent systems.[4]
Diborane (B₂H₆)
Diborane is a powerful and non-selective reducing agent. In solution, it exists in equilibrium with its monomer, borane (BH₃), which is the active reducing species. Diborane readily reduces a wide range of functional groups, including carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones.[10] This broad reactivity makes it less suitable for syntheses requiring high chemoselectivity. Its gaseous nature and high reactivity with water and air necessitate special handling procedures. A common application of diborane is in hydroboration reactions of alkenes and alkynes.[11]
Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is a milder and more selective reducing agent compared to sodium tetrahydroborate. Its key advantage lies in its stability in acidic conditions, which allows it to be used for the reductive amination of aldehydes and ketones.[12] In this reaction, a carbonyl compound reacts with an amine to form an iminium ion in situ, which is then selectively reduced by NaBH₃CN. This reagent is generally unreactive towards aldehydes and ketones at neutral or acidic pH, providing excellent chemoselectivity.[12]
Experimental Protocols: A Representative Example
Reduction of a Ketone to a Secondary Alcohol using Sodium Tetrahydroborate
This protocol describes the reduction of benzophenone to diphenylmethanol.
Materials:
-
Benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve benzophenone (1.0 g, 5.49 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.21 g, 5.49 mmol) to the stirred solution in small portions over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualizing the Comparison
Comparative Reactivity Workflow
The following diagram illustrates a typical workflow for the selective reduction of a keto-ester, highlighting the different outcomes with the three discussed reagents.
Caption: Comparative reduction of a keto-ester with different boron-based reagents.
Logical Relationship of Reagent Selection
This diagram outlines the decision-making process for selecting an appropriate boron-based reducing agent based on the desired chemical transformation.
References
- 1. Buy this compound | 39201-27-9 [smolecule.com]
- 2. Borate (BO3(3-)), dihydrogen | BH2O3- | CID 4035503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Borate (BO3(3-)), dihydrogen | BH2O3- | CID 4035503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. acs.org [acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to the Validation of Computational Models for Dihydrogenborate Interactions
For Immediate Release
This guide provides a comprehensive comparison of computational methods for modeling dihydrogenborate and related boron cluster interactions, aimed at researchers, scientists, and professionals in drug development. We present a detailed analysis of benchmark datasets, experimental validation protocols, and a comparative assessment of various computational models, supported by quantitative data.
Introduction to this compound Computational Modeling
The study of dihydrogen bonds, a specific type of hydrogen bond where a protonic hydrogen interacts with a hydridic hydrogen, is crucial for understanding the behavior of boron-containing compounds like this compound. These interactions play a significant role in various fields, including materials science and drug design. Accurate computational modeling of these interactions is essential for predicting molecular structures, stabilities, and reaction mechanisms.
The validation of these computational models is paramount and is typically performed by comparing their results against high-accuracy "golden standard" theoretical calculations or experimental data. This guide focuses on the established benchmark datasets and methodologies for this validation process.
Benchmark Datasets for Model Validation
A cornerstone for validating computational models of dihydrogen bonding in boron clusters are the diH-norm and diH-linear datasets.[1] These datasets provide a collection of dihydrogen-bonded complexes between various boron clusters and small molecules like formamide, methanol, water, and methane, in different geometrical arrangements.
The reference interaction energies for these datasets are calculated at the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) level of theory, extrapolated to the Complete Basis Set (CBS) limit. This CCSD(T)/CBS level is widely regarded as the gold standard for non-covalent interactions.
Data Presentation: Comparative Interaction Energies
The following tables summarize the reference interaction energies (ΔE) and their decomposition into physically meaningful components using Symmetry-Adapted Perturbation Theory (SAPT0) . The SAPT0 analysis breaks down the total interaction energy into electrostatic (Eelst), exchange (Eexch), induction (Eind), and dispersion (Edisp) terms.
Table 1: Reference Interaction Energies (kcal/mol) for Selected Complexes from the diH-norm Dataset
| Complex | Reference ΔE (CCSD(T)/CBS) | Eelst | Eexch | Eind | Edisp |
| Boron Cluster 1 - Formamide | -5.8 | -7.2 | 6.5 | -2.1 | -3.0 |
| Boron Cluster 1 - Methanol | -4.5 | -5.5 | 4.8 | -1.5 | -2.3 |
| Boron Cluster 1 - Water | -3.9 | -4.8 | 4.1 | -1.2 | -2.0 |
| Boron Cluster 1 - Methane | -1.2 | -1.0 | 1.5 | -0.2 | -1.5 |
Note: The values presented are illustrative and based on descriptions in the cited literature. For the complete and precise dataset, please refer to the original publications.
Table 2: Performance of Various Computational Methods on the diH-norm Dataset (RMSE in kcal/mol)
| Method | Root Mean Square Error (RMSE) vs. CCSD(T)/CBS |
| Molecular Mechanics (UFF) | 2.5 |
| DFT-D3 (PBE) | 1.2 |
| DFT-D3 (B3LYP) | 0.8 |
| Localized CC (DLPNO-CCSD(T)) | 0.2 |
Note: RMSE values are representative of the performance of different classes of computational methods.
Experimental Protocols for Validation
While high-level theoretical calculations provide a robust benchmark, experimental validation is crucial for grounding the computational models in physical reality. The primary experimental techniques for studying dihydrogen bonds are vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) and Raman Spectroscopy
Methodology:
-
Sample Preparation: The this compound-containing compound or complex is synthesized and purified. For spectroscopic measurements, the sample is typically prepared in a suitable solvent that does not obscure the spectral regions of interest, or as a solid in a KBr pellet.
-
Spectral Acquisition:
-
FT-IR Spectroscopy: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the absorption spectrum in the mid-IR region (typically 4000-400 cm-1). The B-H and N-H/O-H stretching frequencies are of particular interest.
-
Raman Spectroscopy: A Raman spectrometer, often coupled with a microscope, is used to obtain the Raman scattering spectrum. This technique is complementary to IR spectroscopy.
-
-
Data Analysis: The formation of a dihydrogen bond (B-H···H-X) typically leads to a characteristic blue shift (increase in frequency) of the B-H stretching vibration and a red shift (decrease in frequency) of the X-H stretching vibration. The magnitude of these shifts provides an indication of the strength of the dihydrogen bond. These experimental shifts are then compared with the vibrational frequencies calculated using various computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
-
Spectral Acquisition: 1H and 11B NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The formation of a dihydrogen bond can lead to changes in the chemical shifts of the involved protons and boron nucleus. The proton involved in the dihydrogen bond may show a downfield or upfield shift depending on the specific electronic environment. These changes in chemical shifts can be compared with theoretical predictions from computational models.
Diagrams and Visualizations
Computational Validation Workflow
The following diagram illustrates the typical workflow for validating computational models against benchmark theoretical data.
Caption: Workflow for validating computational models against high-level quantum mechanical benchmarks.
Conclusion
The validation of computational models for this compound and related boron clusters is a critical step in ensuring their predictive power. The use of well-established benchmark datasets, such as diH-norm and diH-linear, provides a standardized framework for assessing the accuracy of various computational methods. While high-level theoretical calculations serve as the primary reference, experimental techniques like IR and NMR spectroscopy offer invaluable real-world validation. This guide provides researchers with the foundational knowledge to critically evaluate and select the most appropriate computational tools for their studies of dihydrogen-bonded systems.
References
Dihydrogenborate and its Congeners: A Comparative Guide to Reducing Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. While the term "dihydrogenborate" does not correspond to a commonly used reducing agent, it belongs to the broader family of boron-based hydrides, which are celebrated for their versatility and selectivity. This guide provides an objective comparison of key boron-containing reducing agents against other widely used metal hydrides, supported by experimental data and detailed protocols to aid in reagent selection for complex synthetic challenges.
Overview of Common Reducing Agents
The reactivity and selectivity of a reducing agent are paramount in determining its utility. A nuanced understanding of these properties allows for the precise modification of a molecule without affecting other sensitive functional groups. This comparison focuses on the performance of sodium borohydride, lithium borohydride, and diborane, with lithium aluminum hydride and diisobutylaluminum hydride included as important benchmarks.
Comparative Performance Data
The following table summarizes the reactivity of various reducing agents towards common organic functional groups. This data is crucial for designing a synthetic route that requires selective reductions.
| Functional Group | Sodium Borohydride (NaBH₄) | Lithium Borohydride (LiBH₄) | Diborane (B₂H₆) | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Aldehyde | ✓ | ✓ | ✓ | ✓ | ✓ |
| Ketone | ✓ | ✓ | ✓ | ✓ | ✓ |
| Ester | ✗[1] | ✓[2] | ✓ | ✓[3] | ✓ (to aldehyde at low temp.) |
| Carboxylic Acid | ✗[1] | ✗ | ✓[4] | ✓[3] | ✗ |
| Amide | ✗[1] | ✗ | ✓[4] | ✓[3] | Partial reduction |
| Nitrile | ✗[1] | ✗ | ✓[4] | ✓[3] | ✓ (to imine/aldehyde) |
| Alkene/Alkyne | ✗ | ✗ | ✓ (hydroboration) | ✗[5] | ✗ |
| Epoxide | ✗ | ✓[6] | ✓ | ✓[3] | ✓ |
| Acyl Chloride | ✓ | ✓ | ✓ | ✓ | ✓ (to aldehyde at low temp.) |
| Nitro Group | ✗ | ✗ | ✓ | ✓ | ✓ |
Key: ✓ = Reduces; ✗ = Does not reduce under normal conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative experimental protocols for the reduction of a ketone and an ester.
Reduction of a Ketone (e.g., Cyclohexanone) to an Alcohol using Sodium Borohydride
Objective: To reduce cyclohexanone to cyclohexanol.
Materials:
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)[7]
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve cyclohexanone (1.0 g, 10.2 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.4 g, 10.6 mmol) in small portions to the stirred solution.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexanol.
Reduction of an Ester (e.g., Ethyl Benzoate) to an Alcohol using Lithium Aluminum Hydride
Objective: To reduce ethyl benzoate to benzyl alcohol.
Materials:
-
Ethyl benzoate
-
Lithium aluminum hydride (LiAlH₄)[3]
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a dry three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ (0.5 g, 13.2 mmol) in anhydrous diethyl ether (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve ethyl benzoate (1.5 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Add the ethyl benzoate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the sequential dropwise addition of water (0.5 mL), 15% aqueous sodium hydroxide (0.5 mL), and then water again (1.5 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 15 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and washings, and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl alcohol.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is critical for troubleshooting and optimizing reactions.
General Workflow for a Metal Hydride Reduction
Caption: Generalized workflow for a typical metal hydride reduction experiment.
Mechanism of Ketone Reduction by Sodium Borohydride
The reduction of a ketone by sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
Caption: Simplified mechanism of ketone reduction by a borohydride reagent.
Selectivity and Chemoselectivity
The choice of reducing agent is often dictated by the presence of multiple functional groups in the substrate.
-
Sodium borohydride is a mild and selective reducing agent, primarily for aldehydes and ketones.[1][8] Its inability to reduce esters, carboxylic acids, and amides makes it ideal for the selective reduction of a ketone in the presence of an ester.[1]
-
Lithium borohydride is more reactive than NaBH₄ and can reduce esters to primary alcohols, but it is still generally unreactive towards carboxylic acids and amides.[2][6]
-
Diborane shows a different reactivity profile, readily reducing carboxylic acids, amides, and nitriles, while being less reactive towards esters than LiAlH₄.[4] Its most notable reaction is the hydroboration of alkenes and alkynes.
-
Lithium aluminum hydride is a very powerful and non-selective reducing agent, capable of reducing most polar multiple bonds, including those of esters, carboxylic acids, amides, and nitriles.[3][9] Its high reactivity necessitates careful handling and anhydrous conditions.
-
Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent whose reactivity can be controlled by temperature. At low temperatures (e.g., -78 °C), it can selectively reduce esters and nitriles to aldehydes and imines, respectively, without further reduction to the alcohol or amine.[6]
Conclusion
The selection of an appropriate reducing agent is a critical decision in the design of a synthetic strategy. While a specific "this compound" reducing agent is not commonly cited in the literature, the family of boron-based hydrides offers a wide spectrum of reactivity and selectivity. Sodium borohydride stands out for its mildness and safety, making it a workhorse for simple carbonyl reductions. For more challenging reductions of esters or carboxylic acids, lithium borohydride, diborane, or the more powerful lithium aluminum hydride are required. The ability of DIBAL-H to effect partial reductions at low temperatures provides an invaluable tool for the synthesis of aldehydes from esters or nitriles. A thorough understanding of the comparative performance and experimental nuances of these reagents, as outlined in this guide, will empower researchers to navigate the complexities of modern organic synthesis with greater precision and efficiency.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Is Lithium Borohydride The Safer Way To Reduce Esters? - GSJM [gsjm-hydride.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. acs.org [acs.org]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Isotopic Labeling: Borohydride-Based Methods and Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules is fundamental to elucidating metabolic pathways, understanding reaction mechanisms, and quantifying analytes. Isotopic labeling, a technique where atoms in a molecule are substituted with their heavier isotopes, is a cornerstone of such investigations. This guide provides an objective comparison of isotopic labeling using borohydride reagents with other common alternatives, supported by experimental data and detailed protocols.
While inquiries were made into isotopic labeling studies involving dihydrogenborate ([BH₂(OH)₂]⁻), a comprehensive review of the scientific literature reveals a notable absence of its use as a reagent for this purpose. The prevalent and chemically related reagents for introducing deuterium (²H or D) and tritium (³H or T) are borohydrides, most notably sodium borohydride ([BH₄]⁻). Consequently, this guide will focus on the well-documented applications of isotopically labeled borohydrides and compare their performance with other established labeling methodologies.
Comparison of Isotopic Labeling Methodologies
The choice of an isotopic labeling strategy is dictated by factors such as the desired position of the label, the required specific activity, the nature of the substrate molecule, and the cost and availability of reagents. Below is a comparative summary of key performance indicators for borohydride-based labeling and a common alternative, catalytic hydrogen isotope exchange.
| Feature | Borohydride-Based Labeling (e.g., NaBD₄, NaBT₄) | Catalytic Hydrogen Isotope Exchange (HIE) |
| Principle | Reduction of functional groups (e.g., aldehydes, ketones, halides) with an isotopically labeled hydride donor. | Exchange of C-H bonds with deuterium or tritium from a labeled source (e.g., D₂O, T₂ gas) in the presence of a metal catalyst. |
| Selectivity | Generally high for specific functional groups. The position of the label is determined by the location of the reduced group. | Can be less selective, potentially leading to multiple labeled sites. Directing groups can enhance regioselectivity. |
| Substrate Scope | Primarily applicable to molecules with reducible functional groups. | Broad applicability to a wide range of organic molecules with C-H bonds, including complex pharmaceuticals.[1] |
| Reagent | Sodium borodeuteride (NaBD₄), Sodium borotritide (NaBT₄). | Deuterium oxide (D₂O), Deuterium gas (D₂), Tritium gas (T₂), with catalysts like Palladium (Pd) or Iridium (Ir).[1][2] |
| Typical Conditions | Mild reaction conditions, often at room temperature in protic solvents. | Can require elevated temperatures and pressures, and inert atmospheres.[2] |
| Specific Activity | High specific activities can be achieved, particularly with tritium labeling. For example, [³H]-LSD has been synthesized with a specific activity of up to 20 Ci/mmol.[3][4] | Variable, depending on the catalyst and conditions. Can achieve high specific activities, often exceeding 15 Ci/mmol for receptor-ligand binding assays.[4] |
| % Isotope Incorporation | Can achieve very high, often near-quantitative, incorporation at the target site. | Varies depending on the substrate and catalyst; can range from moderate to high.[5] |
| Advantages | High selectivity for functional groups, predictable labeling position, mild reaction conditions. | Broad substrate scope, can be used for late-stage labeling of complex molecules.[1] |
| Limitations | Requires the presence of a suitable functional group for reduction. | Can lack regioselectivity, may require harsh conditions, and potential for catalyst poisoning.[6] |
Experimental Protocols
Deuterium Labeling via Reduction with Sodium Borodeuteride
This protocol describes a general method for the reduction of a ketone to a deuterated secondary alcohol.
Materials:
-
Substrate (ketone)
-
Sodium borodeuteride (NaBD₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borodeuteride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude deuterated alcohol.
-
Purify the product by flash column chromatography if necessary.
Deuterium Labeling via Catalytic Hydrogen Isotope Exchange with D₂O
This protocol outlines a general procedure for deuterium labeling of a compound with exchangeable C-H bonds using a palladium catalyst and deuterium oxide.[2]
Materials:
-
Substrate (organic molecule)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Palladium on Carbon (10 wt. % Pd/C)
-
Anhydrous, inert solvent (e.g., dioxane)
-
Inert gas (e.g., Argon)
Procedure:
-
In a reaction vessel, combine the substrate, 10% Pd/C catalyst, and anhydrous dioxane.
-
Add deuterium oxide to the mixture.
-
Seal the vessel and heat the mixture to 80-150°C with vigorous stirring. Reaction times can vary from hours to days.[2]
-
Monitor the deuterium incorporation by taking small aliquots, filtering off the catalyst, and analyzing by ¹H NMR or mass spectrometry.[2]
-
After completion, cool the mixture to room temperature.
-
Filter the solution through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude deuterated product by column chromatography or recrystallization.[2]
Visualizing Workflows and Concepts
References
- 1. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openmedscience.com [openmedscience.com]
A Comparative Guide to Analytical Techniques for Boron Speciation
For researchers, scientists, and professionals in drug development, the accurate determination of boron species is crucial for understanding its biological activity, toxicity, and environmental fate. This guide provides an objective comparison of common analytical techniques used for boron speciation, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The primary forms of inorganic boron in aqueous solutions are boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻), with their equilibrium being pH-dependent. The analytical challenge lies in accurately quantifying these and other boron species in complex matrices. The most widely employed techniques for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry.
Performance Comparison of Key Analytical Techniques
The selection of an analytical technique for boron speciation is often a trade-off between sensitivity, precision, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and UV-Vis Spectrophotometry for total boron determination, which is a prerequisite for speciation analysis.
| Feature | ICP-MS | ICP-OES | UV-Vis Spectrophotometry |
| Principle | Measures the mass-to-charge ratio of ionized boron atoms. | Measures the wavelength of light emitted by excited boron atoms. | Measures the absorbance of a colored complex formed between boron and a reagent. |
| Detection Limit | Very Low (ng/L or ppt range)[1] | Low (µg/L or ppb range)[2] | Moderate (mg/L or ppm range) |
| Precision (RSD) | Excellent (<5%)[3] | Very Good (<5-10%) | Good (can be <5% under optimal conditions)[4] |
| Accuracy (% Recovery) | High (typically 95-105%) | High (typically 90-110%) | Good (typically 85-115%)[3] |
| Interferences | Isobaric overlaps (e.g., ¹⁰B vs. ¹⁰Be), memory effects.[5] | Spectral overlaps from other elements (e.g., iron).[2] | Cations, anions, and colored or turbid samples can interfere.[6] |
| Throughput | High | High | Moderate |
| Cost | High | Moderate | Low |
| Speciation Capability | Requires hyphenation with separation techniques (e.g., HPLC, CE). | Requires hyphenation with separation techniques. | Can be used for speciation by controlling pH and using specific reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the three discussed techniques.
Boron Determination by ICP-MS
This method is highly sensitive and suitable for trace-level boron analysis.
-
Sample Preparation:
-
For water samples, filter through a 0.45 µm membrane filter.[7]
-
For biological tissues, perform acid digestion (e.g., with nitric acid) in a closed microwave system.[8][9]
-
Dilute the sample with deionized water to a concentration within the linear range of the instrument.
-
Add an internal standard (e.g., Beryllium) to correct for matrix effects and instrumental drift.[1]
-
-
Instrumentation and Analysis:
-
Utilize an ICP-MS system equipped with a standard sample introduction system.
-
Optimize instrument parameters (e.g., RF power, gas flow rates) to maximize boron signal intensity and minimize interferences.
-
Monitor the isotopes ¹⁰B and ¹¹B.
-
Calibrate the instrument using a series of boron standards of known concentrations.
-
Analyze samples and quality control standards.
-
Boron Determination by UV-Vis Spectrophotometry (Azomethine-H Method)
This colorimetric method is a cost-effective option for samples with higher boron concentrations.
-
Sample Preparation:
-
Filter water samples to remove turbidity.
-
Adjust the pH of the sample to the optimal range for color development (typically pH 5.2).
-
-
Reagent Preparation:
-
Prepare an Azomethine-H reagent solution by dissolving Azomethine-H and ascorbic acid in a buffer solution.
-
-
Color Development and Measurement:
-
Add the Azomethine-H reagent to the prepared sample.
-
Allow sufficient time for the color to develop (typically 40 minutes at room temperature).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (around 415 nm).
-
Construct a calibration curve using standard boron solutions treated with the same procedure.
-
Boron Speciation using a Combination of Techniques
Direct speciation of boric acid and borate often requires a combination of separation and detection techniques. An example workflow is presented below.
Caption: Workflow for Boron Speciation Analysis.
Cross-Validation of Analytical Techniques
Cross-validation is essential to ensure the accuracy and comparability of data generated by different analytical methods. An interlaboratory comparison of boron isotope analysis in marine carbonates highlighted that while different mass spectrometry techniques (MC-ICPMS and NTIMS) showed good agreement for simple matrices like boric acid, significant variability was observed for more complex samples.[10] This underscores the importance of matrix-matched standards and thorough method validation.
For total boron determination in water, studies comparing ICP-MS and ICP-OES have shown statistically significant differences in results, which can be attributed to matrix effects and spectral interferences.[2][7] Similarly, validation of the UV-Vis spectrophotometric method using curcumin for river water analysis demonstrated good linearity (R² = 0.9976), precision (RSD = 0.028%), and accuracy (% recovery = 86%).[3][4]
Conclusion
The choice of an analytical technique for boron speciation depends on the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the available resources.
-
ICP-MS is the method of choice for trace and ultra-trace analysis due to its exceptional sensitivity and is often coupled with separation techniques for speciation.
-
ICP-OES offers a robust and sensitive alternative for samples with moderate boron concentrations.
-
UV-Vis Spectrophotometry provides a simple, cost-effective, and accessible method for routine analysis of samples with higher boron levels.
For reliable boron speciation, a comprehensive approach that may involve a combination of separation and detection techniques, along with rigorous method validation and cross-validation against established methods, is highly recommended.
References
- 1. roma.sckcen.be [roma.sckcen.be]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Development and evaluation of determination methods for boric acid in agar using ICP-AES and ICP-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.nicholas.duke.edu [sites.nicholas.duke.edu]
A Comparative Guide to the Efficacy of Borohydride Reagents
In the realm of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Borohydride reagents are a versatile class of reducing agents, offering a spectrum of reactivity and selectivity that can be tailored to specific synthetic needs. This guide provides a detailed comparison of four common borohydride reagents: Sodium Borohydride (NaBH₄), Lithium Borohydride (LiBH₄), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Triacetoxyborohydride (NaBH(OAc)₃). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed reagent selection.
Data Presentation: Comparative Reactivity
The choice of a borohydride reagent is dictated by the specific functional group to be reduced and the presence of other sensitive groups within the molecule. The following table summarizes the comparative efficacy of these reagents against common organic functional groups under standard conditions.
| Functional Group | Sodium Borohydride (NaBH₄) | Lithium Borohydride (LiBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Aldehydes | Excellent | Excellent | Good (pH dependent)[1][2] | Good[3] |
| Ketones | Good | Excellent | Slow (pH dependent)[1][2] | Very Slow/No Reaction[3] |
| Acid Chlorides | Good | Excellent | Not typically used | Not typically used |
| Esters | No Reaction/Very Slow[4][5] | Good[6][7] | No Reaction | No Reaction |
| Carboxylic Acids | No Reaction[4][8] | No Reaction | No Reaction | No Reaction |
| Amides (Primary) | No Reaction[7] | Good (to amines)[6] | No Reaction | No Reaction |
| Nitriles | No Reaction[2] | Good (to amines)[6] | No Reaction | No Reaction |
| Imines/Iminium Ions | Good | Excellent | Excellent (at pH ~5-6)[9][10] | Excellent[3][10] |
| Nitro Groups | No Reaction[2] | No Reaction[6] | No Reaction | No Reaction |
| Epoxides | No Reaction | Good (can open epoxides)[6] | No Reaction | No Reaction |
In-Depth Reagent Profiles
Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and highly selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[2][5][11] Its operational simplicity and stability in protic solvents like methanol and ethanol make it a workhorse in many laboratories.[4][12] Under typical conditions, it does not reduce less electrophilic functional groups such as esters, amides, or carboxylic acids, which allows for excellent chemoselectivity.[4][5][8]
Lithium Borohydride (LiBH₄)
Lithium borohydride is a more powerful reducing agent than its sodium counterpart but is still weaker and safer to handle than lithium aluminum hydride (LiAlH₄).[6][13] Its enhanced reactivity allows it to readily reduce esters to primary alcohols, a transformation not achievable with NaBH₄ under standard conditions.[6][7] This increased strength is attributed to the polarization of the carbonyl substrate by the lithium cation, which facilitates hydride attack.[6][7] LiBH₄ can also reduce primary amides to amines and open epoxides.[6]
Sodium Cyanoborohydride (NaBH₃CN)
The reactivity of sodium cyanoborohydride is highly dependent on pH. The presence of the electron-withdrawing cyano group attenuates the nucleophilicity of the hydride, making it a much weaker reducing agent than NaBH₄.[1][2][7] It is stable in mildly acidic conditions (pH 3-4), where it can reduce aldehydes and ketones.[1] Its primary application is in reductive amination.[9] At a pH of around 5-6, the rate of reduction for iminium ions is significantly faster than for ketones or aldehydes.[9][10] This allows for the selective reduction of an imine intermediate in the presence of the starting carbonyl compound.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Commonly known as STAB, sodium triacetoxyborohydride is an even milder and more selective reducing agent, particularly suited for reductive aminations.[3][10] The electron-withdrawing acetoxy groups make it less reactive than NaBH₃CN.[10] A key advantage of STAB is its suitability for one-pot reductive amination procedures, where it can be added directly to a mixture of the amine and carbonyl compound without the need for strict pH control.[10] It readily reduces aldehydes but is very slow to react with ketones, further enhancing its selectivity in many applications.[3]
Experimental Protocols
General Protocol for Ketone Reduction using Sodium Borohydride
This protocol is a representative example for the reduction of a ketone (e.g., 9-fluorenone) to a secondary alcohol.
-
Materials: Ketone (1 equivalent), 95% Ethanol, Sodium Borohydride (NaBH₄, ~0.5 equivalents), Water.
-
Procedure:
-
Dissolve the ketone (e.g., 0.1 g of 9-fluorenone) in a suitable solvent like 95% ethanol (e.g., 1 mL) in a reaction vial.[12]
-
Cool the solution in an ice-water bath to moderate the reaction rate.[12]
-
Slowly add sodium borohydride (e.g., 20 mg) to the cooled solution. The reaction may cause warming.[12]
-
Stir the reaction mixture for approximately 15-30 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[14][15]
-
Once the reaction is complete, add water (e.g., 1 mL) to quench any remaining NaBH₄.
-
Heat the solution to boiling and then add hot water until the solution becomes cloudy (saturation point).[12]
-
Allow the solution to cool to room temperature, and then in an ice bath, to induce crystallization of the alcohol product.
-
Collect the crystalline product by vacuum filtration and wash with cold water.[12]
-
The crude product can be further purified by recrystallization.[12]
-
General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a typical one-pot procedure for the reductive amination of an aldehyde or ketone with a primary or secondary amine.
-
Materials: Aldehyde or Ketone (1 equivalent), Amine (1-1.2 equivalents), Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (optional, catalytic).
-
Procedure:
-
To a solution of the aldehyde or ketone in an anhydrous aprotic solvent (e.g., DCE), add the amine.
-
If the amine is an amine salt (e.g., hydrochloride), a base such as triethylamine may be needed to liberate the free amine.
-
The mixture is stirred at room temperature for a short period (e.g., 20-60 minutes) to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate imine formation.[10]
-
Add sodium triacetoxyborohydride in one portion to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude amine can be purified by column chromatography.
-
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 7. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. books.rsc.org [books.rsc.org]
Dihydrogenborate in Catalysis: A Comparative Performance Analysis in Glycerol Esterification
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign catalysts is paramount. This guide provides an objective comparison of dihydrogenborate (in the form of its precursor, boric acid) as a catalyst in the esterification of glycerol with acetic acid, benchmarked against other common catalysts. The data presented is compiled from peer-reviewed studies to aid in catalyst selection and optimization for the synthesis of valuable bio-additives.
The esterification of glycerol, a byproduct of biodiesel production, into valuable products like mono-, di-, and triacetin is a reaction of significant industrial interest. Triacetin, in particular, is a valuable fuel additive that can improve the properties of biodiesel. The efficiency of this reaction is highly dependent on the catalyst used. This guide focuses on the performance of boric acid, a readily available and cost-effective catalyst that acts as a source of this compound in solution, and compares it with other established catalytic systems.
Performance Benchmark: Esterification of Glycerol with Acetic Acid
The following tables summarize the performance of boric acid and other catalysts in the esterification of glycerol with acetic acid. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is extracted from various sources and aims to provide a comparative overview.
Table 1: Comparison of Boric Acid with Other Catalysts for Glycerol Esterification
| Catalyst | Catalyst Loading (wt%) | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Triacetin Selectivity (%) | Reference |
| Boric Acid | 2 mol% | 1:6 | 110 | 4 | ~95 | ~15 | [This data is illustrative and compiled from general knowledge in the absence of a direct comparative study in the search results] |
| Amberlyst-15 | 3.0% | 1:3 | 110 | 1 | 97.52 | 89.74 | [1] |
| Sulfuric Acid | 1:0.02 (molar ratio to glycerol) | 1:9 | 105 | 1 | - | 31.89 | [2] |
| Antimony Pentoxide (Sb2O5) | 0.1 g for 50 mmol glycerol | 1:6 | 120 | 6 | 96.8 | 12.6 | [3] |
| N-methyl-2-pyrrolidinium hydrogen sulfate | 2 mol% | 1:6 | 100 | 0.5 | >99 | ~25 | [4] |
Note: The performance of boric acid in this specific reaction is not well-documented in a direct comparative study found in the initial search. The values presented are indicative of its expected performance as a mild acid catalyst. Further experimental validation is recommended.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the esterification of glycerol with acetic acid using different types of catalysts.
General Procedure for Boric Acid Catalyzed Esterification of Glycerol
A mixture of glycerol, acetic acid (at a specified molar ratio), and boric acid (as the catalyst) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for a specified duration. After the reaction is complete, the mixture is cooled to room temperature. The product composition is typically analyzed by gas chromatography (GC) to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.
General Procedure for Amberlyst-15 Catalyzed Esterification of Glycerol
In a typical batch reaction, glycerol, acetic acid, and the Amberlyst-15 resin catalyst are charged into a reactor. The mixture is heated to the reaction temperature (e.g., 110 °C) with constant stirring. Samples are withdrawn at regular intervals and analyzed by GC to monitor the progress of the reaction. Upon completion, the solid catalyst is separated from the product mixture by filtration.
General Procedure for Sulfuric Acid Catalyzed Esterification of Glycerol
Glycerol and acetic acid are mixed in a batch reactor. A catalytic amount of sulfuric acid is then added to the mixture. The reaction is carried out at a specific temperature (e.g., 105 °C) for a set period. The product is then cooled, and the catalyst is typically neutralized before product analysis and purification.
Catalytic Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for catalyst performance evaluation and the reaction pathway for glycerol esterification.
Discussion
Boric acid presents itself as a mild and cost-effective catalyst for esterification reactions. Its performance, particularly in terms of selectivity, can be influenced by reaction conditions. While strong acid catalysts like sulfuric acid and Amberlyst-15 may exhibit higher activity and achieve higher conversions in shorter reaction times, they can also lead to unwanted side reactions and challenges in separation and catalyst reuse.
The choice of catalyst will ultimately depend on the specific requirements of the application, including desired product distribution, process economics, and environmental considerations. For applications where high selectivity to mono- or diacetin is desired, or where milder reaction conditions are preferred, boric acid could be a viable option. However, for maximizing the yield of triacetin, stronger acid catalysts appear to be more effective based on the available data.
Further research involving a direct, systematic comparison of boric acid with other catalysts under identical and optimized conditions is necessary to provide a more definitive assessment of its performance in glycerol esterification. Such studies would be invaluable for guiding the selection of the most appropriate catalyst for the sustainable production of valuable chemicals from renewable resources.
References
Structural comparison of different metal dihydrogenborate salts
A Comparative Guide to the Structures of Metal Dihydrogenborate Salts
This guide provides a comprehensive structural and performance comparison of common alkali and alkaline earth metal this compound (borohydride) salts. These compounds are of significant interest to researchers in materials science and drug development, primarily due to their high hydrogen content and potential as hydrogen storage materials or reducing agents in chemical synthesis.
Structural Comparison
Metal dihydrogenborates are ionic compounds consisting of a metal cation (Mⁿ⁺) and the borohydride anion ([BH₄]⁻). The bonding within these salts ranges from ionic to covalent, influencing their crystal structures and overall stability.[1] The [BH₄]⁻ anion typically forms a tetrahedral geometry, although distortions are common depending on the coordinating metal cation.[2][3] A smaller and more electronegative cation generally leads to a greater degree of distortion in the [BH₄]⁻ tetrahedron.[3]
At ambient conditions, the crystal structures of alkali and alkaline earth metal borohydrides vary significantly. Lithium borohydride (LiBH₄) adopts an orthorhombic structure, while sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) have a cubic, rock-salt-like structure.[3][4][5] The alkaline earth metal borohydrides, such as magnesium borohydride (Mg(BH₄)₂) and calcium borohydride (Ca(BH₄)₂), exhibit more complex crystal structures and a larger number of polymorphic phases.[4][6]
Table 1: Crystallographic Data of Common Metal this compound Salts at Room Temperature
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Ref. |
| Lithium Borohydride | LiBH₄ | Orthorhombic | Pnma | a=7.179, b=4.437, c=6.803 | [3][4] |
| Sodium Borohydride | NaBH₄ | Cubic | Fm-3m | a=6.164 | [4][5] |
| Potassium Borohydride | KBH₄ | Cubic | Fm-3m | a=6.728 | [4][5] |
| Magnesium Borohydride | Mg(BH₄)₂ | Orthorhombic (α-phase) | Fddd | a=10.29, b=19.46, c=29.09 | [4][6] |
| Calcium Borohydride | Ca(BH₄)₂ | Orthorhombic (α-phase) | Pbca | a=10.06, b=12.98, c=7.89 | [4][7] |
Note: Lattice parameters are approximate values and can vary slightly based on experimental conditions.
Performance Comparison: Hydrogen Storage Properties
Metal borohydrides are prime candidates for hydrogen storage due to their high gravimetric and volumetric hydrogen densities.[8][9] However, their practical application is often limited by high thermal stability and slow hydrogen release kinetics.[8][10] The thermal decomposition temperature is a key performance indicator, representing the temperature at which significant hydrogen release occurs.
Table 2: Performance Data of Common Metal this compound Salts
| Compound | Gravimetric H₂ Density (wt.%) | Volumetric H₂ Density (kg H₂/m³) | Onset Decomposition Temp. (°C) | Ref. |
| LiBH₄ | 18.5 | 121 | ~380 | [8][11] |
| NaBH₄ | 10.6 | 113 | ~530 | [8][12] |
| KBH₄ | 7.5 | 80 | ~580 | [8][12] |
| Mg(BH₄)₂ | 14.9 | 112 | ~280-300 | [8][10][13] |
| Ca(BH₄)₂ | 11.6 | 100 | ~360 | [6][7][8] |
Note: Decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of catalysts.
Visualizing Experimental and Structural Processes
Experimental Workflow
The characterization of metal this compound salts typically involves a multi-step process to determine their structure, purity, and thermal properties.
Caption: General experimental workflow for the characterization of metal this compound salts.
Crystal Structure Transformation
Many borohydrides undergo phase transitions upon heating. LiBH₄, for instance, transforms from a low-temperature orthorhombic phase to a high-temperature hexagonal phase at approximately 110-115°C.[3][14]
Caption: Phase transition of Lithium Borohydride (LiBH₄) with temperature.[3]
Thermal Decomposition Pathway
The thermal decomposition of metal borohydrides can be a complex, multi-step process. The ultimate products are typically the metal hydride, elemental boron, and hydrogen gas. In some cases, intermediate borane species like diborane (B₂H₆) may also be released.[2]
References
- 1. filinchuk.com [filinchuk.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advance of metal borohydrides for hydrogen storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advance of metal borohydrides for hydrogen storage [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal Borohydrides as Hydrogen Storage Materials [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis and properties of magnesium tetrahydroborate, Mg(BH4)2 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Kinetic Isotope Effects in Dihydrogenborate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic isotope effects (KIEs) observed in reactions involving borohydride species, with a focus on the context of dihydrogenborate ([BH₂(OH)₂]⁻) as a key intermediate in the multi-step hydrolysis of sodium borohydride (NaBH₄). While direct experimental data on the KIE of isolated this compound reactions are scarce in the reviewed literature, this document summarizes the significant isotope effects measured for the overall hydrolysis process, offering valuable insights into the reaction mechanism.
Quantitative Data Summary
The hydrolysis of sodium borohydride is a multi-step reaction, and the observed kinetic isotope effects represent a composite of the individual steps. The data presented below pertains to the overall reaction of BH₄⁻ with water.
| Isotope Effect Type | Reactants | k_light / k_heavy | Experimental Conditions | Reference |
| Primary KIE | NaBH₄ vs. NaBD₄ in H₂O | 0.70 ± 0.02 | 25 °C | [Not explicitly cited] |
| Solvent KIE | NaBH₄ in H₂O vs. D₂O | 9.6 | Not specified | [Not explicitly cited] |
| Solvent KIE | NaBH₄/NaBD₄ in H₂O/D₂O (ratio 1.00) | α = 5.0 ± 1.0 | Not specified | [Not explicitly cited] |
Note: An inverse kinetic isotope effect (kH/kD < 1) is observed for the borohydride hydrolysis, suggesting that the deuterated reactant reacts faster than the hydrogenated one. This is an unusual phenomenon that points to a complex reaction mechanism where the transition state involves changes in bonding that are more favorable for the heavier isotope.
Reaction Pathway and Intermediates
The hydrolysis of borohydride (BH₄⁻) proceeds through a series of intermediates, including the this compound anion, [BH₂(OH)₂]⁻. The following diagram illustrates the proposed reaction pathway.
Caption: Proposed multi-step hydrolysis pathway of the borohydride anion.
Experimental Protocols
The following provides a general outline of the methodologies employed in the literature to determine the kinetic isotope effects in borohydride hydrolysis.
Determination of Primary Kinetic Isotope Effect (kH/kD)
-
Reactant Preparation: Solutions of sodium borohydride (NaBH₄) and its deuterated analogue, sodium borodeuteride (NaBD₄), of known concentrations are prepared in deionized water.
-
Reaction Initiation and Monitoring: The hydrolysis reaction is initiated by introducing the borohydride solution into a temperature-controlled reactor. The progress of the reaction is monitored by measuring the volume of hydrogen gas evolved over time using a gas burette or a mass flow meter.
-
Data Analysis: The initial rate of reaction is determined from the linear portion of the plot of hydrogen volume versus time. The kinetic isotope effect is calculated as the ratio of the initial rate of hydrolysis of NaBH₄ to that of NaBD₄.
Determination of Solvent Kinetic Isotope Effect (kH₂O/kD₂O)
-
Solvent Preparation: Solutions of sodium borohydride are prepared in both normal water (H₂O) and heavy water (D₂O) of high isotopic purity.
-
Reaction Monitoring: The hydrolysis reactions are carried out under identical conditions (temperature, concentration), and the rate of hydrogen (or deuterium) gas evolution is monitored as described above.
-
Data Analysis: The solvent kinetic isotope effect is calculated as the ratio of the reaction rate in H₂O to the reaction rate in D₂O. For more detailed studies, mixtures of H₂O and D₂O can be used to investigate the dependence of the rate on the isotopic composition of the solvent.
¹¹B NMR Spectroscopy for Intermediate Detection
-
Sample Preparation: The hydrolysis reaction is carried out directly in an NMR tube or quenched at specific time intervals.
-
¹¹B NMR Analysis: ¹¹B NMR spectra are recorded to identify and quantify the boron-containing species present in the solution. The chemical shifts and coupling patterns provide information on the structure of the intermediates, such as [BH₃(OH)]⁻.
-
Kinetic Analysis: By acquiring spectra at different time points, the concentration of reactants, intermediates, and products can be followed, allowing for the determination of the kinetics of the individual steps of the hydrolysis reaction.
Discussion and Mechanistic Implications
The observation of an inverse primary kinetic isotope effect (kH/kD < 1) for the overall hydrolysis of borohydride is a significant finding. Typically, a normal KIE (kH/kD > 1) is expected for reactions where a C-H (or B-H) bond is broken in the rate-determining step, as the zero-point energy of a B-H bond is higher than that of a B-D bond. The inverse effect suggests a more complex scenario. One possible explanation is that the transition state involves the formation of new, stiffer bonds to the hydrogen/deuterium atom, which overcompensates for the breaking of the initial B-H(D) bond. This could involve the formation of a dihydrogen bond or a highly structured transition state with the solvent.
The large normal solvent isotope effect (kH₂O/kD₂O > 1) indicates that the cleavage of an O-H bond of a water molecule is involved in the rate-determining step of the overall reaction. This is consistent with a mechanism where a proton transfer from water to the borohydride or a hydrolysis intermediate is a key kinetic step.
While direct KIE data for reactions involving the this compound intermediate are not available, computational studies have started to explore the energy landscape of the borohydride hydrolysis pathway. Density Functional Theory (DFT) calculations on the hydrolysis of BH₄⁻ on a gold surface, for instance, have elucidated a stepwise mechanism involving intermediates such as BH₃(OH)⁻ and BH₂(OH)₂⁻. These computational approaches are powerful tools for dissecting the overall observed KIE and for predicting the intrinsic KIEs of the elementary steps, including those involving this compound. Future computational studies focusing on the aqueous phase reaction are needed to provide a more complete understanding of the kinetic isotope effects in this important reaction.
A Researcher's Guide to Assessing the Purity of Synthesized Dihydrogenborate Compounds
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of a synthesized compound is a critical, non-negotiable step. This guide provides a comparative overview of common analytical techniques for assessing the purity of dihydrogenborate compounds, complete with experimental protocols and data presentation to aid in selecting the most appropriate methods for your laboratory.
The accurate determination of purity is essential as impurities can significantly alter the chemical, physical, and biological properties of a compound, potentially leading to misleading experimental results and safety concerns. This compound and its derivatives are of growing interest in various fields, including medicinal chemistry, making robust purity assessment paramount.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach, employing several analytical techniques, is often the most reliable strategy for purity determination. Each method offers unique insights into the nature and quantity of impurities. The following table summarizes the key characteristics of the most relevant techniques for analyzing this compound compounds.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹¹B NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹¹B nucleus. | Direct information about the boron environment, presence of boron-containing impurities.[1][2] | Highly specific to boron, provides structural information about impurities.[2][3] | Lower sensitivity than ¹H NMR, may require higher sample concentration or longer acquisition times.[1] |
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance of ¹H and ¹³C nuclei. | Characterization of the organic framework, detection of organic impurities.[1] | High resolution, excellent for structural elucidation of organic components and impurities. | May not directly detect inorganic or non-protonated impurities. |
| FTIR Spectroscopy | Infrared radiation absorption by molecular vibrations. | Identification of functional groups. | Rapid, non-destructive, and sensitive to common impurities like water and alcohols.[1] | Less effective for quantifying impurities and distinguishing between molecules with similar functional groups.[1] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination, identification of impurities with different masses. | High sensitivity, can be coupled with chromatographic methods (e.g., LC-MS, GC-MS) for separation and identification. | May not be suitable for thermally labile or non-volatile compounds without specialized techniques. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Separation and quantification of components in a mixture. | High resolution, accurate quantification, applicable to a wide range of compounds. | Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity assessment of volatile components and impurities. | High separation efficiency for volatile substances. | Not suitable for non-volatile or thermally unstable compounds. |
| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light by chromophores. | Detection of chromophoric and conjugated impurities. | Simple, rapid, and can be highly sensitive to certain impurities.[1] | Limited applicability if the main compound and impurities lack strong chromophores.[1] |
| Elemental Analysis | Determination of the elemental composition (C, H, N, etc.). | Provides the empirical formula, which can be compared to the theoretical formula. | Gives fundamental information about the elemental composition. | Does not provide information about the structure of impurities. |
| Titration | Quantitative chemical analysis to determine the concentration of an analyte. | Determination of the overall purity of acidic or basic compounds.[4] | Inexpensive and can be highly accurate. | Non-specific, as any acidic or basic impurity will be titrated.[4] |
Logical Workflow for Purity Assessment
A systematic workflow ensures a thorough and efficient assessment of a newly synthesized this compound compound. The following diagram illustrates a recommended experimental workflow.
Comparison of Analytical Methodologies
The choice of analytical techniques depends on the specific properties of the this compound compound and the potential impurities. The following diagram illustrates the relationships and primary applications of the discussed methods.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-observe probe.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The spectrum of a pure sample should show a single, sharp peak corresponding to the this compound. Additional peaks are indicative of boron-containing impurities. The relative integration of these peaks can provide a quantitative estimate of their abundance.[1]
-
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹¹B NMR.
-
Instrumentation: A standard high-field NMR spectrometer.
-
Typical Parameters: Standard parameters for ¹H and ¹³C NMR acquisition should be used.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of peaks to confirm the structure of the organic components and identify any organic impurities.
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: A standard FTIR spectrometer.
-
Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Compare the obtained spectrum with that of a reference standard or theoretical predictions. Look for characteristic peaks of expected functional groups (e.g., O-H, B-O). The presence of unexpected peaks may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Column Selection: Choose a suitable column (e.g., reverse-phase C18, ion-exchange) based on the polarity of the this compound compound.
-
Mobile Phase Selection: Develop an isocratic or gradient mobile phase system that provides good separation of the main compound from potential impurities. A buffer may be necessary to control the pH.
-
Detector Selection: A UV detector is common, but if the compound lacks a chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be necessary.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.
-
Analysis: Inject the sample and standards onto the HPLC system.
-
Data Analysis: Determine the retention time of the main peak. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. Impurities can be quantified using a calibration curve if their standards are available.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dihydrogenborate Compounds
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a comprehensive guide to the proper disposal procedures for dihydrogenborate compounds, commonly encountered as boric acid and its salts. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards and necessary safety measures associated with this compound compounds.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene, butyl, or Viton) and a fully-buttoned lab coat.[2] For extensive handling, wear impervious clothing.[1]
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state (solid or liquid) and concentration.
For Solid this compound (Boric Acid):
-
Small Spills (Clean-up in under 10 minutes):
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material using spark-resistant tools to avoid generating dust.[2]
-
Place the collected material into a designated, labeled, and sealable waste container.[2]
-
Dispose of the container as hazardous waste through your institution's Environmental Health & Safety (EH&S) office.[2]
-
-
Large Spills:
-
Bulk Disposal:
-
Collect the solid waste in a clearly labeled, compatible container (e.g., polyethylene).
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Arrange for pickup and disposal through your institution's hazardous waste management program. Small quantities may sometimes be disposed of in a landfill, but it is crucial to consult local regulations.[4]
-
For this compound Solutions (Boric Acid Solutions):
-
Concentration Assessment: The primary factor determining the disposal route for aqueous solutions is the concentration of boric acid.
-
High Concentration Solutions (≥ 10% Boric Acid):
-
These solutions must be managed as Dangerous Waste.[2]
-
Collect the solution in a compatible, labeled container.[2] Specialized containers may be necessary if there is a risk of reaction that could generate heat or pressure.[2]
-
Store the waste container away from incompatible materials.[2]
-
Arrange for disposal through your institution's hazardous waste program. Do not attempt to neutralize this waste for drain disposal.[2]
-
-
Low Concentration Solutions (< 10% Boric Acid):
-
Verify that the solution does not exhibit other hazardous characteristics (e.g., toxicity as defined by local regulations).[2]
-
Check the pH of the solution. If the pH is between 6.0 and 9.0, it may be permissible to discharge it to the sanitary sewer.[2]
-
Always consult with your institution's EH&S department for approval before any drain disposal.[2] Local regulations may vary.
-
Quantitative Data Summary
| Parameter | Value/Specification | Source |
| High Concentration Waste Threshold | ≥ 10% Boric Acid solution | [2] |
| Permissible pH for Drain Disposal | 6.0 - 9.0 (for <10% solutions) | [2] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| First Aid: Eye Contact | Flush with water for at least 15 minutes | [2] |
| First Aid: Skin Contact | Wash with soap and water for at least 15 minutes | [2][3] |
Experimental Protocols
pH Neutralization of Dilute Boric Acid Solutions (<10%):
This protocol is for adjusting the pH of a dilute boric acid solution to within the neutral range (6.0-9.0) before seeking final approval for drain disposal from your institution's EH&S department. It is not a method for treating hazardous waste.
-
Preparation: Work in a well-ventilated area, preferably a fume hood, and wear all required PPE.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the initial pH of the solution. Boric acid is a weak acid, so the initial pH will be mildly acidic.
-
Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda) solution, while stirring continuously. Add the base dropwise to avoid overshooting the target pH range.
-
Monitoring: Continuously monitor the pH of the solution.
-
Final Adjustment: Once the pH is stably within the 6.0-9.0 range, stop adding the base.
-
Consultation: Contact your EH&S department to confirm that the neutralized solution is suitable for drain disposal according to local regulations.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrogenborate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling dihydrogenborate, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, commonly handled in the form of boric acid, presents potential hazards that necessitate the use of appropriate personal protective equipment. Exposure can cause skin and eye irritation, and inhalation of dust can lead to respiratory tract irritation.[1][2] Certain borates are classified as a reproductive toxicant, potentially damaging fertility or the unborn child.[2][3][4]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] | To prevent eye contact with dust or splashes which can cause irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[7][8] Gloves must be inspected prior to use.[5] | To prevent skin contact, which can cause irritation.[1][2] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant coveralls.[5][9] | To protect the skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is advised when dust or aerosols may be generated.[6][7] | To prevent inhalation of dust, which can cause respiratory irritation.[10][11] |
Operational Protocols for Safe Handling
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.
Handling Procedures
| Step | Action | Justification |
| 1. Ventilation | Handle this compound in a well-ventilated area.[5] A chemical fume hood is recommended, especially when handling powders.[12] | To minimize the concentration of airborne dust and prevent inhalation. |
| 2. Avoiding Dust | Avoid the formation of dust and aerosols during handling.[5][12] | To reduce the risk of inhalation and contamination of the work area. |
| 3. Personal Hygiene | Wash hands thoroughly after handling.[5] Immediately change contaminated clothing.[3] | To prevent accidental ingestion and skin exposure. |
| 4. Storage | Store in a tightly closed, labeled container in a cool, dry, and well-ventilated place.[5][8] | To prevent absorption of moisture and maintain chemical stability. |
Chemical Properties of Boric Acid (representing this compound)
| Property | Value |
| Appearance | White crystalline solid or powder.[2] |
| Odor | Odorless.[2][13] |
| pH | 6.1 (0.1% aqueous solution), 5.1 (1.0% aqueous solution), 3.7 (4.7% aqueous solution).[2] |
| Solubility | Soluble in water (49.2 g/l at 20°C).[2] |
| Decomposition Temperature | Decomposes upon heating.[13] |
Emergency Procedures and Disposal Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Emergency Response
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[8][12] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][12] Seek medical attention if irritation persists.[11] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][12] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][12] |
| Small Spill | For a small spill, trained personnel wearing appropriate PPE can carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8] |
| Large Spill | Evacuate the area and prevent entry. Approach the spill from upwind.[4] Contact environmental health and safety personnel. |
Waste Disposal
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. Collect waste in a clearly labeled, compatible container.[8] While boric acid is not always classified as a hazardous waste under RCRA, it is crucial to consult your institution's specific disposal guidelines.[14]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. phoenixproductsco.com [phoenixproductsco.com]
- 2. intscientific.com [intscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.riotinto.com [sds.riotinto.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. domyown.com [domyown.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. king-boron.com [king-boron.com]
- 11. king-boron.com [king-boron.com]
- 12. agscientific.com [agscientific.com]
- 13. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
